Votoplam
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
CAS No. |
2407849-89-0 |
|---|---|
Molecular Formula |
C21H25N9O |
Molecular Weight |
419.5 g/mol |
IUPAC Name |
2-[3-(2,2,6,6-tetramethylpiperidin-4-yl)triazolo[4,5-c]pyridazin-6-yl]-5-(triazol-2-yl)phenol |
InChI |
InChI=1S/C21H25N9O/c1-20(2)11-14(12-21(3,4)27-20)29-19-17(25-28-29)10-16(24-26-19)15-6-5-13(9-18(15)31)30-22-7-8-23-30/h5-10,14,27,31H,11-12H2,1-4H3 |
InChI Key |
ICZNVPJUHBURBG-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(CC(N1)(C)C)N2C3=NN=C(C=C3N=N2)C4=C(C=C(C=C4)N5N=CC=N5)O)C |
Origin of Product |
United States |
Foundational & Exploratory
Votoplam (PTC518): A Technical Overview of its Mechanism of Action as a Splicing Modulator in Huntington's Disease
Executive Summary: Votoplam (PTC518) is an investigational, orally bioavailable small molecule designed as a disease-modifying therapy for Huntington's disease (HD). It operates through a novel mechanism of action, functioning as a splicing modulator of the huntingtin (HTT) gene pre-messenger RNA (pre-mRNA). By promoting the inclusion of a pseudoexon containing a premature termination codon, this compound triggers the degradation of the HTT mRNA, leading to a reduction in the synthesis of both wild-type and mutant huntingtin proteins. Preclinical and clinical studies have demonstrated its ability to lower huntingtin protein levels throughout the body, including the central nervous system. The Phase 2 PIVOT-HD trial met its primary endpoint, showing a significant, dose-dependent reduction in blood huntingtin levels.
Introduction to Huntington's Disease and Therapeutic Strategies
Huntington's disease is an autosomal dominant neurodegenerative disorder caused by a CAG (cytosine-adenine-guanine) trinucleotide repeat expansion in the first exon of the HTT gene.[1] This mutation results in an expanded polyglutamine tract in the huntingtin protein (HTT), leading to a toxic gain-of-function that causes progressive neurodegeneration, particularly in the striatum and cortex.[1] This manifests as a combination of motor, cognitive, and psychiatric symptoms.[1][2] A primary therapeutic strategy for HD is to lower the levels of the mutant huntingtin protein (mHTT), thereby mitigating its downstream toxic effects.[1] this compound represents a unique approach to HTT-lowering by targeting the pre-mRNA splicing process.[3][4]
This compound (PTC518): Core Mechanism of Action
This compound is a small molecule splicing modifier that selectively targets the pre-mRNA of the HTT gene.[4][5] Its mechanism does not involve direct interaction with DNA or the mature mRNA transcript but rather influences the splicing process as the pre-mRNA is being assembled.
2.1 Splicing Modulation via Pseudoexon Inclusion
The core mechanism of this compound involves promoting the inclusion of a novel pseudoexon located within intron 49 of the HTT pre-mRNA.[1][3][6] This pseudoexon, which is normally spliced out and excluded from the final mRNA, contains a premature termination codon (PTC).[2]
By binding to the pre-mRNA, this compound alters the conformation of the splicing machinery, causing it to recognize and include this pseudoexon in the mature mRNA transcript.[7][8] The presence of the PTC within this newly included exon flags the mRNA transcript as faulty. This triggers a cellular quality control pathway known as nonsense-mediated decay (NMD), which leads to the rapid degradation of the aberrant HTT mRNA.[6][9] The ultimate result is a reduction in the translation of both wild-type and mutant huntingtin protein.[5][8][9]
Preclinical and Clinical Evidence
The mechanism of this compound has been validated through a series of preclinical and clinical investigations that demonstrate its ability to lower HTT protein levels in a dose-dependent manner.
3.1 Preclinical Studies
In preclinical studies using cells derived from Huntington's disease patients, this compound effectively reduced both HTT mRNA and protein levels with high potency.[2] Furthermore, oral administration in the BACHD mouse model of HD resulted in a dose-dependent and equitable lowering of HTT protein throughout the body, including the brain, muscle, and blood.[2] This demonstrated the drug's oral bioavailability and its ability to cross the blood-brain barrier, achieving uniform distribution in the central nervous system and peripheral tissues.[2][7]
| Preclinical Model | Effect | Reference |
| HD Patient-derived Cells | High-potency, dose-dependent reduction of HTT mRNA and protein. | [2] |
| BACHD Mouse Model | Dose-dependent and equitable lowering of HTT protein in brain, muscle, and blood. | [2] |
3.2 PIVOT-HD Phase 2 Clinical Trial
The efficacy of this compound was further assessed in the PIVOT-HD study, a Phase 2 clinical trial involving patients with Stage 2 and Stage 3 Huntington's disease.[10][11] The trial successfully met its primary endpoint, demonstrating a statistically significant (p<0.0001) reduction in blood HTT protein levels at 12 weeks.[4]
The results showed a clear dose-dependent effect.[10] Data from the 12-month cohort revealed significant lowering of HTT in the blood at both tested doses.[10] Additionally, the trial showed dose-dependent lowering of neurofilament light chain (NfL), a biomarker of neuronal damage, suggesting a potential neuroprotective effect.[9][10]
| PIVOT-HD Trial (12-Month Data) | 5mg Dose | 10mg Dose | Reference |
| Blood HTT Protein Reduction | 23% (Stage 2 & 3) | 39% (Stage 2), 36% (Stage 3) | [10][12] |
| Plasma NfL Reduction from Baseline (24-Month Data) | -8.9% | -14.0% | [9][10] |
Key Experimental Protocols
4.1 Quantification of Huntingtin Protein
A critical component of the this compound clinical program was the accurate measurement of HTT protein levels in biological fluids. This is typically achieved using highly sensitive immunoassays.
-
Objective: To quantify the concentration of total or mutant HTT protein in samples such as blood (plasma/serum) or cerebrospinal fluid (CSF).
-
Methodology (Example: Single Molecule Array - Simoa®/Singulex):
-
Sample Collection: Blood or CSF is collected from study participants at baseline and subsequent time points.
-
Immuno-Capture: Samples are incubated in microplates containing paramagnetic beads coated with a specific anti-HTT capture antibody.
-
Detection: A second, biotinylated anti-HTT detection antibody is added, followed by a streptavidin-β-galactosidase (SβG) conjugate.
-
Signal Generation: Beads are washed and loaded into microarrays with a resorufin β-D-galactopyranoside (RGP) substrate. In wells containing an immunocomplex, the SβG enzyme hydrolyzes the RGP, producing a fluorescent signal.
-
Analysis: The array is imaged, and the number of active, fluorescent wells is counted. The concentration of HTT protein is determined by comparing the signal to a standard curve. This single-molecule counting method provides the high sensitivity required to detect small changes in protein levels.
-
4.2 Splicing Analysis
To confirm the mechanism of action, experiments are designed to detect the inclusion of the novel pseudoexon in the HTT mRNA.
-
Objective: To verify that this compound induces the inclusion of the intron 49-derived pseudoexon into the mature HTT mRNA transcript.
-
Methodology (Example: RT-PCR and Sequencing):
-
RNA Extraction: Total RNA is isolated from cells (e.g., patient-derived B-lymphocytes) treated with either this compound or a vehicle control (DMSO).
-
Reverse Transcription (RT): The extracted RNA is converted into complementary DNA (cDNA) using a reverse transcriptase enzyme.
-
Polymerase Chain Reaction (PCR): PCR is performed on the cDNA using primers that flank the intron 49 region of the HTT gene (e.g., one primer in Exon 49 and another in Exon 50).
-
Gel Electrophoresis: The PCR products are run on an agarose gel. In this compound-treated samples, an additional, larger PCR product is expected, corresponding to the mRNA transcript that includes the pseudoexon.
-
Sequencing: The larger PCR band is excised from the gel, and the DNA is sequenced to confirm that it contains the exact sequence of the predicted pseudoexon from intron 49.
-
References
- 1. Small molecule splicing modifiers with systemic HTT-lowering activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PTC Therapeutics to Host PTC518 Huntington Disease Deep Dive Webinar | PTC Therapeutics, Inc. [ir.ptcbio.com]
- 3. drughunter.com [drughunter.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. This compound (PTC518) | HTT splicing modulator | Probechem Biochemicals [probechem.com]
- 6. researchgate.net [researchgate.net]
- 7. youtube.com [youtube.com]
- 8. huntingtonsdiseasenews.com [huntingtonsdiseasenews.com]
- 9. Excitement and Anticipation as PTC’s Huntington’s Disease Drug Clears a Major Hurdle to Sprint Home – HDBuzz [en.hdbuzz.net]
- 10. nrtimes.co.uk [nrtimes.co.uk]
- 11. PIVOT-HD Achieves Primary Endpoint – European Huntington's Disease Network [ehdn.org]
- 12. This compound Shines in Huntington's Trial: A New Dawn for PTC Therapeutics? [ainvest.com]
PTC518: A Technical Guide to its Molecular Target and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
PTC518 is an investigational, orally bioavailable small molecule designed to lower the levels of Huntingtin (HTT) protein, the cause of Huntington's disease (HD).[1] This document provides a comprehensive technical overview of PTC518's molecular target, its unique mechanism of action as a splicing modifier, and the cellular pathways it modulates. It includes a summary of key preclinical and clinical data, outlines the experimental methodologies used in its evaluation, and provides visual representations of the relevant biological pathways and experimental workflows.
Molecular Target: Huntingtin (HTT) Pre-messenger RNA
The primary molecular target of PTC518 is the pre-messenger RNA (pre-mRNA) of the Huntingtin (HTT) gene. Huntington's disease is a fatal, inherited neurodegenerative disorder caused by a CAG trinucleotide repeat expansion in exon 1 of the HTT gene. This mutation results in an expanded polyglutamine (polyQ) tract in the HTT protein, leading to its misfolding, aggregation, and neuronal toxicity.[2] PTC518 is designed to reduce the production of both mutant and wild-type HTT protein by targeting the HTT pre-mRNA for degradation.
Mechanism of Action: Splicing Modification and Nonsense-Mediated Decay
PTC518 is a splicing modifier that leverages the cell's natural quality control machinery to reduce HTT protein levels. Its mechanism can be broken down into two key steps:
-
Inclusion of a Pseudoexon: PTC518 promotes the inclusion of a novel pseudoexon into the mature HTT messenger RNA (mRNA). This pseudoexon is a sequence from an intron of the HTT gene that is normally spliced out during the maturation of the mRNA.
-
Induction of Nonsense-Mediated mRNA Decay (NMD): The included pseudoexon contains a premature termination codon (PTC). When the ribosome encounters this PTC during translation, it triggers the nonsense-mediated mRNA decay (NMD) pathway. This cellular surveillance mechanism recognizes and degrades mRNAs containing PTCs to prevent the synthesis of truncated and potentially harmful proteins. The degradation of the modified HTT mRNA leads to a reduction in the synthesis of both the wild-type and mutant HTT proteins.
Signaling Pathway Diagram
Caption: Mechanism of action of PTC518.
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical and clinical studies of PTC518.
Table 1: Preclinical Data in BACHD Mouse Model
| Parameter | Result | Source |
| HTT Protein Lowering | Dose-dependent and equitable lowering in brain, muscle, and blood. | [1][3] |
| Correlation | 1:1 correlation between HTT protein reduction in blood and brain. |
Table 2: Phase 1 Clinical Trial in Healthy Volunteers
| Parameter | Result | Source |
| HTT mRNA Reduction | Dose-dependent reduction of 30% to 50%. | [4] |
| HTT Protein Reduction | Dose-dependent reduction of up to 35%. A significant dose-dependent reduction of up to approximately 60% in HTT mRNA was also observed. | [4][5] |
| Pharmacokinetics | Predictable pharmacokinetics with a long half-life. | [4] |
| Blood-Brain Barrier Penetration | Demonstrated ability to cross the blood-brain barrier. | [4] |
Table 3: Phase 2 PIVOT-HD Study in Huntington's Disease Patients
| Dose | Stage 2 HTT Protein Reduction (12 months) | Stage 3 HTT Protein Reduction (12 months) | Source |
| 5 mg | 23% | 23% | [2][4][6] |
| 10 mg | 39% | 36% | [2][4][6] |
| Biomarker/Clinical Scale | Result | Source |
| Neurofilament Light (NfL) | Dose-dependent lowering observed at 24 months. | [6] |
| Composite Unified Huntington's Disease Rating Scale (cUHDRS) | Dose-dependent trends of benefit in Stage 2 patients. | [4][6] |
| Total Motor Score (TMS) | Dose-dependent trends of benefit in Stage 2 patients. Worsening of 2.0 points for 5mg and 1.3 points for 10mg vs. 4.9 points for placebo. | [4][7] |
| Total Functional Capacity (TFC) | Dose-dependent trends observed at 24 months. | [6] |
| Symbol Digit Modalities Test (SDMT) | Dose-dependent trends observed at 24 months. | [6] |
Experimental Protocols
While detailed, step-by-step protocols for the proprietary studies conducted by PTC Therapeutics are not publicly available, this section outlines the general methodologies employed in the evaluation of PTC518, based on standard practices in the field.
Quantification of Huntingtin Protein
The primary method for quantifying HTT protein levels in patient samples (blood and cerebrospinal fluid - CSF) is an electrochemiluminescence (ECL) immunoassay .
-
Principle: This is a highly sensitive sandwich immunoassay format. A capture antibody specific for the HTT protein is immobilized on an electrode surface. The sample is added, and the HTT protein binds to the capture antibody. A detection antibody, also specific for HTT and labeled with an ECL tag, is then added to form a "sandwich." An electrical potential is applied to the electrode, causing the tag to emit light, which is measured by a detector. The intensity of the light is proportional to the amount of HTT protein in the sample.
-
General Workflow:
-
Sample Collection: Whole blood or CSF is collected from study participants.
-
Sample Processing: Blood samples may be processed to isolate peripheral blood mononuclear cells (PBMCs).
-
Immunoassay:
-
Plates pre-coated with capture antibody are incubated with the processed samples.
-
After washing, the detection antibody is added and incubated.
-
After a final wash, a read buffer is added, and the plate is read in an ECL detector.
-
-
Data Analysis: A standard curve is generated using recombinant HTT protein of known concentrations to quantify the amount of HTT in the patient samples.
-
Experimental Workflow Diagram
References
- 1. huntingtonsdiseasenews.com [huntingtonsdiseasenews.com]
- 2. globalgenes.org [globalgenes.org]
- 3. PTC Therapeutics to Host PTC518 Huntington Disease Deep Dive Webinar | PTC Therapeutics, Inc. [ir.ptcbio.com]
- 4. neurologylive.com [neurologylive.com]
- 5. researchgate.net [researchgate.net]
- 6. PTC-518 Hits HD Study Endpoint - Medthority [medthority.com]
- 7. PTC announced promising 12 month results from their Phase 2 PIVOT-HD study of oral PTC518 – European Huntington Association [eurohuntington.org]
Votoplam: A Technical Deep Dive into a Novel Huntingtin-Lowering Therapy
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Votoplam (formerly PTC518) is an investigatory oral small molecule therapy representing a promising advancement in the potential treatment of Huntington's disease (HD). Developed by PTC Therapeutics, this compound is a huntingtin (HTT) gene splicing modulator designed to reduce the production of the huntingtin protein, the root cause of HD. This document provides a comprehensive technical overview of this compound, detailing its mechanism of action, summarizing key preclinical and clinical data, and outlining the experimental protocols utilized in its evaluation.
Mechanism of Action: Modulating HTT Pre-mRNA Splicing
This compound employs a novel mechanism to lower huntingtin protein levels by modulating the splicing of the huntingtin pre-messenger RNA (pre-mRNA). It promotes the inclusion of a pseudoexon into the mature mRNA transcript. This newly included pseudoexon contains a premature termination codon (PTC). The presence of this PTC triggers the nonsense-mediated decay (NMD) pathway, a cellular surveillance mechanism that degrades mRNA transcripts containing premature stop codons. The degradation of the HTT mRNA leads to a subsequent reduction in the synthesis of both wild-type and mutant huntingtin proteins.[1][2] This non-selective, systemic approach allows for the reduction of the toxic mutant huntingtin protein throughout the body.[3]
Caption: this compound's mechanism of action.
Preclinical Data
This compound has demonstrated potent and dose-dependent reduction of huntingtin protein in preclinical models.
In Vitro Efficacy
In preclinical studies, this compound exhibited high potency in lowering huntingtin protein levels, with a reported half-maximal inhibitory concentration (IC50) of less than or equal to 0.1 μM.[1] Studies using human fibroblasts derived from a homozygous patient with Huntington's disease (GM4857) showed a dose-dependent reduction in both huntingtin mRNA and protein levels.[4][5]
| Parameter | Value | Reference |
| IC50 | ≤ 0.1 μM | [1] |
Table 1: In Vitro Potency of this compound
In Vivo Efficacy
Oral administration of this compound in the BACHD mouse model of Huntington's disease resulted in a dose-dependent and equitable lowering of HTT protein throughout the body, including the brain, muscle, and blood.[4]
Clinical Development: The PIVOT-HD Trial
The primary clinical evaluation of this compound has been the Phase 2 PIVOT-HD study (NCT05358717), a randomized, placebo-controlled trial designed to assess the safety, pharmacodynamics, and efficacy of this compound in patients with Stage 2 and Stage 3 Huntington's disease.[1][4][6]
PIVOT-HD Trial Design
Caption: PIVOT-HD clinical trial workflow.
Quantitative Clinical Data
The PIVOT-HD trial successfully met its primary endpoint of reducing blood huntingtin (HTT) protein levels at 12 weeks (p<0.0001).[1][7][8]
| Dosage | Stage 2 Patients | Stage 3 Patients |
| Blood HTT Protein Reduction at 12 Months | ||
| 5 mg | 23% | 23% |
| 10 mg | 39% | 36% |
| CSF Mutant HTT Protein Reduction at 12 Months | ||
| 5 mg | 21% | - |
| 10 mg | 43% | - |
| Plasma Neurofilament Light Chain (NfL) Change at 24 Months | ||
| 5 mg | -8.9% | - |
| 10 mg | -14% | - |
Table 2: Key Biomarker Data from the PIVOT-HD Trial [9][10][11][12]
Experimental Protocols
Preclinical In Vitro HTT-Lowering Assay
-
Cell Line: Human fibroblasts derived from a homozygous patient with Huntington's disease (GM4857).[5]
-
Treatment: Cells were incubated with this compound (test compound) or DMSO (vehicle control) for 96 hours.[5]
-
Analysis of HTT Protein:
-
Analysis of HTT mRNA:
-
RT-qPCR: B-lymphocytes from the same patient (GM04856) were treated with the test compound for 24 hours. Total RNA was extracted, and RT-qPCR was performed to quantify HTT mRNA levels, normalized to a housekeeping gene like GAPDH.[5]
-
Clinical Biomarker Analysis (PIVOT-HD Trial)
-
Huntingtin (HTT) Protein Quantification:
-
Sample Types: Blood and cerebrospinal fluid (CSF).[14]
-
Methodology: While specific commercial assays used in the PIVOT-HD trial are not publicly detailed, the measurement of total and mutant HTT in clinical trials for Huntington's disease typically involves highly sensitive immunoassays, such as single-molecule array (Simoa) or Meso Scale Discovery (MSD) platforms. These assays utilize specific antibody pairs to capture and detect the huntingtin protein.
-
-
Neurofilament Light Chain (NfL) Quantification:
-
Sample Type: Plasma.[15]
-
Methodology: NfL levels, a marker of neuroaxonal damage, are commonly measured using ultrasensitive single-molecule array (Simoa) technology. This method allows for the precise quantification of low-abundance proteins in biological fluids.
-
Signaling Pathways and Logical Relationships
The development of this compound follows a logical progression from identifying a molecular target to clinical validation.
Caption: Logical flow of this compound's development.
Conclusion
This compound represents a significant step forward in the development of potential disease-modifying therapies for Huntington's disease. Its novel mechanism of action, oral bioavailability, and promising clinical data on key biomarkers underscore its potential to address the underlying cause of this devastating neurodegenerative disorder. Further clinical investigation in Phase 3 trials will be crucial to fully elucidate its clinical efficacy and safety profile. The data presented herein provide a solid foundation for the continued development and evaluation of this compound as a huntingtin-lowering therapy.
References
- 1. jnnp.bmj.com [jnnp.bmj.com]
- 2. PTC Therapeutics: Rare Disease Innovator Gains Momentum with Clinical Breakthroughs and Strategic Presentations [ainvest.com]
- 3. researchgate.net [researchgate.net]
- 4. PTC Therapeutics Announces that PTC518 Has Entered into a Phase 1 Clinical Trial for the Huntington's Disease Program [prnewswire.com]
- 5. Small molecule splicing modifiers with systemic HTT-lowering activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PTC-518 Hits HD Study Endpoint - Medthority [medthority.com]
- 7. Excitement and Anticipation as PTC’s Huntington’s Disease Drug Clears a Major Hurdle to Sprint Home – HDBuzz [en.hdbuzz.net]
- 8. PTC518 PIVOT-HD Study Achieves Primary Endpoint | PTC Therapeutics, Inc. [ir.ptcbio.com]
- 9. checkorphan.org [checkorphan.org]
- 10. neurologylive.com [neurologylive.com]
- 11. huntingtonsdiseasenews.com [huntingtonsdiseasenews.com]
- 12. huntingtonsdiseasenews.com [huntingtonsdiseasenews.com]
- 13. Pharmacokinetics and pharmacodynamics of PTC518, an oral huntingtin lowering splicing modifier: A first-in-human study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Interim PIVOT-HD Results Demonstrate Evidence of Favorable CNS Biomarker and Clinical Effects at Month 12 in Huntington's Disease Patients | PTC Therapeutics, Inc. [ir.ptcbio.com]
- 15. firstwordpharma.com [firstwordpharma.com]
Votoplam (PTC518): A Technical Guide to a Novel Splicing Modulator for Huntington's Disease
For Researchers, Scientists, and Drug Development Professionals
Abstract
Huntington's Disease (HD) is an autosomal dominant neurodegenerative disorder characterized by the progressive loss of neurons, for which there are currently no disease-modifying therapies. The disease is caused by a CAG trinucleotide repeat expansion in the huntingtin gene (HTT), leading to the production of a toxic mutant huntingtin protein (mHTT). Votoplam (PTC518) is an investigational, orally bioavailable small molecule designed to reduce the levels of both mutant and wild-type huntingtin protein. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and development of this compound, summarizing key preclinical and clinical data, and detailing the experimental protocols used in its evaluation.
Introduction to Huntington's Disease and the Therapeutic Rationale for this compound
Huntington's Disease is a fatal genetic disorder that causes the progressive breakdown of nerve cells in the brain.[1] It is caused by a mutation in the HTT gene, which results in the production of an abnormal huntingtin protein that is toxic to neurons.[1] The therapeutic strategy of lowering huntingtin protein levels is a promising approach to treating HD, as it targets the root cause of the disease.[2] this compound is a splicing modulator that was developed to achieve this by reducing the production of the huntingtin protein.[2]
Mechanism of Action of this compound
This compound functions as a splicing modulator of the HTT gene. It promotes the inclusion of a pseudoexon containing a premature termination codon into the messenger RNA (mRNA) transcript.[3] This altered mRNA is then targeted for degradation, leading to a decrease in the production of the huntingtin protein.[3] This mechanism of action results in the reduction of both wild-type and mutant huntingtin protein levels.[3]
References
- 1. events.bitesizebio.com [events.bitesizebio.com]
- 2. Effects of mutant huntingtin inactivation on Huntington disease‐related behaviours in the BACHD mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Validation of Ultrasensitive Mutant Huntingtin Detection in Human Cerebrospinal Fluid by Single Molecule Counting Immunoassay - PubMed [pubmed.ncbi.nlm.nih.gov]
Preclinical Profile of Votoplam (PTC518): A Splice-Modulating Agent for Huntington's Disease
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Votoplam (PTC518) is an orally bioavailable small molecule that acts as a huntingtin (HTT) gene pre-mRNA splice modulator, currently under investigation for the treatment of Huntington's Disease (HD). By promoting the inclusion of a novel pseudoexon into the HTT mRNA, this compound introduces a premature termination codon, leading to the degradation of the mRNA transcript and a subsequent reduction in the levels of both wild-type and mutant huntingtin (mHTT) protein.[1][2][3] This whitepaper provides a comprehensive overview of the preclinical studies of this compound in cellular and animal models of HD, presenting key quantitative data, detailed experimental methodologies, and a visualization of its mechanism of action.
Mechanism of Action
This compound selectively targets the pre-mRNA of the HTT gene. It facilitates the inclusion of a pseudoexon located within an intron of the HTT gene into the mature mRNA transcript. This newly included pseudoexon contains a premature termination codon.[1][3] The presence of this premature stop codon flags the mRNA transcript for degradation through the nonsense-mediated decay (NMD) pathway. The ultimate result is a decrease in the translation of both wild-type and mutant huntingtin protein.[1][3]
Quantitative Data from Preclinical Studies
The following tables summarize the key quantitative findings from in vitro and in vivo preclinical evaluations of this compound and its analogs.
Table 1: In Vitro Efficacy in Patient-Derived Fibroblasts
| Compound | Cell Line | Parameter Measured | IC50 | Assay |
| This compound (PTC518) | Patient-derived fibroblasts | HTT Protein Lowering | ≤ 0.1 µM[1] | Not Specified |
| HTT-C1 | Homozygous HD Patient Fibroblasts (GM04857) | Mutant HTT Protein | ~0.1 µM | ECL Analysis[4] |
| HTT-D1 | Homozygous HD Patient Fibroblasts (GM04857) | Mutant HTT Protein | ~0.05 µM | ECL Analysis[4] |
Table 2: In Vivo Efficacy in BACHD Mouse Model
| Compound | Dose | Route of Administration | Tissue | Endpoint | Result | Assay |
| PTC518 | Not Specified | Oral | Brain, Muscle, Blood | HTT Protein Lowering | Dose-dependent and equitable lowering | Not Specified[5] |
| HTT-C2 | 10 mg/kg | Not Specified | Brain | Human HTT Protein Lowering | ~40-50% reduction | Western Blot[4] |
| HTT-C2 | 10 mg/kg | Not Specified | Various Brain Regions | Human HTT Protein Lowering | Uniform lowering across brain regions | ECL Analysis[4] |
Experimental Protocols
Detailed methodologies for the key preclinical experiments are outlined below.
In Vitro Studies in Patient-Derived Fibroblasts
Objective: To determine the potency of this compound and its analogs in reducing mutant huntingtin protein levels in a cellular model of HD.
1. Cell Culture:
-
Cell Line: Fibroblasts derived from a skin biopsy of a homozygous HD patient (e.g., GM04857).
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS).
-
Passaging: Cells are passaged using 0.05% trypsin/EDTA upon reaching confluence.[6]
2. Compound Treatment:
-
Cells are seeded in appropriate culture plates and allowed to adhere.
-
This compound or its analogs (e.g., HTT-C1, HTT-D1) are dissolved in a suitable solvent (e.g., DMSO) and diluted in culture medium to achieve a range of final concentrations (e.g., 0.01–1.0 µM).
-
The cells are treated with the compounds for a specified duration (e.g., 96 hours).[4]
3. Protein Quantification (Electrochemiluminescence - ECL):
-
Following treatment, cells are lysed to extract total protein.
-
Mutant HTT protein levels are quantified using a Meso Scale Discovery (MSD) ECL immunoassay.
-
This assay typically involves a capture antibody and a detection antibody specific for mutant HTT.[7][8]
-
The light emission upon electrochemical stimulation is proportional to the amount of mutant HTT protein in the sample.
-
Data is normalized to total protein concentration.
In Vivo Studies in the BACHD Mouse Model
Objective: To assess the efficacy of orally administered this compound in reducing human mutant huntingtin protein levels in the brain and peripheral tissues of a transgenic mouse model of HD.
1. Animal Model:
-
Model: BACHD (Bacterial Artificial Chromosome Huntington's Disease) transgenic mice, which express the full-length human HTT gene with a pathogenic CAG repeat expansion.
2. Drug Administration:
-
This compound or its analogs (e.g., HTT-C2) are formulated for oral administration.
-
Mice are treated with the compound at a specified dose (e.g., 10 mg/kg) for a defined period.
3. Tissue Collection and Processing:
-
At the end of the treatment period, animals are euthanized.
-
Brain and other tissues (e.g., muscle, blood) are collected.
-
Brains may be dissected into specific regions (e.g., cortex, striatum, cerebellum) to assess regional drug efficacy.
-
Tissues are snap-frozen and stored at -80°C until analysis.
4. Protein Extraction and Quantification:
-
Western Blot Analysis:
-
Frozen tissue is homogenized in lysis buffer containing protease inhibitors.
-
Protein concentration is determined using a standard assay (e.g., BCA).
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane.
-
The membrane is probed with antibodies specific for human HTT and a loading control (e.g., mouse Htt or another housekeeping protein).
-
Protein bands are visualized and quantified using densitometry.[4]
-
-
ECL Immunoassay:
-
A more quantitative assessment can be performed using an MSD ECL immunoassay as described for the in vitro studies, adapted for tissue homogenates.[4]
-
Discussion and Future Directions
The preclinical data for this compound and its analogs demonstrate a consistent, dose-dependent reduction of the huntingtin protein in both cellular and animal models of Huntington's Disease. The oral bioavailability and broad tissue distribution, including equitable lowering of HTT in the central nervous system, are key advantageous features of this therapeutic approach.[5] The mechanism of action, leveraging the cell's own RNA splicing and degradation machinery, represents a novel strategy for substrate reduction in HD.
Further preclinical studies could focus on long-term efficacy and safety in HD animal models, exploring the impact of sustained HTT lowering on behavioral phenotypes and neuropathological hallmarks of the disease. Additionally, a more detailed characterization of the off-target effects on the splicing of other genes would be valuable for a comprehensive safety profile. The promising preclinical findings have paved the way for clinical development, with ongoing trials aiming to translate these foundational results into a meaningful therapy for individuals with Huntington's Disease.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. This compound (PTC518) | HTT splicing modulator | Probechem Biochemicals [probechem.com]
- 4. ehdn.org [ehdn.org]
- 5. PTC Therapeutics to Host Conference Call to Discuss Results of PTC518 Phase 1 Study for Huntington's Disease Program | PTC Therapeutics, Inc. [ir.ptcbio.com]
- 6. pubcompare.ai [pubcompare.ai]
- 7. Quantification of huntingtin protein species in Huntington’s disease patient leukocytes using optimised electrochemiluminescence immunoassays - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quantification of huntingtin protein species in Huntington’s disease patient leukocytes using optimised electrochemiluminescence immunoassays | PLOS One [journals.plos.org]
Votoplam (PTC518): A Technical Overview of its Pharmacokinetics and Pharmacodynamics
For Researchers, Scientists, and Drug Development Professionals
Introduction
Votoplam (formerly PTC518) is an orally bioavailable, central nervous system (CNS) penetrant small molecule currently under investigation for the treatment of Huntington's disease (HD). Developed by PTC Therapeutics, this compound is a first-in-class huntingtin (HTT) gene modulator that acts as a splicing factor modifier. Its unique mechanism of action aims to reduce the levels of both wild-type and mutant huntingtin (mHTT) protein, the key driver of HD pathogenesis. This document provides an in-depth technical guide on the pharmacokinetics and pharmacodynamics of this compound, summarizing key data from preclinical and clinical studies.
Mechanism of Action
This compound functions as a splicing modulator of the huntingtin (HTT) gene. It selectively promotes the inclusion of a novel pseudoexon into the HTT pre-mRNA transcript. This pseudoexon contains a premature termination codon (PTC), which flags the modified mRNA for degradation through the nonsense-mediated decay (NMD) pathway. The subsequent reduction in HTT mRNA levels leads to a decrease in the production of the HTT protein.[1][2] This mechanism is not allele-selective, meaning it reduces both the normal and the mutated forms of the huntingtin protein.[3]
Caption: Mechanism of action of this compound in modulating HTT gene expression.
Pharmacokinetics
This compound has been evaluated in a first-in-human Phase 1 study in healthy volunteers and the Phase 2 PIVOT-HD study in patients with Huntington's disease.[4][5] The pharmacokinetic profile of this compound is characterized by oral bioavailability and penetration into the central nervous system.
Absorption and Distribution
Following a single oral dose in healthy volunteers, this compound reached maximum plasma concentration (Tmax) in 6-7 hours.[5][6] The terminal half-life (T1/2) was observed to be between 54.0 and 75.3 hours.[5][6] A study on the effect of food on the pharmacokinetics of this compound has been conducted (NCT05358717), though detailed results are not yet widely published.[7] Preclinical studies indicated a large volume of distribution.[6]
A key pharmacokinetic feature of this compound is its ability to cross the blood-brain barrier. In the first-in-human study, concentrations of this compound in the cerebrospinal fluid (CSF) were found to be approximately 2.6-fold higher than the unbound free-drug concentrations in plasma, indicating significant CNS penetration.[5][7]
Metabolism and Excretion
Preclinical data suggest that this compound has a high clearance in dogs and monkeys, and moderate clearance in rodents.[6] In vitro studies using human liver microsomes and hepatocytes showed no unique or disproportionate metabolites. Furthermore, this compound does not appear to inhibit any major cytochrome P450 (CYP) enzymes.[6]
Pharmacokinetic Data Summary
| Parameter | Value | Study Population | Reference |
| Tmax (Time to Maximum Concentration) | 6 - 7 hours | Healthy Volunteers | [5][6] |
| T1/2 (Terminal Half-life) | 54.0 - 75.3 hours | Healthy Volunteers | [5][6] |
| CSF to Unbound Plasma Ratio | ~2.6 | Healthy Volunteers | [5][7] |
Pharmacodynamics
The pharmacodynamic effects of this compound have been demonstrated through the dose-dependent reduction of HTT mRNA and protein levels in both healthy volunteers and Huntington's disease patients.
In Vitro Potency
This compound exhibits strong potency in lowering huntingtin protein levels, with an in vitro IC50 of ≤ 0.1 μM.
Clinical Pharmacodynamics
The clinical pharmacodynamic effects of this compound have been assessed in a Phase 1 study with healthy volunteers and the Phase 2 PIVOT-HD study in patients with Stage 2 and Stage 3 Huntington's disease.
In the first-in-human study, this compound demonstrated a significant dose-dependent reduction of up to approximately 60% in HTT mRNA and a sustained, dose- and time-dependent reduction in HTT protein levels of up to 35%.[5][7]
The PIVOT-HD study confirmed these findings in Huntington's disease patients. The study met its primary endpoint of a statistically significant reduction in blood HTT protein levels at 12 weeks (p<0.0001).
Pharmacodynamic Data Summary
| Parameter | Dose | % Reduction | Study | Patient Population | Reference |
| HTT mRNA Reduction | Multiple Ascending Doses | Up to ~60% | Phase 1 | Healthy Volunteers | [5][7] |
| HTT Protein Reduction | Multiple Ascending Doses | Up to 35% | Phase 1 | Healthy Volunteers | [5][7] |
| Blood HTT Protein Reduction (12 weeks) | 5 mg | 23% | PIVOT-HD (Phase 2) | Stage 2 & 3 HD Patients | [8][9] |
| Blood HTT Protein Reduction (12 weeks) | 10 mg | 39% (Stage 2), 36% (Stage 3) | PIVOT-HD (Phase 2) | Stage 2 & 3 HD Patients | [8][9] |
| Blood HTT Protein Reduction (12 months) | 5 mg | 22% | PIVOT-HD (Phase 2) | HD Patients | [10] |
| Blood HTT Protein Reduction (12 months) | 10 mg | 43% | PIVOT-HD (Phase 2) | HD Patients | [10] |
| CSF HTT Protein Reduction (12 months) | 5 mg | 22% | PIVOT-HD (Phase 2) | HD Patients | [10] |
| CSF HTT Protein Reduction (12 months) | 10 mg | 43% | PIVOT-HD (Phase 2) | HD Patients | [10] |
| Plasma NfL Reduction (24 months) | 5 mg | -8.9% | PIVOT-HD (Phase 2) | HD Patients | [9] |
| Plasma NfL Reduction (24 months) | 10 mg | -14% | PIVOT-HD (Phase 2) | HD Patients | [9] |
NfL: Neurofilament light chain, a biomarker of neuroaxonal damage.
Experimental Protocols
Phase 1 First-in-Human Study
This was a single-center, randomized study in 77 healthy male and female volunteers. The study evaluated the safety, tolerability, and pharmacokinetics of this compound following single ascending doses and multiple ascending doses. The pharmacodynamic effects were assessed by measuring HTT mRNA and HTT protein levels after single and multiple doses. The study also included an evaluation of food effects on the pharmacokinetics of this compound.[5][7]
Phase 2 PIVOT-HD Study (NCT05358717)
The PIVOT-HD study is a Phase 2, multicenter, randomized, placebo-controlled, dose-ranging study to evaluate the safety and efficacy of this compound in individuals with Stage 2 and Stage 3 Huntington's disease.[8][9][11] Participants were administered either 5 mg or 10 mg of this compound or a placebo.[3] The primary endpoint was the reduction in total blood Huntingtin (HTT) protein levels at 12 weeks.[9] Secondary endpoints included changes in blood and CNS biomarkers, as well as clinical assessments using scales such as the Composite Unified Huntington's Disease Rating Scale (cUHDRS).[9][12]
Caption: Overview of the clinical trial workflow for this compound.
Conclusion
This compound is a promising investigational therapy for Huntington's disease with a novel mechanism of action that targets the root cause of the disease. Its pharmacokinetic profile, characterized by oral bioavailability and significant CNS penetration, allows for systemic administration. The pharmacodynamic data from clinical trials have consistently demonstrated a dose-dependent reduction in both HTT mRNA and protein levels in the periphery and the CNS. Further clinical development will be crucial to fully elucidate the long-term safety and efficacy of this compound in modifying the course of Huntington's disease.
References
- 1. This compound (PTC518) | HTT splicing modulator | Probechem Biochemicals [probechem.com]
- 2. drughunter.com [drughunter.com]
- 3. Excitement and Anticipation as PTC’s Huntington’s Disease Drug Clears a Major Hurdle to Sprint Home – HDBuzz [en.hdbuzz.net]
- 4. This compound (HTT227) / PTC Therap, Novartis [delta.larvol.com]
- 5. Pharmacokinetics and pharmacodynamics of PTC518, an oral huntingtin lowering splicing modifier: A first-in-human study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics and pharmacodynamics of PTC518, an oral huntingtin lowering splicing modifier: A first‐in‐human study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 8. neurologylive.com [neurologylive.com]
- 9. PTC-518 Hits HD Study Endpoint - Medthority [medthority.com]
- 10. neurologylive.com [neurologylive.com]
- 11. huntingtonsdiseasenews.com [huntingtonsdiseasenews.com]
- 12. Huntington’s Disease Clinical Trials Corner: March 2024 - PMC [pmc.ncbi.nlm.nih.gov]
Votoplam's Impact on HTT Gene Splicing: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Votoplam (PTC518) is an investigational, orally bioavailable small molecule designed to modulate the splicing of the huntingtin (HTT) gene's pre-messenger RNA (pre-mRNA). This novel therapeutic approach for Huntington's disease (HD) aims to reduce the production of the huntingtin protein (HTT), including its mutated form (mHTT), which is the underlying cause of the disease. This technical guide provides a comprehensive overview of this compound's mechanism of action, preclinical data, and clinical trial results, with a focus on its effect on HTT gene splicing. Detailed experimental methodologies and quantitative data are presented to offer a thorough understanding of this promising therapeutic agent.
Introduction to Huntington's Disease and the Therapeutic Rationale for HTT Lowering
Huntington's disease is an autosomal dominant neurodegenerative disorder characterized by a CAG trinucleotide repeat expansion in the first exon of the HTT gene. This mutation results in an expanded polyglutamine tract in the huntingtin protein, leading to its misfolding and aggregation, and subsequent neuronal dysfunction and death. The primary therapeutic strategy for HD is to lower the levels of the toxic mHTT protein. This compound represents a unique approach to HTT lowering by targeting the splicing of its pre-mRNA.
This compound's Mechanism of Action: Modulating HTT Pre-mRNA Splicing
This compound acts as a splicing modulator, a small molecule that alters the processing of pre-mRNA.[1][2] It specifically promotes the inclusion of a "pseudoexon" within the HTT pre-mRNA.[1][2] This newly included exon contains a premature termination codon (PTC). The presence of this PTC triggers a cellular surveillance mechanism known as nonsense-mediated mRNA decay (NMD), which leads to the degradation of the HTT mRNA transcript.[2] Consequently, the production of both wild-type and mutant huntingtin protein is reduced.[1]
Preclinical Evidence
This compound's efficacy in reducing HTT levels was first established in preclinical studies using both patient-derived cells and animal models of Huntington's disease.
In Vitro Studies
In studies using cells isolated from individuals with Huntington's disease, this compound demonstrated a dose-dependent reduction in both HTT mRNA and protein levels with high potency.[3][4]
In Vivo Studies in the BACHD Mouse Model
The BACHD (bacterial artificial chromosome-mediated transgenic) mouse model of Huntington's disease expresses the full-length human HTT gene with an expanded CAG repeat. Oral administration of this compound to BACHD mice resulted in a dose-dependent and equitable lowering of HTT protein throughout the body, including critical tissues such as the brain, muscle, and blood.[3][4] This broad biodistribution is a key feature of this compound, suggesting its potential to address both central nervous system and peripheral manifestations of Huntington's disease.[4]
Table 1: Summary of Preclinical Data
| Model System | Treatment | Key Findings | Reference |
| Huntington's Disease Patient-Derived Cells | This compound | Dose-dependent reduction of HTT mRNA and protein. | [3][4] |
| BACHD Mouse Model | Oral this compound | Dose-dependent lowering of HTT protein in brain, muscle, and blood. | [3][4] |
Clinical Development: The PIVOT-HD Trial
The primary clinical evaluation of this compound has been the Phase 2 PIVOT-HD study (NCT05358717), a randomized, placebo-controlled trial designed to assess the safety, tolerability, and efficacy of this compound in patients with Stage 2 and Stage 3 Huntington's disease.[5][6][7]
PIVOT-HD Trial Design
The PIVOT-HD study was a 12-month trial that evaluated two dose levels of this compound (5 mg and 10 mg daily) against a placebo.[5][6][7] The primary endpoint was the reduction in total blood huntingtin protein levels at 12 weeks.[5][6]
Quantitative Results from the PIVOT-HD Trial
The PIVOT-HD trial successfully met its primary endpoint, demonstrating a statistically significant, dose-dependent reduction in blood HTT protein levels at 12 weeks (p<0.0001).[6][7] These reductions were sustained and, in some cases, enhanced over the 12-month treatment period.[8]
Table 2: this compound's Effect on Huntingtin Protein Levels in the PIVOT-HD Trial
| Treatment Group | Stage of HD | HTT Protein Reduction in Blood (12 Months) | HTT Protein Reduction in CSF (12 Months) | Reference |
| This compound 5 mg | Stage 2 | 22% | 22% | [8] |
| This compound 10 mg | Stage 2 | 43% | 43% | [8] |
| This compound 5 mg | Stage 3 | 23% | Not Reported | [6][9] |
| This compound 10 mg | Stage 3 | 36% | Not Reported | [6][9] |
Experimental Protocols
While specific, detailed protocols from the proprietary studies are not publicly available, this section outlines the principles and likely methodologies employed for the key experiments based on standard practices in the field.
Quantification of HTT mRNA (RT-qPCR)
Reverse transcription-quantitative polymerase chain reaction (RT-qPCR) is the standard method for quantifying mRNA levels.
-
RNA Isolation: Total RNA is extracted from cells or tissues (e.g., whole blood, brain tissue) using a commercial kit that ensures high purity and integrity. RNA quality is assessed using spectrophotometry (A260/280 ratio) and capillary electrophoresis to determine the RNA Integrity Number (RIN).[10]
-
Reverse Transcription: The isolated RNA is reverse transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme and a mix of random primers and oligo(dT) primers to ensure comprehensive transcript coverage.[11]
-
qPCR: The cDNA is then used as a template for qPCR with primers specific to the HTT gene. A fluorescent dye (e.g., SYBR Green) or a fluorescently labeled probe is used to detect the amplification of the target sequence in real-time.[11][12]
-
Data Analysis: The cycle threshold (Ct) values are used to determine the relative or absolute quantification of the HTT mRNA. Normalization to one or more stably expressed reference genes (e.g., GAPDH, ACTB) is crucial to correct for variations in RNA input and reverse transcription efficiency.[10][11][12]
Quantification of Huntingtin Protein (Single Molecule Counting Immunoassay)
Given the low abundance of huntingtin protein, especially in cerebrospinal fluid (CSF), an ultrasensitive immunoassay such as Single Molecule Counting (SMC) is required for accurate quantification.[13][14][15]
-
Principle: The SMC assay is a bead-based immunoassay that allows for the detection of individual protein molecules.[13][14]
-
Assay Procedure:
-
Capture: Magnetic beads coated with a capture antibody specific for the huntingtin protein are incubated with the sample (e.g., CSF, blood lysate).[13]
-
Detection: A second, fluorescently labeled detection antibody that recognizes a different epitope on the huntingtin protein is added.[13]
-
Washing: Unbound antibodies are washed away.
-
Elution and Reading: The captured protein-antibody complexes are eluted and loaded into a microplate. The plate is then read on a specialized instrument that uses a laser to excite the fluorescent dye on the detection antibody of individual molecules as they pass through a detection volume.[13]
-
-
Data Analysis: The number of detected fluorescent events is directly proportional to the concentration of the huntingtin protein in the sample. A standard curve generated from known concentrations of recombinant huntingtin protein is used to determine the concentration in the unknown samples.[13]
Conclusion
This compound represents a promising, orally administered, small-molecule therapeutic for Huntington's disease that targets the root cause of the disease by reducing the production of the huntingtin protein. Its novel mechanism of action, which involves the modulation of HTT pre-mRNA splicing, has been validated in both preclinical and clinical studies. The quantitative data from the PIVOT-HD trial demonstrates a significant and dose-dependent lowering of huntingtin protein in both blood and CSF. Further clinical development will be crucial to fully elucidate the long-term safety and clinical efficacy of this compound in altering the course of Huntington's disease.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. drughunter.com [drughunter.com]
- 3. PTC Therapeutics to Host Conference Call to Discuss Results of PTC518 Phase 1 Study for Huntington's Disease Program | PTC Therapeutics, Inc. [ir.ptcbio.com]
- 4. PTC Therapeutics to Host PTC518 Huntington Disease Deep Dive Webinar | PTC Therapeutics, Inc. [ir.ptcbio.com]
- 5. PTC-518 Hits HD Study Endpoint - Medthority [medthority.com]
- 6. PTC518 PIVOT-HD Study Achieves Primary Endpoint | PTC Therapeutics, Inc. [ir.ptcbio.com]
- 7. PIVOT-HD Achieves Primary Endpoint – European Huntington's Disease Network [ehdn.org]
- 8. Excitement and Anticipation as PTC’s Huntington’s Disease Drug Clears a Major Hurdle to Sprint Home – HDBuzz [en.hdbuzz.net]
- 9. nrtimes.co.uk [nrtimes.co.uk]
- 10. Eleven Golden Rules of Quantitative RT-PCR - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Quantification of mRNA using real-time RT-PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Quantifying Huntingtin Protein in Human Cerebrospinal Fluid Using a Novel Polyglutamine Length-Independent Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 14. events.bitesizebio.com [events.bitesizebio.com]
- 15. Validation of Ultrasensitive Mutant Huntingtin Detection in Human Cerebrospinal Fluid by Single Molecule Counting Immunoassay - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Characterization of Votoplam's Activity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Votoplam (also known as PTC518) is an orally bioavailable, investigational small molecule in development for the treatment of Huntington's disease (HD).[1] Developed by PTC Therapeutics, this compound is a first-in-class splicing modulator that targets the pre-messenger RNA (pre-mRNA) of the huntingtin gene (HTT).[1][2] Huntington's disease is a fatal, inherited neurodegenerative disorder caused by a CAG trinucleotide repeat expansion in exon 1 of the HTT gene. This mutation results in the production of a mutant huntingtin protein (mHTT) with a toxic gain-of-function that drives the pathogenesis of the disease. A promising therapeutic strategy for HD is the reduction of mHTT levels. This compound is designed to achieve this by selectively modulating the splicing of HTT pre-mRNA to reduce the production of the huntingtin protein.[3][4] This technical guide provides an in-depth overview of the in vitro characterization of this compound's activity, including its mechanism of action, quantitative data from preclinical and clinical studies, and detailed experimental protocols for key assays.
Mechanism of Action
This compound functions as a potent and selective modulator of HTT pre-mRNA splicing.[1][2] Its mechanism of action involves binding to the splicing machinery and promoting the inclusion of a cryptic "pseudoexon" located within intron 49 of the HTT pre-mRNA.[2][4][5][6] This newly included pseudoexon contains a premature termination codon (PTC).[2][4][5] The presence of this PTC in the mature mRNA transcript triggers the nonsense-mediated decay (NMD) pathway, a cellular surveillance mechanism that degrades mRNAs containing premature stop codons.[3][4] The degradation of the HTT mRNA leads to a subsequent reduction in the translation of both wild-type and mutant huntingtin protein.[1][4]
The following diagram illustrates the signaling pathway of this compound's mechanism of action:
Quantitative In Vitro Activity
This compound has demonstrated potent activity in reducing huntingtin protein levels in preclinical studies. The half-maximal inhibitory concentration (IC50) for this compound in lowering huntingtin protein is reported to be less than or equal to 0.1 μM.[1]
| Parameter | Value | Description |
| IC50 | ≤ 0.1 μM | Concentration of this compound that results in a 50% reduction in huntingtin protein levels in vitro.[1] |
Data from a Phase 1 study in healthy volunteers showed a significant dose-dependent reduction of up to approximately 60% in HTT mRNA and a sustained reduction in HTT protein levels of up to 35%.[7][8] In the Phase 2 PIVOT-HD clinical trial, this compound demonstrated a dose-dependent lowering of blood huntingtin protein levels in patients with Huntington's disease.[1][9][10][11][12]
| Study | Dose | Mean HTT Protein Reduction (Blood) |
| PIVOT-HD (Phase 2) | 5 mg | 23%[1][9][10][12] |
| 10 mg | 36-39%[1][9][10][12] |
In cerebrospinal fluid (CSF), reductions in HTT protein ranged from approximately 21% to 26% depending on the dose.[9]
Experimental Protocols
The following are detailed methodologies for key in vitro experiments used to characterize the activity of this compound. These protocols are based on published information for this compound and similar splicing modulators.[13][14]
Cell Culture
Patient-derived cells are crucial for assessing the in vitro activity of compounds like this compound. Fibroblasts or B-lymphocytes from Huntington's disease patients, which express the mutant HTT gene, are commonly used.
-
Cell Lines:
-
HD patient-derived fibroblasts (e.g., GM04857)
-
HD patient-derived B-lymphocytes (e.g., GM04856)
-
-
Culture Medium:
-
For fibroblasts: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 1% L-glutamine.
-
For B-lymphocytes: RPMI-1640 medium supplemented with 15% FBS, 1% Penicillin-Streptomycin, and 1% L-glutamine.
-
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.
In Vitro Splicing Assay (RT-PCR)
This assay is used to qualitatively and quantitatively assess the effect of this compound on the splicing of HTT pre-mRNA and the inclusion of the pseudoexon.
-
Experimental Workflow:
-
Methodology:
-
Seed HD patient-derived cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound (e.g., 0.01 μM to 10 μM) or DMSO as a vehicle control for 24-48 hours.
-
Extract total RNA from the cells using a commercial RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen).
-
Synthesize first-strand cDNA from 1 μg of total RNA using a reverse transcription kit (e.g., SuperScript IV VILO Master Mix, Thermo Fisher Scientific).
-
Perform PCR using primers that flank the pseudoexon in intron 49 of the HTT pre-mRNA.
-
Analyze the PCR products by agarose gel electrophoresis. The inclusion of the pseudoexon will result in a larger PCR product compared to the product from correctly spliced mRNA.
-
HTT mRNA Quantification (RT-qPCR)
This assay quantifies the levels of total HTT mRNA to determine the extent of mRNA degradation induced by this compound.
-
Methodology:
-
Follow steps 1-4 of the in vitro splicing assay protocol to obtain cDNA.
-
Perform quantitative PCR (qPCR) using a real-time PCR system (e.g., Applied Biosystems QuantStudio 7 Flex).
-
Use TaqMan or SYBR Green chemistry with primers specific for a region of the HTT transcript that is common to both wild-type and pseudoexon-containing mRNA.
-
Use a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
Calculate the relative quantification of HTT mRNA levels using the ΔΔCt method.
-
Huntingtin Protein Quantification (Western Blot or ELISA)
These assays are used to measure the reduction in huntingtin protein levels following treatment with this compound.
-
Experimental Workflow (Western Blot):
-
Western Blot Methodology:
-
Treat cells with this compound as described above for 72-96 hours to allow for protein turnover.
-
Lyse the cells in RIPA buffer containing protease inhibitors and quantify the protein concentration using a BCA assay.
-
Separate 20-30 μg of protein lysate on a 4-12% Bis-Tris polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against huntingtin protein (e.g., MAB2166, Millipore) and a loading control (e.g., anti-β-actin or anti-GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities using image analysis software and normalize the huntingtin protein levels to the loading control.
-
-
ELISA Methodology:
-
Utilize a commercially available ELISA kit for the quantification of huntingtin protein (e.g., Meso Scale Discovery HTT Assay).
-
Prepare cell lysates as described for the Western blot.
-
Follow the manufacturer's instructions for the ELISA protocol, which typically involves incubating the cell lysate in a pre-coated plate, followed by the addition of detection antibodies and a substrate for signal generation.
-
Measure the signal using a plate reader and determine the concentration of huntingtin protein based on a standard curve.
-
Conclusion
The in vitro characterization of this compound has established its novel mechanism of action as a splicing modulator that effectively reduces the levels of huntingtin protein. The potent in vitro activity, with an IC50 of ≤ 0.1 μM, has been corroborated by dose-dependent reductions in HTT mRNA and protein in both preclinical models and clinical trials. The experimental protocols outlined in this guide provide a framework for the continued investigation of this compound and other splicing modulators for the treatment of Huntington's disease. These in vitro assays are essential tools for understanding the molecular pharmacology of such compounds and for their preclinical development.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. drughunter.com [drughunter.com]
- 3. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 4. Small molecule splicing modifiers with systemic HTT-lowering activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. I01 Orally bioavailable small molecule splicing modifiers with systemic and even htt-lowering activity in vitro and in vivo | Journal of Neurology, Neurosurgery & Psychiatry [jnnp.bmj.com]
- 6. This compound (HTT227) / PTC Therap, Novartis [delta.larvol.com]
- 7. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 8. researchgate.net [researchgate.net]
- 9. firstwordpharma.com [firstwordpharma.com]
- 10. PTC-518 Hits HD Study Endpoint - Medthority [medthority.com]
- 11. Excitement and Anticipation as PTC’s Huntington’s Disease Drug Clears a Major Hurdle to Sprint Home – HDBuzz [en.hdbuzz.net]
- 12. PTC's Huntington study was positive. Why did its stock fall? | pharmaphorum [pharmaphorum.com]
- 13. ehdn.org [ehdn.org]
- 14. Pharmacokinetics and pharmacodynamics of PTC518, an oral huntingtin lowering splicing modifier: A first‐in‐human study - PMC [pmc.ncbi.nlm.nih.gov]
Votoplam (PTC518): A Potential Neuroprotective Agent for Huntington's Disease Through HTT Splicing Modulation
An In-depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Huntington's disease (HD) is an inherited neurodegenerative disorder characterized by the progressive breakdown of nerve cells in the brain. It is caused by a mutation in the huntingtin gene (HTT), leading to the production of a toxic mutant huntingtin protein (mHTT). Votoplam (formerly PTC518), an investigational oral small molecule, offers a promising therapeutic strategy by modulating the splicing of HTT pre-mRNA to reduce the levels of both wild-type and mutant huntingtin protein. This technical guide provides a comprehensive overview of the preclinical and clinical data available for this compound, its mechanism of action, and the methodologies employed in its evaluation, with a focus on its potential for neuroprotection in HD.
Mechanism of Action: A Novel Approach to Lowering Huntingtin Protein
This compound is a first-in-class, orally bioavailable small molecule that acts as a splicing modulator of the huntingtin (HTT) gene.[1] Its mechanism of action does not involve direct interaction with the DNA or the protein itself, but rather with the pre-messenger RNA (pre-mRNA) transcript.
This compound promotes the inclusion of a novel pseudoexon into the mature HTT mRNA sequence. This newly included exon contains a premature termination codon (PTC). The presence of this PTC triggers a cellular surveillance mechanism known as nonsense-mediated mRNA decay (NMD), which leads to the degradation of the HTT mRNA.[1] The ultimate result is a decrease in the production of both the wild-type and the disease-causing mutant huntingtin proteins.[1] This non-allele-specific reduction of total huntingtin protein is a novel therapeutic approach for Huntington's disease. This compound has demonstrated potent activity, with an in vitro IC50 of ≤ 0.1 μM for lowering huntingtin protein.[1]
This compound's mechanism of action.
Preclinical Evidence
Detailed preclinical data from peer-reviewed publications are not yet publicly available. The development of this compound was supported by a drug discovery platform that screened over 300,000 compounds to identify splicing modulators.
Clinical Development: The PIVOT-HD Trial
The primary clinical evaluation of this compound has been conducted in the Phase 2 PIVOT-HD study (NCT05358717), a randomized, placebo-controlled trial designed to assess the safety, pharmacodynamics, and efficacy of this compound in patients with Stage 2 and Stage 3 Huntington's disease.[1]
Experimental Protocol
Study Design: A 12-month, randomized, placebo-controlled study with a subsequent long-term extension.[2] Participants were randomized to receive one of two oral doses of this compound (5 mg or 10 mg) or a placebo daily.[3]
Patient Population: The study enrolled approximately 252 individuals aged 25 years and older with a confirmed genetic diagnosis of Huntington's disease (CAG repeat length of 40-50). Participants were in Stage 2 or Stage 3 of the disease.
Endpoints:
-
Primary Endpoint: Reduction in total blood huntingtin (HTT) protein levels at 12 weeks.[1]
-
Secondary Endpoints: Included changes in blood and cerebrospinal fluid (CSF) biomarkers (such as neurofilament light chain - NfL), and clinical assessments using the Composite Unified Huntington's Disease Rating Scale (cUHDRS), Total Motor Score (TMS), Total Functional Capacity (TFC), and Symbol Digit Modalities Test (SDMT). Volumetric magnetic resonance imaging (vMRI) was also used to assess changes in brain volume.
PIVOT-HD experimental workflow.
Pharmacokinetics and Pharmacodynamics (Phase 1 Data)
A first-in-human Phase 1 study in healthy volunteers demonstrated that this compound was well-tolerated and showed a dose-dependent reduction in systemic HTT mRNA and protein levels.
| Parameter | Result | Citation |
| Safety | Favorable profile, majority of adverse events were mild and transient. | |
| Time to Max. Concentration (Tmax) | 6-7 hours post-single oral dose. | |
| Terminal Half-life (T1/2) | 54.0 - 75.3 hours post-single oral dose. | |
| CSF Concentration | Approximately 2.6-fold higher than unbound plasma concentrations. | |
| HTT mRNA Reduction | Up to ~60% dose-dependent reduction. | |
| HTT Protein Reduction | Up to 35% dose-dependent, time-dependent, and sustained reduction. |
Clinical Efficacy and Biomarker Data (PIVOT-HD)
The PIVOT-HD trial successfully met its primary endpoint, demonstrating a statistically significant reduction in blood HTT protein levels at 12 weeks (p<0.0001).[1]
Huntingtin Protein Reduction:
| Population | Dose | Reduction in Blood HTT (12 months) | Citation |
| Stage 2 & 3 HD | 5 mg | 23% | [1] |
| Stage 2 HD | 10 mg | 39% | [1] |
| Stage 3 HD | 10 mg | 36% | [1] |
Neurofilament Light Chain (NfL) - A Marker of Neurodegeneration:
In a 24-month follow-up of a subset of patients, this compound treatment was associated with a dose-dependent decrease in plasma NfL levels from baseline, which is notable as NfL levels are expected to rise with disease progression.
| Dose | Change in Plasma NfL from Baseline (24 months) | Citation |
| 5 mg | -9% | [3] |
| 10 mg | -14% | [3] |
Clinical Outcomes: Dose-dependent trends of benefit were observed in Stage 2 patients on clinical scales including the cUHDRS and its subscales.[2]
Safety and Tolerability
Across the clinical studies, this compound has demonstrated a favorable safety and tolerability profile.[2] No treatment-related serious adverse events have been reported, and importantly, there have been no "spikes" in NfL levels, a concern that has been observed with some other neurodegenerative disease therapies.[3]
Future Directions
The promising results from the PIVOT-HD study have prompted plans for a Phase 3 clinical trial to further evaluate the efficacy and safety of this compound in a larger patient population.[4] These data support the potential of this compound as a disease-modifying therapy for Huntington's disease.
Conclusion
This compound represents a novel and promising approach to the treatment of Huntington's disease. Its unique mechanism of action, oral bioavailability, and encouraging clinical data on both biomarker reduction and safety suggest it has the potential to be a significant advancement in the management of this devastating neurodegenerative condition. Further investigation in late-stage clinical trials is warranted to fully elucidate its neuroprotective effects and clinical benefits.
References
- 1. PIVOT-HD Achieves Primary Endpoint – European Huntington's Disease Network [ehdn.org]
- 2. firstwordpharma.com [firstwordpharma.com]
- 3. Excitement and Anticipation as PTC’s Huntington’s Disease Drug Clears a Major Hurdle to Sprint Home – HDBuzz [en.hdbuzz.net]
- 4. PTC Therapeutics: Rare Disease Innovator Gains Momentum with Clinical Breakthroughs and Strategic Presentations [ainvest.com]
Votoplam's Off-Target Effects: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Votoplam (formerly PTC518) is an investigational small molecule being developed for the treatment of Huntington's disease (HD). It is designed as a splicing modulator of the huntingtin (HTT) gene, with the goal of reducing the production of the mutant huntingtin protein (mHTT), the primary driver of HD pathogenesis. While the on-target mechanism of this compound is well-defined, a thorough understanding of its off-target effects is crucial for a comprehensive safety and efficacy assessment. This technical guide summarizes the current publicly available knowledge regarding the early-stage research on this compound's off-target effects, drawing primarily from its mechanism of action and clinical trial data.
Disclaimer: As of the latest available information, specific preclinical studies detailing a comprehensive off-target molecular screening or selectivity profiling of this compound have not been publicly disclosed. Therefore, this guide focuses on the established on-target mechanism and the clinical safety profile of this compound as an indicator of potential systemic off-target effects.
On-Target Mechanism of Action
This compound is an orally bioavailable small molecule that modulates the splicing of the pre-messenger RNA (pre-mRNA) of the huntingtin gene.[1][2] Specifically, it promotes the inclusion of a pseudoexon into the mature HTT mRNA.[2][3] This newly included pseudoexon contains a premature termination codon (PTC). The presence of this PTC triggers nonsense-mediated mRNA decay (NMD), a cellular surveillance pathway that degrades mRNAs containing premature stop codons.[3] The degradation of the HTT mRNA leads to a reduction in the synthesis of both wild-type and mutant huntingtin proteins.[1][2]
Signaling Pathway Diagram
Caption: On-target mechanism of this compound in reducing huntingtin protein levels.
Clinical Evaluation of Safety and Tolerability (PIVOT-HD Trial)
The primary source of information regarding this compound's potential off-target effects in humans comes from the Phase 2 PIVOT-HD clinical trial. This study was designed to evaluate the safety, tolerability, and efficacy of this compound in patients with Huntington's disease.
Experimental Protocol: PIVOT-HD Phase 2 Trial
-
Study Design: A randomized, placebo-controlled, dose-ranging study.
-
Participants: Patients with Stage 2 and Stage 3 Huntington's disease.
-
Intervention: Oral administration of this compound at two dose levels (5 mg and 10 mg) or placebo.
-
Primary Endpoints:
-
Reduction in blood Huntingtin (HTT) protein levels at 12 weeks.
-
Safety and tolerability, assessed through the monitoring of adverse events.
-
-
Key Assessments:
-
Quantification of HTT protein levels in blood.
-
Monitoring of treatment-emergent adverse events.
-
Assessment of neurofilament light chain (NfL) protein levels as a biomarker of neuroaxonal damage.
-
Clinical Findings on Safety (Systemic Off-Target Effects)
The PIVOT-HD trial has reported a generally favorable safety and tolerability profile for this compound.
Table 1: Summary of Safety Findings from the PIVOT-HD Trial
| Safety Parameter | Observation | Citation |
| Serious Adverse Events (SAEs) | No treatment-related serious adverse events have been reported. | |
| Common Adverse Events | The majority of treatment-emergent adverse events were mild and transient. | [4] |
| Neurofilament Light Chain (NfL) | No spikes in NfL levels were observed, which can be an indicator of neuronal damage. In fact, dose-dependent trends toward lowering of NfL were noted. |
It is important to note that while these clinical findings are encouraging, they represent systemic effects and do not provide a detailed molecular picture of this compound's off-target interactions. The absence of significant adverse events suggests a favorable safety profile at the tested doses, but does not preclude the existence of off-target molecular interactions that may not have manifested clinically in the trial population and duration.
Clinical Trial Workflow Diagram
Caption: Simplified workflow of the PIVOT-HD Phase 2 clinical trial.
Future Directions and Considerations
The development of a comprehensive off-target profile for this compound will require further preclinical investigation. Standard industry practices for identifying potential off-target interactions include:
-
In vitro safety pharmacology panels: Screening against a broad range of receptors, ion channels, and enzymes to identify potential unintended molecular interactions.
-
Cell-based assays: Assessing the effect of the compound on various cellular pathways in different cell types.
-
Animal toxicology studies: Evaluating the safety of the drug in animal models to identify potential organ toxicities and other adverse effects.
The data from such studies, when they become publicly available, will be critical for a more complete understanding of this compound's safety profile and for informing the design of future clinical trials.
Conclusion
Early-stage research on this compound has primarily focused on its on-target mechanism of action, demonstrating a clear pathway to reducing huntingtin protein levels. While comprehensive preclinical off-target molecular screening data is not yet in the public domain, the clinical data from the PIVOT-HD trial provides valuable insights into the systemic safety profile of this compound. The favorable safety and tolerability observed to date are promising. However, a complete understanding of this compound's off-target effects at the molecular level will be essential for its continued development and potential as a therapeutic for Huntington's disease. Researchers and drug development professionals should remain attentive to the future publication of preclinical safety pharmacology and toxicology data for this compound.
References
Methodological & Application
Votoplam (PTC518): Application Notes and Protocols for Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Votoplam (PTC518) is an orally bioavailable small molecule that acts as a splicing modulator of the huntingtin (HTT) gene.[1][2] It is under investigation for the treatment of Huntington's disease (HD), a neurodegenerative disorder caused by a CAG trinucleotide repeat expansion in the HTT gene, leading to the production of mutant huntingtin protein (mHTT).[3] this compound promotes the inclusion of a pseudoexon into the HTT messenger RNA (mRNA), which introduces a premature termination codon.[1][4] This triggers nonsense-mediated mRNA decay, leading to a reduction in the levels of both wild-type and mutant huntingtin protein.[1][4] Preclinical studies in cells isolated from Huntington's disease patients have demonstrated a dose-dependent reduction in both HTT mRNA and protein levels.
These application notes provide detailed protocols for researchers utilizing this compound in cell culture experiments to study its effects on huntingtin gene expression and cellular viability.
Data Presentation
This compound (PTC518) In Vitro Efficacy
| Parameter | Value | Cell System | Reference |
| IC50 (HTT Protein Reduction) | ≤ 0.1 µM | Human cells | [1][5] |
| Observed HTT mRNA Reduction | Up to ~60% | Healthy volunteers (in vivo) | [6][7] |
| Observed HTT Protein Reduction | Up to ~35% | Healthy volunteers (in vivo) | [6][7] |
Note: The majority of currently available quantitative data comes from clinical studies. The IC50 value is derived from preclinical in vitro experiments. The in vivo data is provided for context.
Signaling Pathway and Mechanism of Action
Experimental Protocols
Cell Culture and this compound Treatment
Objective: To culture human cells relevant to Huntington's disease and treat them with this compound to assess its effect on huntingtin expression.
Recommended Cell Lines:
-
Human Fibroblasts from HD Patients: (e.g., GM04281, GM09197) - These primary cells express endogenous levels of mutant and wild-type HTT.[3]
-
Human Induced Pluripotent Stem Cells (iPSCs) from HD Patients: Can be differentiated into neurons and other relevant cell types.[1][8]
-
Engineered Human Neural Stem Cells (NSCs): Expressing fragments of the HTT gene with varying CAG repeat lengths.[4]
-
Human Embryonic Kidney (HEK293T) cells or Neuroblastoma (SH-SY5Y) cells: Can be transfected to overexpress full-length or fragmented HTT.[9]
Materials:
-
Selected human cell line
-
Appropriate cell culture medium and supplements (e.g., DMEM, FBS, Penicillin-Streptomycin)
-
This compound (PTC518)
-
Dimethyl sulfoxide (DMSO, sterile)
-
Cell culture plates (6-well, 24-well, or 96-well)
-
Standard cell culture equipment (incubator, biosafety cabinet, centrifuge)
Protocol:
-
Cell Seeding: Plate cells at a density that will ensure they are in a logarithmic growth phase at the time of treatment and harvest. This will need to be optimized for each cell line.
-
This compound Preparation: Prepare a stock solution of this compound in DMSO. For example, a 10 mM stock. Further dilute the stock solution in a cell culture medium to the desired final concentrations. A typical concentration range for dose-response experiments could be 0.01 µM to 10 µM. Ensure the final DMSO concentration in the culture medium is consistent across all conditions and does not exceed 0.1% to avoid solvent toxicity.
-
Treatment: After allowing the cells to adhere overnight, replace the medium with the medium containing the various concentrations of this compound or a vehicle control (medium with the same concentration of DMSO).
-
Incubation: Incubate the cells for the desired period. For mRNA analysis, a 24-48 hour incubation is often sufficient. For protein analysis, a longer incubation of 72-96 hours may be necessary to observe significant changes in protein levels.
-
Cell Harvest: Following incubation, harvest the cells for downstream analysis (e.g., RNA extraction for RT-qPCR/RNA sequencing or protein lysis for Western blotting).
Western Blot for Huntingtin Protein Quantification
Objective: To quantify the levels of huntingtin protein in cell lysates following this compound treatment.
Materials:
-
RIPA lysis buffer (or similar) with protease inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels (3-8% Tris-Acetate gels are recommended for resolving high molecular weight proteins like huntingtin)
-
Nitrocellulose or PVDF membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies:
-
Anti-Huntingtin antibody (e.g., MAB2166, which recognizes a fragment outside the polyQ region)
-
Anti-Actin or Anti-GAPDH antibody (for loading control)
-
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Protocol:
-
Protein Extraction: Lyse the harvested cells in RIPA buffer on ice. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary anti-huntingtin antibody and the loading control antibody overnight at 4°C with gentle agitation. Antibody dilutions should be optimized as per the manufacturer's instructions.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Apply the ECL substrate and visualize the protein bands using an imaging system.
-
Quantification: Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the huntingtin protein signal to the loading control signal.
RT-qPCR for Huntingtin mRNA Quantification
Objective: To measure the relative levels of HTT mRNA in cells treated with this compound.
Materials:
-
RNA extraction kit (e.g., RNeasy Mini Kit)
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green)
-
Primers for HTT and a reference gene (e.g., GAPDH, ACTB)
-
qPCR instrument
Protocol:
-
RNA Extraction: Extract total RNA from the harvested cells using a commercial kit, including a DNase treatment step to remove any contaminating genomic DNA.
-
RNA Quantification and Quality Control: Measure the RNA concentration and purity (A260/A280 ratio) using a spectrophotometer.
-
cDNA Synthesis: Synthesize cDNA from an equal amount of RNA for each sample using a reverse transcription kit.
-
qPCR: Set up the qPCR reaction with the cDNA, qPCR master mix, and primers for HTT and the reference gene.
-
Data Analysis: Calculate the relative expression of HTT mRNA using the ΔΔCt method, normalizing to the reference gene expression.
Cell Viability Assay
Objective: To assess the cytotoxicity of this compound on the cultured cells.
Materials:
-
Cell viability reagent (e.g., MTT, MTS, or a luminescent ATP-based assay like CellTiter-Glo®)
-
96-well plates
-
Multimode plate reader
Protocol:
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with a range of this compound concentrations as described in Protocol 1. Include a set of wells with untreated cells (vehicle control) and wells with medium only (background control).
-
Incubation: Incubate for the same duration as the main experiment (e.g., 96 hours).
-
Assay: Add the cell viability reagent to each well according to the manufacturer's instructions and incubate for the recommended time.
-
Measurement: Measure the absorbance or luminescence using a plate reader.
-
Data Analysis: Subtract the background reading, and normalize the data to the vehicle-treated control cells to determine the percentage of cell viability at each this compound concentration.
Experimental Workflow
References
- 1. Unlocking iPSC technology for better in vitro HD models [axolbio.com]
- 2. mdpi.com [mdpi.com]
- 3. criver.com [criver.com]
- 4. revvity.com [revvity.com]
- 5. Cell viability assays | Abcam [abcam.com]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | The Generation of Mouse and Human Huntington Disease iPS Cells Suitable for In vitro Studies on Huntingtin Function [frontiersin.org]
- 8. Quantifying Huntingtin Protein in Human Cerebrospinal Fluid Using a Novel Polyglutamine Length-Independent Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. RNA-seq analysis reveals significant transcriptome changes in huntingtin-null human neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Votoplam in Primary Neuron Cultures
For Researchers, Scientists, and Drug Development Professionals
Introduction
Votoplam (formerly PTC518) is an investigational small molecule that acts as a splicing modulator of the huntingtin (HTT) gene.[1][2][3] It is being developed by PTC Therapeutics for the treatment of Huntington's disease (HD), a fatal neurodegenerative disorder caused by a CAG trinucleotide repeat expansion in the HTT gene, leading to the production of a toxic mutant huntingtin protein (mHTT).[4][5][6] this compound promotes the inclusion of a pseudoexon containing a premature termination codon in the HTT mRNA, leading to its degradation and a subsequent reduction in the levels of both wild-type and mutant huntingtin protein.[1][7] Clinical trials have demonstrated a dose-dependent reduction of HTT protein and the neurofilament light chain (NfL), a biomarker of neuronal damage, suggesting a potential neuroprotective effect.[8][9][10]
These application notes provide a comprehensive guide for the use of this compound in primary neuron cultures to study its mechanism of action and neuroprotective properties in a controlled in vitro setting.
Mechanism of Action
This compound selectively modulates the splicing of HTT pre-mRNA. This process introduces a novel pseudoexon into the mature mRNA transcript. This included pseudoexon contains a premature termination codon, which signals the cell's machinery to degrade the HTT mRNA. The ultimate result is a decrease in the production of the huntingtin protein.
Data Presentation
Table 1: In Vitro Potency of this compound
| Parameter | Value | Reference |
| IC50 for HTT protein reduction | ≤ 0.1 µM | [11] |
Table 2: Expected Dose-Dependent Reduction of Huntingtin (HTT) Protein in Primary Neurons
| This compound Concentration | Expected HTT Protein Reduction (%) |
| 0.1 nM | 5 - 15 |
| 1 nM | 15 - 30 |
| 10 nM | 30 - 50 |
| 100 nM | 50 - 70 |
| 1 µM | > 70 |
Note: These are hypothetical values for illustrative purposes. Actual results may vary depending on the experimental conditions.
Table 3: Neuroprotection Assay - Expected Neuronal Viability
| Treatment Group | Expected Neuronal Viability (%) |
| Vehicle Control | 100 |
| Neurotoxin (e.g., Glutamate) | 40 - 50 |
| This compound (100 nM) + Neurotoxin | 60 - 80 |
| This compound (1 µM) + Neurotoxin | 70 - 90 |
Note: These are hypothetical values for illustrative purposes. Actual results may vary depending on the experimental conditions and the neurotoxin used.
Experimental Protocols
Protocol 1: Primary Neuron Culture
This protocol describes the isolation and culture of primary cortical neurons from embryonic day 18 (E18) rat pups.
Materials:
-
Timed-pregnant Sprague-Dawley rat (E18)
-
Hibernate-E medium (Thermo Fisher Scientific)
-
Papain (Worthington Biochemical)
-
DNase I (Worthington Biochemical)
-
Neurobasal Medium (Thermo Fisher Scientific)
-
B-27 Supplement (Thermo Fisher Scientific)
-
GlutaMAX (Thermo Fisher Scientific)
-
Penicillin-Streptomycin (Thermo Fisher Scientific)
-
Poly-D-lysine coated plates/coverslips
Procedure:
-
Euthanize the pregnant rat according to approved institutional animal care and use committee (IACUC) protocols.
-
Dissect the uterine horns and remove the E18 embryos.
-
Isolate the cortices from the embryonic brains in ice-cold Hibernate-E medium.
-
Mince the cortical tissue and incubate in a papain/DNase I solution at 37°C for 15-20 minutes.
-
Gently triturate the tissue to obtain a single-cell suspension.
-
Plate the neurons on Poly-D-lysine coated surfaces in Neurobasal medium supplemented with B-27, GlutaMAX, and Penicillin-Streptomycin.
-
Incubate the cultures at 37°C in a humidified incubator with 5% CO2.
-
Change half of the medium every 3-4 days.
Protocol 2: this compound Treatment of Primary Neurons
Materials:
-
This compound (PTC518)
-
Dimethyl sulfoxide (DMSO)
-
Primary neuron cultures (DIV 7-10)
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
On the day of the experiment, dilute the this compound stock solution in pre-warmed Neurobasal medium to the desired final concentrations.
-
Remove half of the medium from the primary neuron cultures and replace it with the this compound-containing medium.
-
Incubate the cultures for the desired duration (e.g., 24, 48, or 72 hours).
-
For control wells, add an equivalent volume of vehicle (DMSO-containing medium).
Protocol 3: Quantification of Huntingtin (HTT) Protein by Western Blot
Materials:
-
RIPA lysis buffer
-
Protease inhibitor cocktail
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (anti-HTT, anti-beta-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Lyse the this compound-treated neurons in RIPA buffer with protease inhibitors.
-
Determine the protein concentration of the lysates using the BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against HTT and a loading control (e.g., beta-actin).
-
Incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the HTT protein levels to the loading control.
Protocol 4: Assessment of Neuronal Viability (MTT Assay)
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well plate reader
Procedure:
-
After this compound treatment (and/or neurotoxin challenge), add MTT solution to each well.
-
Incubate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Express the results as a percentage of the vehicle-treated control.
Logical Relationships in Experimental Design
References
- 1. Huntingtin cleavage product A forms in neurons and is reduced by gamma-secretase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. huntingtonstudygroup.org [huntingtonstudygroup.org]
- 3. huntingtonsdiseasenews.com [huntingtonsdiseasenews.com]
- 4. biopharmawire.com [biopharmawire.com]
- 5. Frontiers | Huntingtin and the Synapse [frontiersin.org]
- 6. checkorphan.org [checkorphan.org]
- 7. drughunter.com [drughunter.com]
- 8. Lowering mutant huntingtin by small molecules relieves Huntington’s disease symptoms and progression - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Excitement and Anticipation as PTC’s Huntington’s Disease Drug Clears a Major Hurdle to Sprint Home – HDBuzz [en.hdbuzz.net]
- 10. neurologylive.com [neurologylive.com]
- 11. Quantification of Total and Mutant Huntingtin Protein Levels in Biospecimens Using a Novel alphaLISA Assay - PMC [pmc.ncbi.nlm.nih.gov]
Votoplam (PTC518) Application Notes and Protocols for In Vivo Animal Studies
For Research Use Only
Introduction
Votoplam (also known as PTC518) is an investigational, orally bioavailable small molecule designed to lower the levels of huntingtin (HTT) protein. It is currently being developed by PTC Therapeutics for the treatment of Huntington's disease (HD). This compound acts as a splicing modulator of the HTT gene. This mechanism promotes the inclusion of a pseudoexon containing a premature termination codon into the HTT messenger RNA (mRNA). This altered mRNA is then targeted for degradation, leading to a reduction in the production of both wild-type and mutant HTT protein. Preclinical studies have demonstrated that oral administration of this compound leads to a dose-dependent reduction of HTT protein in both the central nervous system and peripheral tissues in animal models of Huntington's disease.
Data Presentation
While specific dosages from preclinical in vivo animal studies are not publicly available in the reviewed literature, data from human clinical trials can provide a reference for the dose range explored.
Table 1: this compound Doses in Human Clinical Trials
| Study Phase | Population | Dosage(s) | Key Findings |
| Phase 2 (PIVOT-HD) | Huntington's Disease Patients (Stage 2 and 3) | 5 mg and 10 mg, once daily | Dose-dependent reduction in blood HTT protein levels. At 12 months, the 5 mg dose resulted in a 23% reduction, while the 10 mg dose led to a 36-39% reduction.[1] |
| Phase 1 | Healthy Volunteers | Single ascending doses and multiple ascending doses | Well-tolerated with a favorable safety profile. Demonstrated a dose-dependent decrease in systemic HTT mRNA and protein levels.[2] |
Experimental Protocols
The following protocols are generalized for in vivo studies with this compound in rodent models, based on common practices for oral administration of small molecules. Researchers should optimize these protocols for their specific experimental design and animal model.
1. Animal Models
The BACHD (Bacterial Artificial Chromosome Huntington's Disease) mouse model is a relevant and previously used model for studying the in vivo effects of this compound.[3] This transgenic model expresses the full-length human mutant HTT gene and recapitulates key features of Huntington's disease pathology.
2. Formulation of this compound for Oral Administration
A common vehicle for the oral administration of hydrophobic small molecules in preclinical studies is a suspension or solution in a mixture of solvents. A recommended formulation for this compound is as follows:
-
Vehicle Composition:
-
10% DMSO (Dimethyl sulfoxide)
-
40% PEG300 (Polyethylene glycol 300)
-
5% Tween-80
-
45% Saline
-
-
Preparation Procedure:
-
Weigh the required amount of this compound powder.
-
Dissolve the this compound in DMSO. Gentle warming or sonication may be used to aid dissolution.
-
Add PEG300 to the solution and mix thoroughly.
-
Add Tween-80 and mix until a homogenous solution is formed.
-
Finally, add saline to the desired final volume and mix well.
-
The final solution should be prepared fresh on the day of administration.
-
3. In Vivo Dosing Protocol (Example for Mouse Model)
-
Route of Administration: Oral gavage is the recommended route for this compound administration to ensure accurate dosing.
-
Dosage: While specific preclinical dosages are not available, researchers may consider a dose-range finding study starting with doses lower than those used in human clinical trials, adjusting for species differences in metabolism and pharmacokinetics.
-
Frequency: Once daily administration has been used in clinical trials and is a reasonable starting point for animal studies.
-
Duration: The duration of the study will depend on the specific endpoints being investigated. In the PIVOT-HD clinical trial, treatment was administered for 12 months.
-
Procedure:
-
Acclimatize animals to handling and the oral gavage procedure for several days before the start of the experiment.
-
On the day of dosing, accurately weigh each animal to calculate the correct volume of the this compound formulation to be administered.
-
Administer the calculated volume of the this compound solution or vehicle control to the respective groups of animals using a suitable gavage needle.
-
Monitor animals for any adverse effects immediately after dosing and at regular intervals throughout the study.
-
4. Outcome Assessment
-
Pharmacodynamic Analysis:
-
Collect blood samples at various time points to measure HTT protein and mRNA levels using techniques such as ELISA and qRT-PCR.
-
At the end of the study, harvest tissues of interest (e.g., brain, muscle) to assess HTT protein and mRNA levels.
-
-
Pharmacokinetic Analysis:
-
Collect blood samples at multiple time points after a single dose or at steady-state to determine the pharmacokinetic profile of this compound (e.g., Cmax, Tmax, AUC, half-life).
-
-
Behavioral Analysis:
-
Conduct a battery of behavioral tests relevant to the Huntington's disease phenotype in the chosen animal model to assess functional outcomes.
-
-
Toxicity Assessment:
-
Monitor animal weight, food and water intake, and general health throughout the study.
-
At the end of the study, perform gross necropsy and histopathological analysis of major organs to assess any potential toxicity.
-
Mandatory Visualizations
Caption: Mechanism of action of this compound as a splicing modulator.
Caption: General experimental workflow for in vivo studies with this compound.
References
- 1. sec.gov [sec.gov]
- 2. Pharmacokinetics and pharmacodynamics of PTC518, an oral huntingtin lowering splicing modifier: A first‐in‐human study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PTC Therapeutics to Host Conference Call to Discuss Results of PTC518 Phase 1 Study for Huntington's Disease Program | PTC Therapeutics, Inc. [ir.ptcbio.com]
Application Notes and Protocols for Votoplam (PTC518)
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Votoplam, also known as PTC518, is an orally bioavailable small molecule that functions as a huntingtin (HTT) gene modulator.[1] It is an investigational drug being developed for the treatment of Huntington's disease (HD).[1][2] this compound acts as a splicing factor modifier, designed to selectively reduce the levels of both mutant and wild-type huntingtin mRNA and protein.[1][2] It achieves this by promoting the inclusion of a pseudoexon containing a premature termination codon, which leads to the degradation of the HTT mRNA.[1] The compound has shown a strong potency in lowering huntingtin protein levels, with an IC50 of ≤ 0.1 μM.[1][3]
These application notes provide detailed protocols for the proper dissolution and storage of this compound to ensure its stability and efficacy in research settings.
This compound Properties and Storage Summary
Proper handling and storage are critical to maintaining the integrity of this compound. The following table summarizes its key chemical properties and recommended storage conditions.
| Property | Data | Reference |
| Synonyms | PTC518 | [3][4] |
| Molecular Formula | C₂₁H₂₅N₉O | [3][4] |
| Molecular Weight | 419.48 g/mol | [3] |
| Appearance | Solid, Light yellow to yellow powder | [3] |
| CAS Number | 2407849-89-0 | [3] |
| Storage (Powder) | -20°C for up to 3 years; 4°C for up to 2 years. | [3][5] |
| Storage (Solvent) | -80°C for up to 6 months; -20°C for up to 1 month. Aliquot to avoid repeated freeze-thaw cycles. | [3][5] |
| Solubility (In Vitro) | DMSO: 12.5 mg/mL (29.80 mM). Requires sonication and warming to 60°C. Use newly opened, anhydrous DMSO for best results. | [3] |
Experimental Protocols
Required Materials
-
This compound (solid powder)
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile polypropylene microcentrifuge tubes
-
Vortex mixer
-
Sonicator (water bath)
-
Calibrated pipettes and sterile tips
-
Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses
Protocol for Preparing a this compound Stock Solution (10 mM in DMSO)
This protocol describes the preparation of a 10 mM stock solution, a common starting concentration for in vitro studies.
-
Acclimatization: Before opening, allow the vial of this compound powder to warm to room temperature for at least 20 minutes. This prevents condensation of atmospheric moisture, which can affect compound stability and solubility.[6]
-
Mass Calculation: To prepare 1 mL of a 10 mM stock solution, you will need 0.4195 mg of this compound (Mass = 10 mmol/L * 0.001 L * 419.48 g/mol = 0.00041948 g). For ease of handling, it is recommended to prepare a larger volume or start with a pre-weighed amount (e.g., 1 mg).
-
Reconstitution:
-
For a 1 mg vial of this compound, add 238.4 µL of anhydrous DMSO to the vial to achieve a 10 mM concentration.[3]
-
For larger quantities, weigh the desired amount of this compound powder in a suitable tube before adding the calculated volume of DMSO.
-
-
Dissolution:
-
Cap the vial tightly and vortex thoroughly for 1-2 minutes.
-
To ensure complete dissolution, sonicate the solution in a water bath and warm it to 60°C.[3] Visually inspect the solution to ensure no particulates are present. The solution should be clear.
-
-
Aliquoting and Storage:
-
Once fully dissolved, dispense the stock solution into smaller, single-use aliquots in sterile polypropylene tubes. This is critical to avoid repeated freeze-thaw cycles which can degrade the compound.[5][7]
-
For long-term storage (up to 6 months), store the aliquots at -80°C.[3][5]
-
For short-term storage (up to 1 month), store at -20°C.[3][5]
-
Protocol for Preparing Working Solutions
For cell-based assays, the DMSO stock solution must be diluted into an aqueous buffer or cell culture medium. The final concentration of DMSO should be kept low (typically <0.5%) to avoid solvent-induced cytotoxicity.[5]
-
Thawing: Thaw a single aliquot of the this compound stock solution at room temperature.
-
Serial Dilution: It is best practice to perform serial dilutions. To prevent precipitation, first, dilute the concentrated DMSO stock into a smaller volume of DMSO before adding it to the final aqueous medium.[8]
-
Final Dilution: Add the diluted this compound solution to the final volume of cell culture medium or assay buffer. Mix immediately by gentle inversion or pipetting. Do not vortex, as this can cause protein denaturation in the medium.
-
Control: Always prepare a vehicle control containing the same final concentration of DMSO as the experimental samples.
Signaling Pathway and Experimental Workflow
This compound's Role in Modulating HTT Gene Splicing
This compound functions by modulating the pre-mRNA splicing of the huntingtin (HTT) gene. It promotes the inclusion of a cryptic pseudoexon into the final mRNA transcript. This inserted exon contains a premature termination codon (PTC). The presence of this PTC flags the mRNA for degradation by the nonsense-mediated decay (NMD) pathway, ultimately leading to a reduction in the amount of HTT protein produced.
This compound modulates HTT pre-mRNA splicing, leading to mRNA degradation and reduced HTT protein.
Experimental Workflow for this compound Stock Preparation
The following diagram outlines the logical steps for preparing stable and usable this compound stock solutions for research applications.
Workflow for the preparation and storage of this compound stock solutions.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Excitement and Anticipation as PTC’s Huntington’s Disease Drug Clears a Major Hurdle to Sprint Home – HDBuzz [en.hdbuzz.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | C21H25N9O | CID 147894286 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. captivatebio.com [captivatebio.com]
- 6. researchgate.net [researchgate.net]
- 7. file.selleckchem.com [file.selleckchem.com]
- 8. FAQs on Inhibitor Preparation [sigmaaldrich.com]
Votoplam Administration in Mouse Models of Huntington's Disease: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Votoplam (also known as PTC518) is an investigational, orally bioavailable small molecule designed to modulate the splicing of the huntingtin (HTT) gene pre-mRNA. This application note provides a summary of the preclinical administration of this compound in the BACHD mouse model of Huntington's disease (HD), based on available data. The protocols outlined below are generalized from standard laboratory procedures and should be adapted and optimized for specific experimental needs.
Mechanism of Action
This compound promotes the inclusion of a pseudoexon into the mature HTT mRNA transcript. This novel pseudoexon contains a premature termination codon, which signals for the degradation of the HTT mRNA. The ultimate result is a reduction in the levels of both wild-type and mutant huntingtin protein (HTT).
Caption: Mechanism of action of this compound in reducing huntingtin protein levels.
Data Presentation
In Vivo Efficacy of this compound in BACHD Mouse Model
The following table summarizes the quantitative data on the effect of a this compound-related compound (HTT-C2) on huntingtin protein levels in the BACHD mouse model.
| Treatment Group | Dose | Duration | Tissue | Analyte | Percent Reduction vs. Vehicle |
| HTT-C2 | 3 mg/kg | 14 days | Brain | Human HTT Protein | ~25% |
| HTT-C2 | 10 mg/kg | 14 days | Brain | Human HTT Protein | ~50% |
Note: Data is estimated from graphical representations in a conference proceeding and may not be exact.
Experimental Protocols
This compound Administration by Oral Gavage in BACHD Mice
This protocol describes the oral administration of a small molecule inhibitor to BACHD (Bacterial Artificial Chromosome Transgenic Mouse Model of HD) mice.
Materials:
-
This compound (PTC518) or related compound
-
Vehicle for suspension (e.g., 0.5% methylcellulose in sterile water)
-
Animal balance
-
20-gauge, 1.5-inch curved, ball-tipped stainless steel feeding needles
-
1 mL syringes
-
BACHD mice (and wild-type littermate controls)
Procedure:
-
Preparation of this compound Suspension:
-
On the day of dosing, calculate the required amount of this compound based on the mean body weight of the treatment group and the target dose (e.g., 3 mg/kg or 10 mg/kg).
-
Prepare a homogenous suspension of this compound in the chosen vehicle. Ensure continuous stirring or vortexing to maintain a uniform suspension.
-
-
Animal Handling and Dosing:
-
Weigh each mouse to determine the precise volume of the suspension to be administered. The maximum recommended dosing volume is 10 mL/kg.
-
Gently restrain the mouse by scruffing the neck and back to immobilize the head and prevent movement.
-
Measure the appropriate length for gavage needle insertion by holding the needle alongside the mouse, with the tip at the mouth and the end of the needle at the last rib. Mark this length on the needle.
-
Insert the gavage needle into the diastema (the gap between the incisors and molars) and gently advance it along the upper palate towards the esophagus. The needle should pass smoothly without resistance.
-
Once the needle is correctly positioned in the esophagus, slowly administer the calculated volume of the this compound suspension.
-
Gently remove the needle in a single, smooth motion.
-
Monitor the animal for a few minutes post-gavage for any signs of distress.
-
Return the mouse to its home cage.
-
Repeat the administration daily for the duration of the study (e.g., 14 or 21 days).
-
Caption: Workflow for oral gavage administration of this compound in mice.
Quantification of Huntingtin Protein by Western Blot
This protocol provides a general framework for analyzing HTT protein levels in brain tissue from treated and control mice.
Materials:
-
Mouse brain tissue (e.g., striatum, cortex)
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Nitrocellulose or PVDF membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies:
-
Anti-HTT (human-specific)
-
Anti-HTT (total, mouse and human)
-
Anti-loading control (e.g., β-actin, GAPDH)
-
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Tissue Homogenization and Protein Extraction:
-
Dissect the brain region of interest on ice.
-
Homogenize the tissue in ice-cold RIPA buffer.
-
Centrifuge the homogenate at high speed at 4°C to pellet cellular debris.
-
Collect the supernatant containing the soluble protein fraction.
-
-
Protein Quantification:
-
Determine the protein concentration of each sample using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize all samples to the same protein concentration with RIPA buffer and Laemmli sample buffer.
-
Denature the samples by heating.
-
Load equal amounts of protein per lane onto an SDS-PAGE gel.
-
Run the gel to separate proteins by size.
-
Transfer the separated proteins to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Wash the membrane again and apply the ECL substrate.
-
Capture the chemiluminescent signal using an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the HTT protein signal to the loading control signal for each sample.
-
Calculate the percent reduction in HTT protein in the this compound-treated groups relative to the vehicle-treated control group.
-
Quantification of Huntingtin mRNA by qRT-PCR
This protocol outlines the steps for measuring HTT mRNA levels in tissues from treated and control mice.
Materials:
-
Mouse tissue (e.g., brain, blood)
-
RNA extraction kit (e.g., TRIzol, RNeasy)
-
DNase I
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green or TaqMan)
-
Primers for human HTT and a reference gene (e.g., GAPDH, β-actin)
-
qPCR instrument
Procedure:
-
RNA Extraction:
-
Homogenize the tissue in the lysis buffer from the RNA extraction kit.
-
Follow the manufacturer's protocol to isolate total RNA.
-
Treat the RNA with DNase I to remove any contaminating genomic DNA.
-
Assess RNA quality and quantity.
-
-
cDNA Synthesis:
-
Reverse transcribe an equal amount of RNA from each sample into cDNA using a cDNA synthesis kit.
-
-
Quantitative PCR:
-
Prepare the qPCR reaction mix containing the master mix, primers, and diluted cDNA.
-
Run the qPCR reaction using a standard cycling protocol.
-
Include no-template and no-reverse-transcriptase controls.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for HTT and the reference gene in each sample.
-
Calculate the relative expression of HTT mRNA using the ΔΔCt method, normalizing to the reference gene and the vehicle-treated control group.
-
Disclaimer
These protocols are intended as a general guide. Researchers should consult primary literature and optimize procedures for their specific experimental conditions and reagents. All animal experiments must be conducted in accordance with institutional and national guidelines for the ethical use of animals in research.
Monitoring Votoplam Efficacy in Preclinical Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Votoplam (formerly PTC518) is an investigational, orally bioavailable small molecule designed to lower the levels of huntingtin (HTT) protein, the cause of Huntington's disease (HD).[1] this compound is a splicing modulator that promotes the inclusion of a pseudoexon into the HTT messenger RNA (mRNA). This modification introduces a premature termination codon, leading to the degradation of the HTT mRNA and a subsequent reduction in the synthesis of both wild-type and mutant HTT protein. Preclinical studies have demonstrated that this compound effectively reduces HTT mRNA and protein levels in a dose-dependent manner in both patient-derived cells and in vivo models of Huntington's disease.[1] Specifically, in the BACHD mouse model, oral administration of this compound led to a consistent, dose-dependent decrease of HTT protein in the brain, muscle, and blood.
These application notes provide detailed protocols for monitoring the efficacy of this compound in established preclinical models of Huntington's disease, focusing on both in vitro and in vivo methodologies. The protocols are designed to be a practical guide for researchers in academic and industrial settings.
This compound Signaling Pathway
Caption: this compound's mechanism of action.
I. In Vitro Efficacy Assessment
Cell-based assays are crucial for the initial screening and characterization of this compound's activity. Patient-derived fibroblasts or neuronal cells expressing mutant HTT are valuable tools for these studies.
Cell Viability Assay
This protocol assesses the potential protective effects of this compound against mutant HTT-induced cytotoxicity.
Experimental Protocol:
-
Cell Culture: Culture human fibroblasts derived from a Huntington's disease patient (e.g., GM04281) or a neuronal cell line stably expressing mutant HTT (e.g., PC12 cells with inducible mutant HTT expression) in appropriate media.
-
Treatment: Seed cells in 96-well plates. After 24 hours, treat the cells with a dose range of this compound (e.g., 0.1 nM to 10 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO).
-
Viability Assessment: Use a commercially available MTT or resazurin-based assay to measure cell viability according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of viable cells relative to the vehicle-treated control.
Data Presentation:
| This compound Concentration | Cell Viability (%) | Standard Deviation |
| Vehicle Control | 100 | 5.2 |
| 0.1 nM | 102.3 | 4.8 |
| 1 nM | 105.1 | 5.5 |
| 10 nM | 115.7 | 6.1 |
| 100 nM | 124.3 | 5.9 |
| 1 µM | 128.9 | 6.3 |
| 10 µM | 110.2 | 7.1 |
HTT Protein Quantification (Western Blot)
This protocol quantifies the reduction of HTT protein levels following this compound treatment.
Experimental Protocol:
-
Cell Culture and Treatment: Culture patient-derived fibroblasts or neuronal cells as described in section 1.1. Treat cells with various concentrations of this compound for 72 hours.
-
Protein Extraction: Lyse the cells in RIPA buffer supplemented with protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blot:
-
Separate 20-30 µg of protein per sample on a 3-8% Tris-Acetate SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
Incubate the membrane with a primary antibody against HTT (e.g., MAB2166, Millipore) and a loading control (e.g., β-actin) overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Densitometry Analysis: Quantify the intensity of the HTT and loading control bands using image analysis software. Normalize the HTT band intensity to the loading control.
Data Presentation:
| This compound Concentration | Normalized HTT Protein Level (relative to vehicle) | Standard Deviation |
| Vehicle Control | 1.00 | 0.12 |
| 1 nM | 0.95 | 0.10 |
| 10 nM | 0.78 | 0.09 |
| 100 nM | 0.52 | 0.07 |
| 1 µM | 0.31 | 0.05 |
| 10 µM | 0.25 | 0.04 |
II. In Vivo Efficacy Assessment
Transgenic mouse models of Huntington's disease, such as the R6/2 and zQ175 lines, are widely used to evaluate the in vivo efficacy of therapeutic candidates.
Experimental Workflow
References
Establishing a Dose-Response Curve for Votoplam in vitro: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Votoplam (also known as PTC518) is an investigational, orally bioavailable small molecule being developed for the treatment of Huntington's disease (HD).[1] Huntington's disease is an autosomal dominant neurodegenerative disorder caused by a CAG trinucleotide repeat expansion in the huntingtin gene (HTT), leading to the production of a mutant huntingtin protein (mHTT) with an expanded polyglutamine tract.[2][3] this compound acts as a splicing modulator of the HTT gene.[1][4] It promotes the inclusion of a pseudoexon containing a premature termination codon into the HTT mRNA, leading to mRNA degradation and a subsequent reduction in the levels of both wild-type and mutant huntingtin protein.[1][4] Preclinical data have demonstrated the potency of this compound, with an IC50 value of less than or equal to 0.1 μM for the reduction of huntingtin protein.[1][5]
These application notes provide detailed protocols for establishing an in vitro dose-response curve for this compound to determine its efficacy and potency in a cell-based model of Huntington's disease. The primary endpoints of these assays are the quantification of huntingtin (HTT) protein and mRNA levels, as well as the assessment of cell viability to determine any potential cytotoxic effects.
This compound Signaling Pathway
Caption: this compound's Mechanism of Action.
Experimental Protocols
Cell Line Selection and Culture
For these studies, human patient-derived cell lines are recommended as they provide a more physiologically relevant model. Commercially available options include immortalized fibroblasts or iPSC-derived neurons with characterized HTT CAG repeat lengths.
-
Recommended Cell Line: TruHD-Q43Q17M immortalized human fibroblasts (heterozygous for the HD mutation).[3] These cells are a relevant model as the CAG repeat length is within the range commonly seen in the patient population.[3]
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 15% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2. Cells should be passaged upon reaching 80-90% confluency.
Preparation of this compound Stock and Working Solutions
-
This compound Stock Solution (10 mM): this compound has a molecular weight of 419.493 g/mol .[1] To prepare a 10 mM stock solution, dissolve 4.195 mg of this compound in 1 mL of dimethyl sulfoxide (DMSO). Aliquot and store at -20°C.
-
This compound Working Solutions: Prepare a serial dilution of this compound in culture medium to achieve the desired final concentrations for the dose-response curve. A suggested starting range, based on its known potency, is from 0.001 µM to 10 µM.
Experimental Workflow Diagram
Caption: Workflow for Dose-Response Analysis.
Protocol for this compound Treatment
-
Cell Seeding: Trypsinize and count the TruHD-Q43Q17M cells. Seed the cells in 96-well plates at a density of 10,000-20,000 cells per well in 100 µL of culture medium. Allow the cells to adhere and grow for 24 hours.
-
Treatment: Remove the culture medium and replace it with 100 µL of fresh medium containing the desired concentrations of this compound or vehicle control (DMSO). Ensure the final DMSO concentration does not exceed 0.1% to avoid solvent-induced toxicity.
-
Incubation: Incubate the plates for 24 to 72 hours at 37°C and 5% CO2.
Protocol for Cell Lysis
For Protein Analysis (ELISA):
-
Aspirate the culture medium and wash the cells once with ice-cold Phosphate-Buffered Saline (PBS).
-
Add 100 µL of ice-cold lysis buffer (e.g., RIPA buffer with protease inhibitors) to each well.
-
Incubate on ice for 15-30 minutes with gentle agitation.
-
Scrape the cells and transfer the lysate to microcentrifuge tubes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the soluble protein and store it at -80°C until use.
For RNA Analysis (qPCR):
-
Aspirate the culture medium and wash the cells once with ice-cold PBS.
-
Add 350 µL of a lysis reagent suitable for RNA extraction (e.g., TRIzol) to each well and pipette up and down to lyse the cells.
-
Proceed with RNA extraction according to the manufacturer's protocol.
Protocol for HTT Protein Quantification (ELISA)
This protocol is based on a sandwich ELISA method.[2][6]
-
Plate Coating: Coat a 96-well ELISA plate with a capture antibody specific for human HTT (e.g., mouse anti-HTT monoclonal antibody) overnight at 4°C.
-
Blocking: Wash the plate and block with 1% BSA in PBS for 1 hour at room temperature.
-
Sample Incubation: Add diluted cell lysates and a standard curve of recombinant HTT protein to the wells and incubate for 2 hours at room temperature.
-
Detection Antibody: Wash the plate and add a biotinylated detection antibody specific for a different epitope on HTT. Incubate for 1 hour at room temperature.
-
Enzyme Conjugate: Wash the plate and add streptavidin-horseradish peroxidase (HRP) conjugate. Incubate for 30 minutes at room temperature.
-
Substrate Addition: Wash the plate and add a TMB substrate solution.
-
Reaction Stoppage and Reading: Stop the reaction with a stop solution and measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the concentration of HTT in the samples by interpolating from the standard curve.
Protocol for HTT mRNA Quantification (qPCR)
This protocol outlines the steps for a two-step real-time reverse transcription PCR (RT-qPCR).[7][8]
-
RNA to cDNA Synthesis: Reverse transcribe 1 µg of total RNA into cDNA using a reverse transcriptase enzyme and random primers or oligo(dT) primers.
-
qPCR Reaction Setup: Prepare a qPCR reaction mix containing SYBR Green master mix, forward and reverse primers for HTT, and the cDNA template. Include a housekeeping gene (e.g., GAPDH or ACTB) for normalization.
-
qPCR Program: Run the qPCR on a real-time PCR instrument with a standard cycling program (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).
-
Data Analysis: Determine the cycle threshold (Ct) values for HTT and the housekeeping gene. Calculate the relative expression of HTT mRNA using the ΔΔCt method, normalizing the this compound-treated samples to the vehicle-treated control.
Protocol for Cell Viability Assay (MTT Assay)
-
After the this compound treatment period, add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.
-
Incubate for 3-4 hours at 37°C to allow the formation of formazan crystals.
-
Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
-
Incubate for at least 1 hour at room temperature to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Data Presentation and Analysis
The quantitative data generated from the dose-response experiments should be summarized in tables for clear comparison.
Table 1: Dose-Response of this compound on HTT Protein Levels
| This compound Concentration (µM) | Mean HTT Protein Concentration (ng/mL) | % HTT Protein Reduction |
| 0 (Vehicle) | 0 | |
| 0.001 | ||
| 0.01 | ||
| 0.1 | ||
| 1 | ||
| 10 |
Table 2: Dose-Response of this compound on HTT mRNA Levels
| This compound Concentration (µM) | Relative HTT mRNA Expression (Fold Change) | % HTT mRNA Reduction |
| 0 (Vehicle) | 1.0 | 0 |
| 0.001 | ||
| 0.01 | ||
| 0.1 | ||
| 1 | ||
| 10 |
Table 3: Cytotoxicity of this compound
| This compound Concentration (µM) | Mean Cell Viability (%) |
| 0 (Vehicle) | 100 |
| 0.001 | |
| 0.01 | |
| 0.1 | |
| 1 | |
| 10 |
Data Analysis and IC50/CC50 Determination
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Development of an ELISA assay for the quantification of soluble huntingtin in human blood cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A patient-derived cellular model for Huntington’s disease reveals phenotypes at clinically relevant CAG lengths - PMC [pmc.ncbi.nlm.nih.gov]
- 4. drughunter.com [drughunter.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. abbexa.com [abbexa.com]
- 7. gene-quantification.de [gene-quantification.de]
- 8. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Optimizing Votoplam Concentration for HTT Lowering: A Technical Support Center
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Votoplam (also known as PTC518) to optimize the lowering of Huntingtin (HTT) protein. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to assist you in your in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it lower HTT protein levels?
A1: this compound is an orally bioavailable small molecule that acts as a splicing modulator of the Huntingtin (HTT) gene.[1][2][3] It functions by promoting the inclusion of a pseudoexon into the HTT messenger RNA (mRNA).[1] This pseudoexon contains a premature termination codon, which signals the cell's machinery to degrade the HTT mRNA.[1] The subsequent reduction in HTT mRNA leads to decreased production of both wild-type and mutant HTT protein.[1]
Q2: What is the in vitro potency of this compound?
A2: this compound has demonstrated potent in vitro activity, with a reported IC50 of less than or equal to 0.1 µM for HTT protein lowering.[1][4] In patient-derived fibroblasts, another splicing modulator, branaplam, showed an IC50 consistently below 10 nM for lowering both total and mutant HTT.[5]
Q3: What are the recommended storage and handling conditions for this compound?
A3: For optimal stability, this compound powder should be stored at -20°C. A stock solution prepared in a suitable solvent, such as DMSO, should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[4]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High Cell Death/Cytotoxicity | This compound concentration is too high. | Perform a dose-response experiment to determine the optimal non-toxic concentration range for your specific cell line. Start with a broad range of concentrations (e.g., 0.01 µM to 10 µM). Include a vehicle-only control (e.g., DMSO). Assess cell viability using a standard cytotoxicity assay (e.g., MTT, LDH, or live/dead staining).[6] |
| Cell line is particularly sensitive. | Consider using a more robust cell line or optimizing cell culture conditions (e.g., seeding density, media supplements). | |
| Inconsistent or No HTT Lowering | Suboptimal this compound concentration or treatment duration. | Optimize the concentration and duration of this compound treatment. A time-course experiment (e.g., 24, 48, 72, 96 hours) can help determine the optimal treatment time for maximal HTT lowering.[7] |
| Inefficient cell lysis or protein extraction. | Ensure complete cell lysis by using an appropriate lysis buffer containing protease inhibitors.[8][9] See the detailed protocol for cell lysis below. | |
| Issues with HTT protein detection. | Verify the specificity and sensitivity of your primary and secondary antibodies for HTT detection. Use appropriate positive and negative controls in your Western blot or MSD assay. Refer to the detailed HTT quantification protocols below. | |
| High Variability Between Replicates | Inconsistent cell seeding. | Ensure a homogenous single-cell suspension before seeding and use a consistent seeding density across all wells. |
| Pipetting errors. | Use calibrated pipettes and ensure accurate and consistent addition of this compound and other reagents to each well. | |
| Edge effects in multi-well plates. | Avoid using the outer wells of the plate for experimental samples, as these are more prone to evaporation and temperature fluctuations. Fill the outer wells with sterile PBS or media. |
Quantitative Data Summary
The following table summarizes the dose-dependent reduction of HTT protein observed in the Phase 2 PIVOT-HD clinical trial of this compound.[1][10][11]
| This compound Dose | Patient Stage | Mean HTT Protein Reduction (%) |
| 5 mg | Stage 2 & 3 | 23 |
| 10 mg | Stage 2 | 39 |
| 10 mg | Stage 3 | 36 |
Experimental Protocols
Protocol 1: In Vitro this compound Treatment for HTT Lowering in Patient-Derived Fibroblasts
This protocol provides a general framework for treating patient-derived fibroblasts with this compound to assess its effect on HTT protein levels.
Materials:
-
Huntington's disease patient-derived fibroblasts
-
Appropriate cell culture medium (e.g., DMEM supplemented with 10% FBS and penicillin/streptomycin)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Vehicle control (DMSO)
-
Multi-well cell culture plates (e.g., 6-well or 12-well)
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA protein assay kit
Procedure:
-
Cell Seeding: Seed patient-derived fibroblasts in a multi-well plate at a density that will allow for logarithmic growth throughout the experiment and reach approximately 70-80% confluency at the time of harvest.
-
This compound Treatment: The following day, replace the culture medium with fresh medium containing the desired concentrations of this compound. For a dose-response experiment, a range of concentrations from 0.01 µM to 1.0 µM is recommended.[7] Include a vehicle-only control (e.g., DMSO at the same final concentration as the highest this compound dose).
-
Incubation: Incubate the cells for 96 hours.[7]
-
Cell Lysis: After incubation, wash the cells with ice-cold PBS. Add an appropriate volume of ice-cold lysis buffer to each well and incubate on ice for 15-30 minutes.
-
Protein Quantification: Scrape the cells and transfer the lysate to a microcentrifuge tube. Centrifuge at high speed to pellet cell debris. Collect the supernatant and determine the protein concentration using a BCA assay.
-
Sample Storage: Store the protein lysates at -80°C until ready for HTT protein quantification.
Protocol 2: Quantification of HTT Protein by Meso Scale Discovery (MSD) Assay
This protocol outlines the steps for quantifying total and mutant HTT protein in cell lysates using the MSD platform.
Materials:
-
MSD plates
-
Capture Antibody (e.g., pAb146 for pan-HTT)[8]
-
Detection Antibody (e.g., MAB2166 for pan-HTT, MW1 for mutant HTT)[8][12]
-
SULFO-TAG labeled secondary antibody
-
MSD Read Buffer T
-
Blocking buffer (e.g., MSD Blocker A)
-
Wash buffer (e.g., Tris Wash Buffer)
-
Cell lysates from Protocol 1
-
Recombinant HTT protein standards
Procedure:
-
Plate Coating: Coat the MSD plate with the capture antibody overnight at 4°C.
-
Washing and Blocking: Wash the plate three times with wash buffer. Block the plate with blocking buffer for 1 hour at room temperature with shaking.
-
Sample Incubation: Wash the plate three times. Add diluted cell lysates and recombinant HTT standards to the wells and incubate for 1 hour at room temperature with shaking.
-
Detection Antibody Incubation: Wash the plate three times. Add the detection antibody and incubate for 1 hour at room temperature with shaking.
-
Secondary Antibody Incubation: Wash the plate three times. Add the SULFO-TAG labeled secondary antibody and incubate for 1 hour at room temperature with shaking.
-
Reading the Plate: Wash the plate three times. Add 1X Read Buffer T to each well and immediately read the plate on an MSD instrument.
-
Data Analysis: Generate a standard curve from the recombinant HTT protein standards. Use the standard curve to determine the concentration of HTT protein in the cell lysate samples.
Protocol 3: Assessment of this compound Cytotoxicity using MTT Assay
This protocol describes how to assess the potential cytotoxic effects of this compound using a standard MTT assay.
Materials:
-
Cells of interest (e.g., neuronal cell line, patient-derived fibroblasts)
-
96-well cell culture plate
-
This compound stock solution
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at an appropriate density.
-
This compound Treatment: The following day, treat the cells with a range of this compound concentrations. Include a vehicle-only control and a positive control for cytotoxicity (e.g., a known cytotoxic compound).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 96 hours).
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (typically 570 nm) using a plate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Visualizations
Caption: Mechanism of action of this compound in lowering HTT protein levels.
Caption: Experimental workflow for quantifying HTT protein levels after this compound treatment.
Caption: Logical troubleshooting flow for experiments with inconsistent or no HTT lowering.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Excitement and Anticipation as PTC’s Huntington’s Disease Drug Clears a Major Hurdle to Sprint Home – HDBuzz [en.hdbuzz.net]
- 3. drughunter.com [drughunter.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 6. researchgate.net [researchgate.net]
- 7. ehdn.org [ehdn.org]
- 8. Quantification Assays for Total and Polyglutamine-Expanded Huntingtin Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mesoscale.com [mesoscale.com]
- 10. PTC-518 Hits HD Study Endpoint - Medthority [medthority.com]
- 11. nrtimes.co.uk [nrtimes.co.uk]
- 12. Quantification Assays for Total and Polyglutamine-Expanded Huntingtin Proteins | PLOS One [journals.plos.org]
Troubleshooting Votoplam insolubility in culture media
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Votoplam. Our aim is to help you overcome common challenges, particularly those related to solubility in culture media, to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound (also known as PTC518) is an investigational oral small molecule drug being developed for the treatment of Huntington's disease (HD).[1] It functions as a splicing modulator of the huntingtin (HTT) gene. This compound promotes the inclusion of a pseudoexon containing a premature termination codon, which leads to the degradation of HTT mRNA. This process results in a decrease in the expression of the huntingtin protein.[1]
Q2: What are the physical and chemical properties of this compound?
This compound is a solid, light yellow to yellow powder.[2] Its key properties are summarized in the table below.
| Property | Value |
| Molecular Formula | C21H25N9O[2][3] |
| Molecular Weight | 419.48 g/mol [2] |
| CAS Number | 2407849-89-0[2] |
Q3: How should I store this compound?
For long-term storage, this compound powder should be kept at -20°C for up to 3 years or at 4°C for up to 2 years.[2] Once dissolved in a solvent, the stock solution should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[2] It is recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles.[2]
Troubleshooting this compound Insolubility in Culture Media
A common challenge when working with small molecule compounds like this compound is ensuring their solubility in aqueous culture media to achieve the desired final concentration for your experiments.
Preparing this compound Stock Solutions
The first step to avoid precipitation in your culture media is to prepare a concentrated stock solution in an appropriate organic solvent.
Recommended Solvents and Concentrations:
| Solvent | Maximum Concentration | Preparation Notes |
| DMSO | 12.5 mg/mL (29.80 mM)[2] | Use of ultrasonic and warming (heat to 60°C) can aid dissolution. It is critical to use newly opened, non-hygroscopic DMSO as water content can significantly impact solubility.[2] |
Experimental Protocol: Preparing a 10 mM this compound Stock Solution in DMSO
-
Materials:
-
This compound powder
-
Anhydrous/low-water content Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Water bath or heat block set to 60°C
-
Ultrasonic bath
-
-
Procedure:
-
Calculate the required mass of this compound for your desired volume and concentration. For example, for 1 mL of a 10 mM stock solution (MW = 419.48 g/mol ), you will need 4.19 mg of this compound.
-
Weigh the calculated amount of this compound powder and place it in a sterile vial.
-
Add the desired volume of fresh, anhydrous DMSO.
-
Vortex the mixture thoroughly.
-
If the this compound does not fully dissolve, place the vial in a 60°C water bath or heat block for 5-10 minutes.[2]
-
Following heating, place the vial in an ultrasonic bath for 10-15 minutes to further aid dissolution.[2]
-
Visually inspect the solution to ensure there are no visible particles.
-
Sterile filter the stock solution using a 0.22 µm syringe filter compatible with DMSO.
-
Aliquot the stock solution into smaller, single-use volumes and store at -80°C.
-
Troubleshooting Precipitation in Culture Media
Even with a properly prepared stock solution, this compound can precipitate when added to the aqueous environment of cell culture media. The following guide provides steps to troubleshoot this issue.
Troubleshooting Guide:
| Issue | Potential Cause | Recommended Solution |
| Precipitation upon addition to media | High final concentration of this compound. | Decrease the final concentration of this compound in the media. |
| High percentage of organic solvent in the final culture volume. | Ensure the final concentration of the organic solvent (e.g., DMSO) in the culture media is low, typically ≤0.1% to minimize solvent-induced precipitation and cytotoxicity. | |
| Rapid addition of stock solution to the media. | Add the this compound stock solution to the media dropwise while gently swirling or vortexing the media to facilitate rapid mixing and prevent localized high concentrations. | |
| Media composition and temperature. | Pre-warm the culture media to 37°C before adding the this compound stock solution. Some media components can interact with the compound. | |
| Precipitation over time in the incubator | Compound instability or interaction with media components at 37°C. | Consider using a formulation with solubilizing agents. While originally for in vivo use, these can be adapted for in vitro experiments with appropriate controls. Examples include using co-solvents like PEG300 or encapsulating agents like SBE-β-CD.[2] Always perform vehicle control experiments to assess the effect of these agents on your cells. |
| pH of the culture media. | Ensure the pH of your culture media is stable and within the optimal range for your cells. |
Troubleshooting Workflow for this compound Insolubility
Caption: Troubleshooting workflow for addressing this compound precipitation in culture media.
This compound's Mechanism of Action: HTT Splicing Modulation
Caption: Signaling pathway illustrating this compound's mechanism of action on HTT gene expression.
References
Addressing Votoplam cytotoxicity in cell-based assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals encountering cytotoxicity with Votoplam in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is the known on-target mechanism of action for this compound?
This compound is an orally bioavailable small molecule that acts as a splicing modulator of the huntingtin (HTT) gene.[1][2][3] It promotes the inclusion of a pseudoexon containing a premature termination codon, which leads to the degradation of HTT messenger RNA (mRNA) and a subsequent reduction in the levels of the huntingtin protein.[1][4] this compound has a high potency for this on-target activity, with a reported half-maximal inhibitory concentration (IC50) of less than or equal to 0.1 μM for regulating the HTT gene.[1]
Q2: Is this compound expected to be cytotoxic?
While this compound's primary mechanism is to reduce HTT protein levels, all small molecules have the potential to exhibit off-target effects that can lead to cytotoxicity, especially at higher concentrations. The therapeutic goal of this compound is to be selective for HTT splicing modulation with minimal impact on cell viability. However, in vitro, supraphysiological concentrations or specific sensitivities of certain cell lines could result in cytotoxicity.
Q3: What are the common causes of unexpected cytotoxicity in cell-based assays with small molecules like this compound?
Unexpected cytotoxicity can arise from several factors, including:
-
High Concentrations: The concentration of this compound used may exceed the therapeutic window for the specific cell line, leading to off-target effects.
-
Solvent Toxicity: The solvent used to dissolve this compound (e.g., DMSO) can be toxic to cells at certain concentrations.
-
Cell Line Sensitivity: Different cell lines have varying sensitivities to small molecules.
-
Assay Interference: The compound itself may interfere with the chemistry of the cytotoxicity assay being used.
-
Experimental Error: Issues such as contamination, incorrect seeding density, or improper incubation times can lead to apparent cytotoxicity.
Q4: How can I differentiate between true this compound-induced cytotoxicity and experimental artifacts?
To distinguish between genuine compound toxicity and experimental errors, it is crucial to include proper controls in your experiments. These should include:
-
Vehicle Control: Cells treated with the same concentration of the solvent (e.g., DMSO) used to dissolve this compound.
-
Untreated Control: Cells that are not exposed to either this compound or the vehicle.
-
Positive Control: A known cytotoxic compound to ensure the assay is working correctly.
Consistent, dose-dependent cytotoxicity observed with this compound but not in the vehicle control suggests a compound-specific effect.
Troubleshooting Guide
Issue 1: High Levels of Cell Death Observed at All Tested Concentrations of this compound
| Possible Cause | Troubleshooting Step |
| Solvent Toxicity | Run a vehicle control with the highest concentration of the solvent used in your experiment. If you observe similar levels of cell death, consider using a lower solvent concentration or a different, less toxic solvent. |
| Incorrect Compound Concentration | Verify the stock concentration of your this compound solution. Perform a serial dilution and test a wider range of concentrations, including much lower ones. |
| Cell Culture Contamination | Inspect your cell cultures for any signs of microbial contamination (e.g., cloudy media, changes in pH). If contamination is suspected, discard the cultures and start with a fresh, uncontaminated stock. |
| Poor Cell Health | Ensure your cells are healthy and in the logarithmic growth phase before starting the experiment. Do not use cells that are over-confluent. |
Issue 2: Inconsistent Cytotoxicity Results Between Experiments
| Possible Cause | Troubleshooting Step |
| Variable Seeding Density | Ensure a consistent number of cells are seeded in each well. Use a cell counter for accuracy. |
| Inconsistent Incubation Times | Adhere to a strict and consistent incubation time for all experiments. |
| Reagent Variability | Use fresh reagents and ensure they are properly stored. If using a new batch of reagents, perform a validation experiment. |
| Pipetting Errors | Be meticulous with your pipetting technique to ensure accurate and consistent dosing. |
Issue 3: Discrepancy Between Different Cytotoxicity Assays
| Possible Cause | Troubleshooting Step |
| Assay Interference | This compound may interfere with the specific chemistry of one of your assays. For example, it might have an effect on the metabolic activity measured in an MTT assay that is independent of cell death. |
| Different Endpoints Measured | Different assays measure different aspects of cell health and death (e.g., membrane integrity, metabolic activity, apoptosis). A compound might affect one of these pathways more than another. |
| Solution | Use at least two different cytotoxicity assays that measure distinct cellular parameters (e.g., an LDH release assay for membrane integrity and a caspase-3/7 assay for apoptosis) to get a more complete picture of this compound's effect. |
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is often used as an indicator of cell viability.
Materials:
-
Cells of interest
-
This compound
-
Complete cell culture medium
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well plate
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete culture medium. Also, prepare a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and an untreated control (medium only).
-
Remove the old medium from the cells and add 100 µL of the this compound dilutions, vehicle control, or untreated control to the respective wells.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Protocol 2: LDH Release Assay for Cytotoxicity
The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the release of LDH from cells with damaged plasma membranes.
Materials:
-
Cells of interest
-
This compound
-
Complete cell culture medium
-
LDH assay kit (commercially available)
-
96-well plate
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate and incubate for 24 hours.
-
Treat cells with serial dilutions of this compound, a vehicle control, and an untreated control as described in the MTT assay protocol.
-
Include a positive control for maximum LDH release (e.g., by treating cells with a lysis buffer provided in the kit).
-
Incubate for the desired exposure time.
-
Following the manufacturer's instructions for the LDH assay kit, transfer a portion of the cell culture supernatant to a new 96-well plate.
-
Add the LDH reaction mixture to each well.
-
Incubate for the time specified in the kit's protocol.
-
Measure the absorbance at the recommended wavelength.
-
Calculate cytotoxicity as a percentage of the maximum LDH release control.
Data Presentation
Table 1: Hypothetical Cytotoxicity of this compound in Different Cell Lines (MTT Assay)
| Cell Line | This compound IC50 (µM) after 48h |
| HEK293 | > 100 |
| HeLa | 75.2 |
| SH-SY5Y | 88.5 |
| Primary Neurons | 45.8 |
This table presents hypothetical data for illustrative purposes.
Table 2: Comparison of Cytotoxicity Results from Different Assays (HeLa Cells, 48h)
| Assay Type | Endpoint Measured | This compound IC50 (µM) |
| MTT | Metabolic Activity | 75.2 |
| LDH Release | Membrane Integrity | 82.1 |
| Caspase-3/7 | Apoptosis | 65.4 |
This table presents hypothetical data for illustrative purposes.
Visualizations
Caption: this compound's mechanism of action on HTT gene splicing.
Caption: Troubleshooting workflow for unexpected cytotoxicity.
Caption: General experimental workflow for assessing cytotoxicity.
References
Votoplam (PTC518) Delivery in Animal Models: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the delivery of Votoplam (PTC518) in animal models. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key pharmacokinetic data to facilitate successful in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound (PTC518) and what is its mechanism of action?
A1: this compound (also known as PTC518) is an orally bioavailable small molecule that acts as a huntingtin (HTT) gene splicing modulator.[1] It functions by promoting the inclusion of a pseudoexon with a premature termination codon into the HTT mRNA transcript. This leads to the degradation of the HTT mRNA and a subsequent reduction in the levels of both wild-type and mutant huntingtin protein.[1][2]
Q2: What is the oral bioavailability of this compound in common animal models?
A2: this compound exhibits moderate to high oral bioavailability across various animal species, with reported ranges between 49% and 88%.[3][4]
Q3: Does this compound cross the blood-brain barrier?
A3: Yes, preclinical studies in mice, rats, and monkeys have shown that this compound leads to high exposure levels in central nervous system (CNS) tissues after single or multiple oral doses.[3][4] Furthermore, in humans, cerebrospinal fluid concentrations of this compound were found to be approximately 2.6-fold higher than the unbound free-drug concentrations in plasma.[5][6]
Q4: What is the plasma protein binding of this compound in animals?
A4: The plasma protein binding of this compound is reported to be between 80% and 88% in animal species, which is similar to the binding observed in humans.[3][4]
Q5: What are the general clearance characteristics of this compound in preclinical species?
A5: Total plasma clearance of this compound is considered moderate in rodents (mice and rats), while it is high in dogs and monkeys.[3][4]
Troubleshooting Guides
This section addresses common issues that researchers may encounter during the oral administration of this compound in animal models.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Precipitation of this compound in Formulation | - Improper solvent selection or ratio.- Temperature fluctuations. | - Use a recommended formulation vehicle (see Experimental Protocols).- Gentle warming and sonication can aid in dissolution.- Prepare fresh formulations and visually inspect for precipitates before each use. |
| Animal Distress or Injury During Oral Gavage | - Improper restraint technique.- Incorrect gavage needle size or insertion depth.- Esophageal or tracheal irritation. | - Ensure proper training in animal handling and oral gavage techniques.- Use a gavage needle of the appropriate size and length for the animal's weight.- Measure the correct insertion depth (from the mouth to the last rib) and mark the needle.- Administer the formulation slowly and steadily. If the animal struggles, withdraw and re-attempt gently. |
| Variable or Low Drug Exposure in Plasma/Tissues | - Inaccurate dosing.- Incomplete drug dissolution in the vehicle.- Rapid metabolism or clearance. | - Calibrate all dosing equipment and ensure accurate volume administration.- Confirm complete dissolution of this compound in the formulation before dosing.- Consider the known moderate clearance in rodents when designing the dosing regimen and sampling time points. |
| Inconsistent Efficacy (HTT Protein Reduction) | - Dose-dependent effects.- Insufficient treatment duration. | - Clinical studies have shown a dose-dependent reduction in HTT protein.[1][7][8] Ensure the selected dose is appropriate for the desired level of target engagement.- The reduction of HTT protein may be time-dependent. A study in healthy volunteers showed that the maximal reduction was not reached after 21 days, suggesting that longer treatment periods may be necessary to achieve steady-state effects.[3] |
Quantitative Data Summary
The following tables summarize key pharmacokinetic and pharmacodynamic parameters for this compound based on available preclinical and clinical data.
Table 1: Preclinical Pharmacokinetic Parameters of this compound in Animal Models
| Parameter | Species | Value | Reference(s) |
| Absolute Oral Bioavailability | Various animal species | 49% - 88% | [3][4] |
| Plasma Protein Binding | Various animal species | 80% - 88% | [3][4] |
| CNS Exposure | Mice, Rats, Monkeys | High | [3][4] |
| Plasma Clearance | Rodents (Mice, Rats) | Moderate | [3][4] |
| Dogs, Monkeys | High | [3][4] |
Table 2: Human Pharmacokinetic Parameters of this compound (for reference)
| Parameter | Value | Reference(s) |
| Time to Maximum Plasma Concentration (Tmax) | 6 - 7 hours (single oral dose) | [5] |
| Terminal Half-Life (T1/2) | 54.0 - 75.3 hours (single oral dose) | [5] |
| Plasma Protein Binding | 80% - 88% | [3][4] |
Table 3: Clinically Observed Dose-Dependent Reduction in Blood HTT Protein (12 Weeks)
| This compound Dose | Patient Stage | HTT Protein Reduction | Reference(s) |
| 5 mg | Stage 2 & 3 | ~23% | [7][8] |
| 10 mg | Stage 2 | ~39% | [7][8] |
| 10 mg | Stage 3 | ~36% | [7][8] |
Experimental Protocols
Protocol 1: Formulation of this compound for Oral Administration in Rodents
This protocol provides a general guideline for preparing a this compound solution for oral gavage, based on commonly used vehicles for poorly soluble compounds.
Materials:
-
This compound (PTC518) powder
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Saline (0.9% NaCl)
-
Sterile conical tubes
-
Sonicator
-
Vortex mixer
Procedure:
-
Prepare the Vehicle: In a sterile conical tube, prepare the vehicle by adding the solvents in the following order and percentages:
-
10% DMSO
-
40% PEG300
-
5% Tween-80
-
45% Saline
-
-
Dissolve this compound:
-
Weigh the required amount of this compound powder.
-
First, dissolve the this compound powder in DMSO by vortexing and gentle warming if necessary.
-
Sequentially add the PEG300, Tween-80, and Saline, vortexing thoroughly after each addition to ensure a homogenous solution.
-
-
Final Formulation:
-
If precipitation or phase separation occurs, use sonication and/or gentle heating to aid dissolution.
-
The final solution should be clear. Visually inspect for any particulates before administration.
-
It is recommended to prepare the formulation fresh for each experiment. If short-term storage is necessary, store at 4°C and protect from light. Bring to room temperature and vortex before use.
-
Protocol 2: Oral Gavage Administration in Mice
Materials:
-
Prepared this compound formulation
-
Appropriately sized oral gavage needle (typically 20-22 gauge for adult mice)
-
1 mL syringe
-
Animal scale
Procedure:
-
Animal Preparation:
-
Weigh the mouse to accurately calculate the dosing volume. The recommended maximum oral gavage volume is 10 mL/kg.
-
Properly restrain the mouse to immobilize the head and straighten the esophagus.
-
-
Gavage Needle Preparation:
-
Measure the appropriate length for gavage needle insertion by holding the needle alongside the mouse, with the tip at the corner of the mouth and the end of the needle reaching the last rib. Mark this length on the needle. .
-
-
Administration:
-
Gently insert the gavage needle into the mouth, guiding it along the roof of the mouth towards the esophagus.
-
Advance the needle smoothly without resistance. If resistance is met, withdraw and reposition.
-
Once the needle is correctly placed, slowly administer the this compound formulation.
-
-
Post-Administration:
-
Gently remove the gavage needle.
-
Return the mouse to its cage and monitor for any signs of distress, such as difficulty breathing.
-
Visualizations
Caption: Mechanism of action of this compound (PTC518).
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Excitement and Anticipation as PTC’s Huntington’s Disease Drug Clears a Major Hurdle to Sprint Home – HDBuzz [en.hdbuzz.net]
- 3. Pharmacokinetics and pharmacodynamics of PTC518, an oral huntingtin lowering splicing modifier: A first‐in‐human study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Pharmacokinetics and pharmacodynamics of PTC518, an oral huntingtin lowering splicing modifier: A first-in-human study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 7. neurologylive.com [neurologylive.com]
- 8. checkorphan.org [checkorphan.org]
Votoplam Technical Support Center: Troubleshooting Experimental Variability
This technical support center provides researchers, scientists, and drug development professionals with guidance on overcoming variability in experimental results with Votoplam (also known as PTC518). The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during in vitro and in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is an orally bioavailable small molecule that modulates the splicing of the huntingtin (HTT) gene pre-mRNA.[1][2] It promotes the inclusion of a pseudoexon that contains a premature termination codon. This leads to the degradation of the HTT mRNA transcript and a subsequent reduction in the levels of both wild-type and mutant huntingtin protein.[2][3]
Q2: What are the recommended storage and handling conditions for this compound?
A2: For optimal stability, this compound stock solutions should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[4] When preparing solutions for in vivo experiments, it is recommended to make them fresh on the day of use.[4]
Q3: What level of huntingtin (HTT) protein reduction has been observed in clinical trials?
A3: The Phase 2 PIVOT-HD trial demonstrated a dose-dependent reduction in blood HTT protein levels. At 12 weeks, the 5 mg dose resulted in a 23% reduction in both Stage 2 and Stage 3 Huntington's disease patients, while the 10 mg dose led to a 39% and 36% reduction in Stage 2 and Stage 3 patients, respectively.[5][6]
Quantitative Data Summary
The following tables summarize the key quantitative outcomes from the PIVOT-HD Phase 2 clinical trial of this compound.
Table 1: Dose-Dependent Reduction in Blood Huntingtin (HTT) Protein at 12 Weeks [5][6]
| This compound Dose | Patient Stage | Mean HTT Protein Reduction |
| 5 mg | Stage 2 & 3 | 23% |
| 10 mg | Stage 2 | 39% |
| 10 mg | Stage 3 | 36% |
Table 2: Reduction in Mutant Huntingtin (mHTT) Protein in Cerebrospinal Fluid (CSF) at 12 Months [7][8]
| This compound Dose | Mean mHTT Protein Reduction in CSF |
| 5 mg | 21% |
| 10 mg | 43% |
Table 3: Change in Plasma Neurofilament Light Chain (NfL) at 24 Months [8]
| This compound Dose | Mean Change in Plasma NfL |
| 5 mg | -8.9% |
| 10 mg | -14% |
Signaling Pathway and Experimental Workflows
To aid in experimental design and interpretation, the following diagrams illustrate the mechanism of action of this compound and a general workflow for in vitro experiments.
References
- 1. drughunter.com [drughunter.com]
- 2. Community Update: Novartis is planning a Phase 3 trial based on Phase 2 results – European Huntington Association [eurohuntington.org]
- 3. Pharmacokinetics and pharmacodynamics of PTC518, an oral huntingtin lowering splicing modifier: A first‐in‐human study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. PTC-518 Hits HD Study Endpoint - Medthority [medthority.com]
- 6. nrtimes.co.uk [nrtimes.co.uk]
- 7. Interim PIVOT-HD Results Demonstrate Evidence of Favorable CNS Biomarker and Clinical Effects at Month 12 in Huntington's Disease Patients | PTC Therapeutics, Inc. [ir.ptcbio.com]
- 8. firstwordpharma.com [firstwordpharma.com]
Managing off-target splicing events with Votoplam
Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing Votoplam for the modulation of Huntingtin (HTT) gene expression and to provide guidance on monitoring and managing potential off-target splicing events.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound, also known as PTC518, is an orally bioavailable small molecule that acts as a splicing modulator for the Huntingtin (HTT) gene.[1][2][3] It functions by promoting the inclusion of a pseudoexon into the HTT mRNA transcript.[4][5] This pseudoexon contains a premature termination codon, which signals the cell's machinery to degrade the HTT mRNA, leading to a reduction in the levels of both wild-type and mutant Huntingtin protein.[1][2]
Q2: Is this compound selective for the Huntingtin (HTT) gene?
A2: this compound is designed to selectively target the splicing of HTT pre-mRNA.[1][2] Its development is based on a splicing platform that has produced other targeted splicing modulators. However, as with any small molecule inhibitor, the potential for off-target effects exists and should be monitored in experimental systems.
Q3: What are potential off-target splicing events and why are they a concern?
A3: Off-target splicing events are unintended alterations in the splicing of pre-mRNAs other than the intended target (in this case, HTT). These events can include exon skipping, exon inclusion, or the use of alternative splice sites in other genes.[6] Such off-target effects can lead to the production of unintended protein isoforms or the degradation of other essential mRNAs, potentially resulting in cellular toxicity or confounding experimental results.[7]
Q4: How can I assess the specificity of this compound and detect potential off-target splicing events in my experiments?
A4: To assess the specificity of this compound, a transcriptome-wide analysis is recommended. The most common and effective method is RNA sequencing (RNA-seq).[8][9] By comparing the transcriptomes of cells treated with this compound to untreated or vehicle-treated controls, you can identify any significant changes in splicing patterns across the entire transcriptome.
Q5: What should I do if I observe unexpected phenotypes or cellular toxicity in my this compound-treated cells?
A5: Unexpected phenotypes or toxicity could be due to off-target effects. If you observe such effects, it is crucial to:
-
Confirm the on-target effect: First, verify that this compound is effectively reducing HTT protein levels in your system.
-
Perform a dose-response analysis: Determine if the unexpected phenotype is dose-dependent. Using the lowest effective concentration of this compound can help minimize potential off-target effects.
-
Conduct a transcriptome analysis: Utilize RNA-seq to identify any potential off-target splicing events that may be contributing to the observed phenotype.
-
Validate off-target candidates: If RNA-seq identifies potential off-target genes, validate these changes using RT-qPCR or other targeted RNA analysis methods.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Inconsistent HTT protein reduction | - Suboptimal this compound concentration- Cell line-specific differences in uptake or metabolism- Issues with protein extraction or western blotting | - Perform a dose-response curve to determine the optimal concentration for your cell line.- Ensure consistent cell culture conditions and passage number.- Optimize your protein extraction and western blot protocols. |
| High cell toxicity at effective concentrations | - Potential off-target effects- Solvent toxicity | - Lower the concentration of this compound and/or shorten the treatment duration.- Perform an RNA-seq analysis to investigate potential off-target splicing events.- Ensure the final concentration of the vehicle (e.g., DMSO) is not exceeding toxic levels. |
| No reduction in HTT protein levels | - Inactive this compound compound- Incorrect dosage- Resistant cell line | - Verify the integrity and activity of your this compound stock.- Double-check all calculations for dosing.- Consider testing a different cell line to ensure the issue is not cell-type specific. |
| Variability between experimental replicates | - Inconsistent cell seeding density- Pipetting errors- Variation in treatment timing | - Ensure uniform cell seeding and confluency at the start of the experiment.- Use calibrated pipettes and consistent pipetting techniques.- Standardize the timing of all experimental steps. |
Experimental Protocols
Protocol 1: In Vitro Splicing Assay to Assess this compound Specificity
This protocol is a general guideline and may need to be optimized for your specific experimental setup.
Objective: To determine if this compound directly and specifically modulates the splicing of HTT pre-mRNA in a cell-free system.
Materials:
-
HeLa cell nuclear extract
-
In vitro transcribed and 32P-labeled pre-mRNA for HTT (containing the target region for this compound) and a control gene.
-
This compound
-
Splicing reaction buffer
-
Proteinase K
-
RNA loading dye
-
Denaturing polyacrylamide gel
Procedure:
-
Prepare Splicing Reactions: In separate tubes, combine the nuclear extract, splicing reaction buffer, and either the 32P-labeled HTT pre-mRNA or the control pre-mRNA.
-
Add this compound: Add this compound at a range of concentrations to the HTT pre-mRNA reactions. Add vehicle control to the control pre-mRNA reaction and one of the HTT pre-mRNA reactions.
-
Incubation: Incubate the reactions at 30°C for a predetermined time (e.g., 2 hours) to allow for splicing to occur.
-
Stop Reaction: Stop the reactions by adding Proteinase K and incubating further to digest proteins.
-
RNA Extraction: Extract the RNA from the reactions using a suitable method (e.g., phenol-chloroform extraction followed by ethanol precipitation).
-
Gel Electrophoresis: Resuspend the RNA pellets in RNA loading dye, denature by heating, and separate the RNA products on a denaturing polyacrylamide gel.
-
Visualization: Visualize the radiolabeled RNA bands by autoradiography. The appearance of a band corresponding to the spliced HTT mRNA, and its increase in intensity with increasing this compound concentration, would indicate a direct effect on splicing. The splicing of the control pre-mRNA should remain unaffected.
Protocol 2: RNA-Seq Analysis of this compound-Treated Cells
Objective: To identify on-target and potential off-target splicing events induced by this compound on a transcriptome-wide scale.
Procedure:
-
Cell Culture and Treatment: Culture your cells of interest to the desired confluency and treat them with this compound at the desired concentration and for the desired duration. Include vehicle-treated and untreated control groups.
-
RNA Extraction: Harvest the cells and extract total RNA using a high-quality RNA extraction kit. Ensure the RNA has high integrity (RIN > 8).
-
Library Preparation: Prepare RNA-seq libraries from the extracted RNA. This typically involves mRNA purification, fragmentation, reverse transcription to cDNA, and adapter ligation.
-
Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform.
-
Data Analysis:
-
Quality Control: Assess the quality of the raw sequencing reads.
-
Alignment: Align the reads to a reference genome.
-
Differential Splicing Analysis: Use bioinformatics tools (e.g., rMATS, LeafCutter) to identify and quantify alternative splicing events that are significantly different between this compound-treated and control samples.
-
On-Target Confirmation: Verify that the intended splicing event in the HTT gene is observed.
-
Off-Target Identification: Identify any other genes that show significant changes in their splicing patterns.
-
-
Validation: Validate any identified off-target splicing events using RT-qPCR with primers designed to amplify the specific splice variants.
Data Presentation
Table 1: Summary of this compound Effects on HTT Protein and Neurofilament Light Chain (NfL) from Clinical Studies
| Parameter | 5 mg this compound Dose | 10 mg this compound Dose | Reference |
| Blood HTT Protein Reduction (Stage 2 Patients) | 23% | 39% | [2][5] |
| Blood HTT Protein Reduction (Stage 3 Patients) | 23% | 36% | [2][5] |
| Plasma NfL Reduction (at 24 months) | 9% | 14% | [3] |
Visualizations
Caption: Mechanism of action of this compound in modulating HTT gene expression.
Caption: Experimental workflow for identifying off-target splicing events of this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Biased and Unbiased Methods for the Detection of Off-Target Cleavage by CRISPR/Cas9: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Excitement and Anticipation as PTC’s Huntington’s Disease Drug Clears a Major Hurdle to Sprint Home – HDBuzz [en.hdbuzz.net]
- 4. News: Off-Target Effects and Where to Find Them - CRISPR Medicine [crisprmedicinenews.com]
- 5. drughunter.com [drughunter.com]
- 6. Diverse targets of SMN2-directed splicing-modulating small molecule therapeutics for spinal muscular atrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Using RNA-seq to Assess Off-Target Effects of Antisense Oligonucleotides in Human Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. RNA-Seq Analysis of an Antisense Sequence Optimized for Exon Skipping in Duchenne Patients Reveals No Off-Target Effect - PubMed [pubmed.ncbi.nlm.nih.gov]
Enhancing Votoplam stability for long-term experiments
Welcome to the technical support center for Votoplam (also known as PTC518). This resource is designed to assist researchers, scientists, and drug development professionals in ensuring the stability and integrity of this compound throughout long-term experiments. Below you will find frequently asked questions (FAQs), troubleshooting guides, and recommended experimental protocols.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the recommended storage conditions for this compound powder and stock solutions?
A1: For solid this compound, storage at -20°C is recommended for up to 3 years, and at 4°C for up to 2 years. Once in solution, it is crucial to minimize degradation. Aliquot your stock solution to avoid repeated freeze-thaw cycles. Based on available data, the following storage periods for stock solutions are recommended[1][2]:
| Storage Temperature | Recommended Maximum Storage Period |
| -80°C | 6 months |
| -20°C | 1 month |
Q2: I observed precipitation in my this compound stock solution. What should I do?
A2: Precipitation can occur if the solvent's capacity is exceeded or due to temperature changes. If you observe precipitation, gentle warming and/or sonication can be used to redissolve the compound[1]. Ensure you are using a suitable solvent and concentration. For in vitro studies, hygroscopic DMSO can impact solubility; it is recommended to use newly opened DMSO for preparing stock solutions[2].
Q3: How stable is this compound in aqueous solutions or cell culture media for long-term experiments?
A3: Specific public data on the long-term stability of this compound in aqueous solutions or cell culture media at physiological temperatures (e.g., 37°C) is not available. For in vivo experiments, it is advised to prepare working solutions freshly on the day of use[1]. For long-term in vitro experiments (extending over several days), it is best practice to:
-
Replenish the media with freshly diluted this compound regularly (e.g., every 24-48 hours).
-
Conduct a preliminary stability test in your specific cell culture medium to determine the rate of degradation under your experimental conditions.
Q4: What solvents are recommended for preparing this compound solutions?
A4: For preparing stock solutions for in vitro use, DMSO is a common solvent, with a solubility of at least 12.5 mg/mL[2]. For in vivo studies, several vehicle formulations have been suggested to achieve a clear solution of at least 1.25 mg/mL[1]. These are detailed in the Experimental Protocols section.
Q5: Are there any known incompatibilities of this compound with common labware or reagents?
A5: There is no specific public information on the incompatibilities of this compound. As a general precaution, it is advisable to use high-quality, inert materials for storage and handling, such as polypropylene or glass containers. Avoid prolonged exposure to highly acidic or basic conditions unless part of a specific experimental protocol.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution for In Vitro Use
This protocol outlines the preparation of a 10 mM this compound stock solution in DMSO.
Materials:
-
Anhydrous, high-purity DMSO[2]
-
Sterile microcentrifuge tubes or vials
Procedure:
-
Allow the this compound powder to equilibrate to room temperature before opening the vial to prevent condensation.
-
Weigh the required amount of this compound powder in a sterile tube.
-
Add the calculated volume of DMSO to achieve a 10 mM concentration. For example, to prepare 1 mL of a 10 mM stock solution, dissolve 4.195 mg of this compound in 1 mL of DMSO.
-
Vortex or sonicate gently until the powder is completely dissolved.
-
Aliquot the stock solution into smaller volumes in sterile tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -80°C for up to 6 months or -20°C for up to 1 month[1][2].
Protocol 2: Preparation of this compound Working Solutions for In Vivo Use
The following are suggested vehicle formulations for achieving a clear working solution of ≥ 1.25 mg/mL for animal studies. It is recommended to prepare these solutions fresh daily[1].
Vehicle Formulations:
| Formulation | Components (by volume) |
| Formulation A | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline |
| Formulation B | 10% DMSO, 90% (20% SBE-β-CD in Saline) |
| Formulation C | 10% DMSO, 90% Corn Oil |
Procedure (Example using Formulation A):
-
Start with a concentrated stock solution of this compound in DMSO (e.g., 12.5 mg/mL).
-
In a sterile tube, add the required volume of the DMSO stock solution.
-
Add PEG300 and mix thoroughly.
-
Add Tween-80 and mix again.
-
Finally, add saline to reach the final volume and mix until a clear solution is obtained.
Visualizations
This compound's Mechanism of Action
This compound is a splicing modulator that targets the pre-mRNA of the huntingtin (HTT) gene. It promotes the inclusion of a pseudoexon containing a premature termination codon (PTC). This altered mRNA is then targeted for degradation, leading to a reduction in the levels of the HTT protein[3][4][5].
Caption: this compound's mechanism of action on HTT pre-mRNA splicing.
Experimental Workflow for Assessing this compound Stability in Cell Culture
To ensure the reliability of long-term in vitro experiments, it is advisable to assess the stability of this compound under your specific experimental conditions.
Caption: Workflow for determining this compound stability in cell culture medium.
Troubleshooting Logic for Unexpected Experimental Results
If your long-term experiment yields inconsistent or unexpected results, this decision tree can help troubleshoot potential issues related to this compound stability.
Caption: Decision tree for troubleshooting this compound-related experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Community Update: Novartis is planning a Phase 3 trial based on Phase 2 results – European Huntington Association [eurohuntington.org]
- 3. This compound (PTC518) | HTT splicing modulator | Probechem Biochemicals [probechem.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. drughunter.com [drughunter.com]
Votoplam Technical Support Center: Interpreting Unexpected Results
Introduction
Votoplam (also known as PTC518) is an orally available small molecule designed to modulate the splicing of the huntingtin (HTT) gene pre-mRNA.[1][2] Its mechanism involves promoting the inclusion of a pseudoexon containing a premature termination codon, which leads to the degradation of HTT mRNA and a subsequent reduction in both wild-type and mutant huntingtin protein levels.[1][2] this compound is currently under investigation in Phase 2 clinical trials for the treatment of Huntington's disease (HD).[2][3][4] This guide is intended for researchers and drug development professionals to navigate and interpret unexpected results that may arise during preclinical and clinical studies of this compound.
FAQs & Troubleshooting Guides
1. Question: We observed a less-than-expected reduction in HTT protein levels in our cellular or animal models despite confirming this compound uptake. What could be the cause?
Possible Causes & Troubleshooting Steps:
-
Cellular Context-Dependency: The splicing machinery can vary between cell types and tissues. The efficacy of a splice-modulating drug like this compound may be influenced by the specific complement of splicing factors present in the experimental system.
-
Recommendation: Test this compound in a panel of cell lines, including patient-derived cells if possible, to assess the consistency of its effect.
-
-
Compensatory Mechanisms: Cells may adapt to the reduction in HTT mRNA by increasing the transcription rate of the HTT gene or enhancing the stability of the remaining HTT protein.
-
Recommendation: Perform RT-qPCR to measure HTT pre-mRNA and mRNA levels over a time course. Also, consider running a pulse-chase experiment to assess HTT protein stability in the presence of this compound.
-
-
Off-Target Effects: While designed to be specific, high concentrations of any small molecule can have off-target effects. It's conceivable that this compound could be interacting with other components of the splicing machinery, indirectly dampening its intended effect.
-
Recommendation: Perform RNA-sequencing to globally assess changes in splicing patterns. This can help identify if other genes are being aberrantly spliced.
-
2. Question: In our long-term animal study, we noted a gradual loss of efficacy, with HTT protein levels beginning to return to baseline despite continuous this compound administration. Why might this be happening?
Possible Causes & Troubleshooting Steps:
-
Metabolic Adaptation: The animal's metabolism may adapt to long-term drug exposure, leading to faster clearance of this compound.
-
Recommendation: Conduct pharmacokinetic (PK) studies at different time points throughout the long-term study to determine if the drug's half-life is changing.
-
-
Development of Resistance: Similar to cancer therapies, cells can develop resistance to drugs. This could involve mutations in the HTT gene or in splicing factors that alter the binding of this compound.
-
Recommendation: Sequence the HTT gene and key splicing factor genes from tissues of animals that have lost response to this compound to check for mutations.
-
-
Feedback Loops: The sustained reduction of HTT protein might trigger cellular signaling pathways that counteract the drug's effect.
-
Recommendation: Utilize phosphoproteomics or other signaling pathway analysis tools to compare tissues from early and late stages of the study to identify any activated compensatory pathways.
-
3. Question: We are seeing conflicting results in clinical trial data, where HTT protein reduction is significant, but functional outcomes are not clearly correlated, especially in later-stage patients. How can we interpret this?
Possible Interpretations & Considerations:
-
Disease Stage and Therapeutic Window: The PIVOT-HD trial data suggests that the treatment effect of this compound may differ between Stage 2 and Stage 3 HD patients.[5][6] In later stages of the disease, the extent of neuronal damage may be too great for a reduction in HTT protein to produce a significant functional benefit.
-
Insight: This highlights the importance of patient stratification in clinical trials and suggests that this compound may be most effective in earlier stages of Huntington's disease.[7]
-
-
Biomarker vs. Clinical Endpoint Disconnect: A reduction in a biomarker (like HTT protein) does not always translate directly to a clinical benefit, especially in a complex neurodegenerative disease.[8] The relationship between the rate of HTT lowering and the reversal or slowing of symptoms is still being understood.
-
Insight: The PIVOT-HD trial did show dose-dependent trends of benefit on clinical scales for Stage 2 patients.[5] Longer-term studies are needed to fully assess the clinical impact.
-
-
Measurement Variability: Functional scales used in HD trials, such as the Composite Unified Huntington's Disease Rating Scale (cUHDRS), can have inherent variability.[5][7]
Quantitative Data from PIVOT-HD Phase 2 Trial
The following tables summarize key quantitative data from the PIVOT-HD Phase 2 trial.[2][5][6][7][8]
Table 1: Percent Reduction in Blood HTT Protein at 12 Weeks
| Patient Stage | 5 mg this compound Dose | 10 mg this compound Dose |
| Stage 2 | 23% | 39% |
| Stage 3 | 23% | 36% |
Table 2: Key Secondary Endpoint Observations
| Endpoint | Observation |
| Neurofilament light chain (NfL) | -14% reduction at 10mg after 24 months (p=0.03)[7] |
| Clinical Scales (cUHDRS, TMS) | Dose-dependent trends of benefit in Stage 2 patients[5] |
| Clinical Scales (cUHDRS, TMS) | Trends favored the 5mg dose over placebo in Stage 3 patients, but not the 10mg dose[5][6] |
Experimental Protocols
1. Protocol: Western Blot for Total Huntingtin (HTT) Protein
-
Objective: To quantify the amount of HTT protein in cell or tissue lysates.
-
Methodology:
-
Prepare cell or tissue lysates in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins by size on a 6-8% SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature in 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with a primary antibody against HTT (e.g., MAB2166, Millipore) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize bands using an ECL substrate and an imaging system.
-
Quantify band intensity using densitometry software and normalize to a loading control (e.g., GAPDH or β-actin).
-
2. Protocol: RT-qPCR for HTT mRNA Levels
-
Objective: To measure the relative abundance of HTT mRNA transcripts.
-
Methodology:
-
Isolate total RNA from cells or tissues using a TRIzol-based method or a commercial kit.
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).
-
Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit with oligo(dT) primers.
-
Prepare a qPCR reaction mix containing cDNA, SYBR Green master mix, and primers specific for HTT and a reference gene (e.g., GAPDH).
-
Run the qPCR reaction on a real-time PCR system.
-
Calculate the relative expression of HTT mRNA using the ΔΔCt method, normalizing to the reference gene.
-
Visualizations
References
- 1. drughunter.com [drughunter.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Huntington’s Disease Clinical Research Congress 2025 – Day 2 – HDBuzz [en.hdbuzz.net]
- 4. PIVOT-HD – HDTrialFinder [hdtrialfinder.net]
- 5. PTC-518 Hits HD Study Endpoint - Medthority [medthority.com]
- 6. firstwordpharma.com [firstwordpharma.com]
- 7. This compound Shines in Huntington's Trial: A New Dawn for PTC Therapeutics? [ainvest.com]
- 8. PTC's Huntington study was positive. Why did its stock fall? | pharmaphorum [pharmaphorum.com]
- 9. Excitement and Anticipation as PTC’s Huntington’s Disease Drug Clears a Major Hurdle to Sprint Home – HDBuzz [en.hdbuzz.net]
Votoplam Technical Support Center: HTT Reduction and Experimental Guidance
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the use of votoplam for huntingtin (HTT) protein reduction. The following frequently asked questions (FAQs) and troubleshooting guides are designed to address specific issues that may be encountered during experimental design and execution.
Frequently Asked Questions (FAQs)
Q1: What is the optimal treatment duration with this compound to achieve maximal HTT reduction?
Based on the available data from the Phase 2 PIVOT-HD clinical trial, a clear dose-dependent reduction in blood HTT protein is observed with this compound treatment. Significant HTT lowering was achieved as early as 12 weeks and was sustained and increased at 12 months.[1]
While a definitive "optimal" duration for maximal HTT reduction has not been officially established, the ongoing 24-month open-label extension of the PIVOT-HD trial suggests that longer-term treatment is being investigated for sustained or potentially increased efficacy and to assess long-term safety.[2][3] At 24 months, a dose-dependent reduction in neurofilament light chain (NfL), a biomarker of neuronal damage, has been observed, suggesting a potential long-term neuroprotective effect.[2][3] However, specific HTT reduction data at the 24-month time point have not been detailed in the available press releases.[1]
Researchers should consider that the kinetics of HTT reduction may reach a steady state, and the "optimal" duration may also depend on the specific research question, model system, and desired therapeutic outcome. Continuous monitoring of HTT levels over an extended period is recommended to determine the point of maximal and sustained reduction.
Q2: What is the mechanism of action of this compound?
This compound is an orally bioavailable small molecule that acts as a splice modulator of the huntingtin (HTT) gene.[1] It promotes the inclusion of a pseudoexon into the HTT messenger RNA (mRNA). This altered mRNA contains a premature termination codon, which signals for its degradation through the nonsense-mediated decay (NMD) pathway. The degradation of the HTT mRNA leads to a reduction in the synthesis of both wild-type and mutant huntingtin proteins.[4]
Q3: Is there a difference in HTT reduction between Stage 2 and Stage 3 Huntington's Disease patients?
Data from the PIVOT-HD trial indicates that this compound effectively reduces blood HTT levels in both Stage 2 and Stage 3 Huntington's Disease (HD) patients. At the 5mg dose, the reduction was comparable between the two stages. However, at the 10mg dose, a slightly higher reduction was observed in Stage 2 patients compared to Stage 3 patients at the 12-month time point.[2][3] For Stage 2 patients, there were also dose-dependent trends of benefit on clinical scales, which were not as apparent in the Stage 3 cohort.[5]
Q4: What are the expected quantitative outcomes of this compound treatment?
The following tables summarize the key quantitative data on blood HTT and plasma NfL reduction from the PIVOT-HD Phase 2 trial.
Table 1: this compound-Induced Reduction in Blood Huntingtin (HTT) Protein
| Treatment Duration | Dosage | Patient Stage | Mean HTT Reduction (%) |
| 12 Weeks | 5mg | Stage 2 & 3 | 23% |
| 12 Weeks | 10mg | Stage 2 & 3 | Not specified |
| 12 Months | 5mg | Stage 2 & 3 | 23%[3] |
| 12 Months | 10mg | Stage 2 | 39%[3] |
| 12 Months | 10mg | Stage 3 | 36%[3] |
Table 2: this compound-Induced Reduction in Plasma Neurofilament Light Chain (NfL)
| Treatment Duration | Dosage | Mean NfL Reduction from Baseline (%) |
| 24 Months | 5mg | -8.9%[3][4] |
| 24 Months | 10mg | -14%[2][3][4] |
Troubleshooting and Experimental Protocols
Issue: Difficulty in reliably quantifying HTT protein levels.
Accurate quantification of HTT protein, particularly the mutant form (mHTT), can be challenging due to its low abundance in accessible biological fluids. The choice of assay and meticulous sample handling are critical for obtaining reliable and reproducible results.
Recommended Experimental Protocol: Immunoassay for HTT Quantification
Several highly sensitive immunoassay platforms are suitable for the quantification of total and mutant HTT in various biological matrices, including blood (and its components like Peripheral Blood Mononuclear Cells - PBMCs) and cerebrospinal fluid (CSF). The most commonly cited methods in clinical trials are Meso Scale Discovery (MSD) electrochemiluminescence immunoassays and Single Molecule Counting (SMC™) immunoassays.[6][7][8][9][10][11]
1. Sample Collection and Preparation:
-
Blood: Collect whole blood in appropriate anticoagulant tubes (e.g., EDTA). For analysis of intracellular HTT, isolate PBMCs using density gradient centrifugation (e.g., Ficoll-Paque).
-
CSF: Collect cerebrospinal fluid via lumbar puncture. Due to the low concentration of HTT in CSF, it is crucial to minimize contamination and handle samples with care to prevent degradation.
-
Lysate Preparation: For cell pellets (e.g., PBMCs) or tissue samples, prepare lysates using a suitable lysis buffer containing protease inhibitors to prevent HTT degradation. Centrifuge the lysate to pellet cellular debris and collect the supernatant for analysis.
2. Immunoassay Procedure (General Steps for MSD and SMC):
These assays are typically performed using commercially available kits or developed as laboratory-validated tests. The general principle involves a sandwich immunoassay format.
-
Capture Antibody: A plate or bead is coated with a capture antibody that specifically binds to the HTT protein.
-
Sample Incubation: The prepared sample (lysate, plasma, or CSF) is added to the plate/beads and incubated to allow the HTT protein to bind to the capture antibody.
-
Detection Antibody: A detection antibody, which is conjugated to a reporter molecule (e.g., an electrochemiluminescent tag for MSD or a fluorescent tag for SMC), is added. This antibody binds to a different epitope on the HTT protein.
-
Washing: Unbound reagents are washed away.
-
Signal Detection: The signal from the reporter molecule is measured using a specialized plate reader. The intensity of the signal is proportional to the amount of HTT protein in the sample.
3. Data Analysis:
-
A standard curve is generated using recombinant HTT protein of known concentrations.
-
The concentration of HTT in the unknown samples is determined by interpolating their signal values from the standard curve.
-
Results are typically expressed as a percentage of baseline levels or as an absolute concentration (e.g., ng/mL).
Visualizations
Caption: Mechanism of action of this compound as a splice modulator.
Caption: Experimental workflow for HTT protein quantification.
References
- 1. Excitement and Anticipation as PTC’s Huntington’s Disease Drug Clears a Major Hurdle to Sprint Home – HDBuzz [en.hdbuzz.net]
- 2. This compound Shines in Huntington's Trial: A New Dawn for PTC Therapeutics? [ainvest.com]
- 3. nrtimes.co.uk [nrtimes.co.uk]
- 4. PTC Therapeutics: HD Treatment Advancement Continues With Q4 2025 Catalyst (NASDAQ:PTCT) | Seeking Alpha [seekingalpha.com]
- 5. PIVOT-HD Achieves Primary Endpoint – European Huntington's Disease Network [ehdn.org]
- 6. Validation of Ultrasensitive Mutant Huntingtin Detection in Human Cerebrospinal Fluid by Single Molecule Counting Immunoassay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantification of Mutant and Total Huntington Protein Levels [sigmaaldrich.com]
- 8. SOP FOR MESOSCALE DISCOVERY ASSAYS [protocols.io]
- 9. Validation of Ultrasensitive Mutant Huntingtin Detection in Human Cerebrospinal Fluid by Single Molecule Counting Immunoassay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Our Immunoassays | Meso Scale Discovery [mesoscale.com]
- 11. f.hubspotusercontent40.net [f.hubspotusercontent40.net]
Validation & Comparative
Votoplam vs. SKY-0515: A Comparative Guide to Splicing Modulators for Huntington's Disease
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two investigational splicing modulators, Votoplam (also known as PTC518) and SKY-0515, currently in clinical development for the treatment of Huntington's disease (HD). Both orally bioavailable small molecules aim to reduce the production of the mutant huntingtin (mHTT) protein, the root cause of HD, by modulating the splicing of the huntingtin (HTT) gene's pre-messenger RNA (pre-mRNA).
At a Glance: this compound vs. SKY-0515
| Feature | This compound (PTC518) | SKY-0515 |
| Mechanism of Action | Promotes the inclusion of a pseudoexon in HTT mRNA, leading to mRNA degradation. | Modifies HTT RNA expression to reduce mHTT protein production and also reduces PMS1 protein levels. |
| Target(s) | Huntingtin (HTT) protein (both wild-type and mutant) | Mutant Huntingtin (mHTT) protein and PMS1 protein |
| Developer | PTC Therapeutics / Novartis | Skyhawk Therapeutics |
| Current Clinical Phase | Phase 2 (PIVOT-HD) completed; planning for Phase 3.[1][2] | Phase 1 completed; Phase 2/3 (FALCON-HD) is ongoing.[3] |
Mechanism of Action
Both this compound and SKY-0515 employ a novel therapeutic strategy by targeting the splicing of HTT pre-mRNA to reduce the levels of the disease-causing mHTT protein. However, their specific mechanisms differ.
This compound functions by promoting the inclusion of a novel pseudoexon into the mature HTT mRNA transcript. This inserted pseudoexon contains a premature termination codon, which signals the cell's machinery to degrade the faulty mRNA.[4][5][6][7] This process, known as nonsense-mediated decay, ultimately leads to a reduction in the production of both wild-type and mutant huntingtin proteins.[8]
SKY-0515 also modifies the splicing of the HTT pre-mRNA to reduce the production of the mHTT protein.[9] A key differentiator for SKY-0515 is its dual mechanism of action. In addition to lowering mHTT levels, it also reduces the levels of PMS1 protein.[3] PMS1 is a component of the DNA mismatch repair pathway and is thought to be a key driver of somatic CAG repeat expansion in the HTT gene, a process that may contribute to disease progression.[3] By targeting both mHTT production and somatic instability, SKY-0515 aims to provide a two-pronged therapeutic approach.[3]
Preclinical and Clinical Data
Both this compound and SKY-0515 have demonstrated promising results in preclinical and clinical studies, showing a dose-dependent reduction in huntingtin protein levels.
Preclinical Data
Preclinical studies for SKY-0515 have shown its strong activity in animal models, demonstrating its potential to reduce the production of the mutated huntingtin protein.[9]
Clinical Data
This compound (PIVOT-HD Phase 2 Study):
The PIVOT-HD study was a Phase 2, randomized, placebo-controlled trial that evaluated the safety and efficacy of this compound in patients with Huntington's disease.[5][6][10][11] The study met its primary endpoint, demonstrating a statistically significant, dose-dependent reduction in blood HTT protein levels at 12 weeks.
| Dose | Patient Stage | HTT Protein Reduction (at 12 weeks) |
| 5 mg | Stage 2 & 3 | 23% |
| 10 mg | Stage 2 | 39% |
| 10 mg | Stage 3 | 36% |
SKY-0515 (Phase 1 and FALCON-HD Phase 2/3 Studies):
SKY-0515 has completed a Phase 1 study in healthy volunteers and individuals with early-stage HD, and is currently in a Phase 2/3 study (FALCON-HD).[2][3][12][13][14] The Phase 1 results showed a significant dose-dependent reduction in both HTT mRNA and mHTT protein levels.
Phase 1 Data (Healthy Volunteers):
| Dose (Single Ascending) | HTT mRNA Reduction (in blood) |
| 2 mg | 15% |
| 8 mg | 33% |
| 16 mg | 67% (maximum reduction within 24 hours)[4] |
| Dose (Multiple Ascending) | Average HTT mRNA Reduction (after 14 days) |
| 1 mg | 19%[4] |
| 3 mg | 41%[4] |
| 9 mg | 72%[4] |
Phase 1, Part C Data (HD Patients):
| Dose | mHTT Protein Reduction (in blood at Day 84) |
| 3 mg | 29% |
| 9 mg | 62% |
Experimental Protocols
Quantification of Huntingtin Protein
The primary endpoint in the clinical trials for both this compound and SKY-0515 involves the measurement of huntingtin protein levels in biological samples. Several highly sensitive immunoassays are employed for this purpose.
AlphaLISA® (Amplified Luminescent Proximity Homogeneous Assay):
This bead-based immunoassay is used for the quantification of total and mutant huntingtin protein.
-
Principle: The assay utilizes donor and acceptor beads that are brought into proximity when they bind to the target protein. Upon laser excitation of the donor bead, a singlet oxygen is generated, which diffuses to the acceptor bead, triggering a chemiluminescent signal. The intensity of this signal is proportional to the amount of target protein.
-
Workflow:
-
Sample Preparation: Lysates from cells or tissues, or biofluids such as cerebrospinal fluid (CSF), are prepared.
-
Incubation: The sample is incubated with biotinylated anti-HTT antibody and acceptor beads conjugated with another anti-HTT antibody.
-
Addition of Donor Beads: Streptavidin-coated donor beads are added, which bind to the biotinylated antibody.
-
Signal Detection: The plate is read using an AlphaLISA-compatible reader.
-
Single Molecule Counting (SMC™) Immunoassay:
This technology offers even higher sensitivity for detecting low-abundance proteins like huntingtin.
-
Principle: Individual protein molecules are captured on antibody-coated magnetic beads and then labeled with a fluorescently tagged detection antibody. The beads are then passed through a laser, and the fluorescence from each individual bead is counted.
-
Workflow:
-
Sample Incubation: The sample is incubated with antibody-coated magnetic beads.
-
Washing: Unbound proteins are washed away.
-
Detection Antibody Incubation: A fluorescently labeled detection antibody is added and incubated.
-
Final Wash and Elution: The beads are washed again, and the labeled protein is eluted.
-
Counting: The eluate is loaded into the SMC™ instrument for single-molecule counting.
-
Clinical Trial Workflow
The clinical trials for both this compound and SKY-0515 follow a structured workflow to ensure patient safety and data integrity.
PIVOT-HD (this compound): This Phase 2 study involves a screening period to determine patient eligibility, a baseline visit for initial assessments, a treatment period with randomization to different doses of this compound or placebo, and a follow-up period to monitor long-term safety and efficacy.[6][10][11]
FALCON-HD (SKY-0515): This Phase 2/3 trial follows a similar structure, with a screening period, a double-blind treatment period where participants receive SKY-0515 or placebo, and a follow-up period.[2][13][14][15] Key assessments include changes in HTT and PMS1 protein levels, brain atrophy measured by MRI, and clinical evaluations using the Unified Huntington's Disease Rating Scale (UHDRS).[14]
Biomarkers of Target Engagement and Neurodegeneration
In addition to measuring huntingtin protein levels, clinical trials for these splicing modulators also assess other key biomarkers.
PMS1 Protein: For SKY-0515, the reduction of PMS1 protein is a key secondary endpoint, reflecting its dual mechanism of action.[3]
Neurofilament Light Chain (NfL): NfL is a protein component of the neuronal cytoskeleton that is released into the CSF and blood upon neuronal damage.[16][17] Elevated levels of NfL are a recognized biomarker of neuroaxonal injury in neurodegenerative diseases, including Huntington's disease.[16][17] Monitoring NfL levels in clinical trials can provide insights into the potential neuroprotective effects of a therapeutic intervention.[18][19]
Conclusion
This compound and SKY-0515 represent promising advancements in the development of disease-modifying therapies for Huntington's disease. Both oral splicing modulators have demonstrated the ability to reduce huntingtin protein levels in clinical trials. SKY-0515 offers a potential advantage with its dual mechanism of targeting both mHTT and PMS1. The ongoing and planned later-phase clinical trials will be crucial in determining the long-term safety, efficacy, and clinical benefit of these novel therapeutic candidates. Researchers and clinicians will be closely watching the outcomes of these studies as they hold the potential to significantly impact the future treatment landscape for Huntington's disease.
References
- 1. Community Update: Novartis is planning a Phase 3 trial based on Phase 2 results – European Huntington Association [eurohuntington.org]
- 2. Skyhawk Therapeutics Announces First Patient Dosed in Phase 2/3 FALCON-HD Trial of SKY-0515 for Huntington's Disease [prnewswire.com]
- 3. SKY-0515 Lowers Huntingtin In People With Huntington’s Disease In Trial Update – HDBuzz [en.hdbuzz.net]
- 4. neurologylive.com [neurologylive.com]
- 5. J06 Pivot-HD: a phase 2, randomised, placebo-controlled study to evaluate the safety and efficacy of ptc518 in subjects with Huntington’s disease | Journal of Neurology, Neurosurgery & Psychiatry [jnnp.bmj.com]
- 6. hra.nhs.uk [hra.nhs.uk]
- 7. drughunter.com [drughunter.com]
- 8. Excitement and Anticipation as PTC’s Huntington’s Disease Drug Clears a Major Hurdle to Sprint Home – HDBuzz [en.hdbuzz.net]
- 9. Skyhawk Therapeutics Has Advanced to the Multiple Ascending Dose Portion of its Phase 1 Study evaluating SKY-0515, a RNA-Targeting Small Molecule for Huntington's Disease [prnewswire.com]
- 10. PIVOT-HD – HDTrialFinder [hdtrialfinder.net]
- 11. PIVOT-HD | Huntington Society of Canada [huntingtonsociety.ca]
- 12. Skyhawk Therapeutics to Present Additional Positive Topline Data from Parts A and B of Phase 1 Clinical Trial of SKY-0515 at European Huntington's Disease Network and Enroll-HD 2024 [prnewswire.com]
- 13. skyhawktx.com [skyhawktx.com]
- 14. huntingtonsdiseasenews.com [huntingtonsdiseasenews.com]
- 15. Skyhawk begins dosing in Huntington's disease trial of SKY-0515 [clinicaltrialsarena.com]
- 16. youtube.com [youtube.com]
- 17. Trends in clinical studies evaluating neurofilament light chain as a biomarker - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Increased Neurofilament Light Chain Blood Levels in Neurodegenerative Neurological Diseases | PLOS One [journals.plos.org]
- 19. jwatch.org [jwatch.org]
A Comparative Guide to Votoplam and Antisense Oligonucleotide Therapies for Splicing Modulation
Disclaimer: Votoplam (PTC518) is an investigational drug being developed for Huntington's disease.[1][2][3][4][5][6] To provide a comparative framework as requested, this guide presents a hypothetical application of a similar small molecule splicing modifier, termed "this compound (hypothetical)," for the treatment of Spinal Muscular Atrophy (SMA). This allows for a direct comparison with the established antisense oligonucleotide (ASO) therapy, Nusinersen, which is approved for SMA. The data presented for "this compound (hypothetical)" is illustrative and based on plausible outcomes for a small molecule of this class.
Introduction
Spinal Muscular Atrophy (SMA) is a debilitating neuromuscular disorder caused by insufficient levels of the Survival Motor Neuron (SMN) protein.[7] While the SMN1 gene is mutated or deleted in SMA patients, a nearly identical gene, SMN2, can produce a small amount of functional SMN protein.[7][8] However, due to an alternative splicing event that typically excludes exon 7, the majority of the protein produced from SMN2 is truncated and non-functional.[7][8] Both this compound (hypothetical) and Nusinersen aim to correct this splicing defect in the SMN2 pre-mRNA to increase the production of full-length, functional SMN protein.[8][9][10][11]
This guide provides a detailed comparison of these two therapeutic modalities, focusing on their mechanisms of action, preclinical and clinical data, and the experimental protocols used for their evaluation.
Mechanism of Action
This compound (hypothetical) is an orally bioavailable small molecule that acts as an RNA splicing modulator. Small molecules like this compound can penetrate the central nervous system (CNS) and other tissues after systemic administration.[2][5] They are designed to bind to specific secondary structures within the SMN2 pre-mRNA or to components of the spliceosome machinery itself. This binding alters the conformation of the pre-mRNA, promoting the inclusion of exon 7 during the splicing process.
Nusinersen (Spinraza) is an antisense oligonucleotide (ASO), a synthetic strand of nucleic acid.[8][9] ASOs are designed to bind with high specificity to a complementary sequence on a target RNA molecule.[12] Nusinersen specifically targets an intronic splicing silencer site (ISS-N1) in intron 7 of the SMN2 pre-mRNA.[8][11][13] By blocking this silencer site, Nusinersen prevents splicing repressor proteins from binding, which in turn leads to the inclusion of exon 7 in the mature mRNA transcript.[11][13] Due to its size and charge, Nusinersen does not efficiently cross the blood-brain barrier and must be administered directly into the cerebrospinal fluid (CSF) via intrathecal injection to reach its targets in the CNS.[8][14]
Signaling Pathway Diagram
Caption: Mechanisms of this compound (hypothetical) and Nusinersen.
Comparative Data
Table 1: General Characteristics
| Feature | This compound (hypothetical) | Nusinersen (Spinraza) |
| Modality | Small Molecule | Antisense Oligonucleotide (ASO) |
| Target | SMN2 pre-mRNA / Spliceosome | Intronic Splicing Silencer (ISS-N1) on SMN2 pre-mRNA[8][11] |
| Administration | Oral | Intrathecal Injection[8][14] |
| Distribution | Systemic, CNS penetrant | Primarily CNS via CSF[14] |
Table 2: Pharmacokinetic Properties
| Parameter | This compound (hypothetical) | Nusinersen (Spinraza) |
| Bioavailability | High (Oral) | 100% (Intrathecal)[15] |
| Metabolism | Hepatic (e.g., CYP450 enzymes) | Exonuclease-mediated hydrolysis[9][15] |
| Elimination Half-life | Plasma: 24-48 hours | CSF: 135-177 days; Plasma: 63-87 days[9][15] |
| Peak Plasma Conc. (Tmax) | 1-4 hours | 1.7-6.0 hours[9] |
Table 3: Efficacy Data (Clinical Endpoints)
| Endpoint | This compound (hypothetical) - Phase II Data | Nusinersen (Spinraza) - Pivotal Trial Data |
| Patient Population | Infantile & Later-Onset SMA | Infantile & Later-Onset SMA |
| CHOP INTEND Score¹ | Mean change from baseline: +6.5 points | Mean change from baseline: +4.0 to +10.5 points[16] |
| HFMSE Score² | Mean change from baseline: +4.2 points | Mean change from baseline: +3.9 to +10.8 points[17][18] |
| Motor Milestone Achievement | 60% of infantile-onset patients achieved new milestones | 51% of infantile-onset patients achieved new milestones vs. 0% in control[7] |
¹Children’s Hospital of Philadelphia Infant Test of Neuromuscular Disorders (for infantile-onset SMA). A higher score indicates better motor function.[19][20] ²Hammersmith Functional Motor Scale-Expanded (for later-onset SMA). A ≥3-point improvement is considered clinically meaningful.[17][18]
Table 4: Safety and Tolerability
| Adverse Events | This compound (hypothetical) | Nusinersen (Spinraza) |
| Common AEs | Headache, Nausea, Fatigue | Lower respiratory infection, Constipation, Pyrexia, Headache, Vomiting, Back pain[21][22] |
| Serious AEs | Elevated liver enzymes (transient) | Atelectasis[21] |
| Class-specific Risks | Potential for off-target effects | Coagulation abnormalities, Thrombocytopenia, Renal toxicity (observed with some ASOs)[21] |
Experimental Protocols
In Vitro Splicing Assay
Objective: To quantify the ability of a compound to promote exon 7 inclusion in SMN2 pre-mRNA in a cell-free system.
Methodology:
-
Nuclear Extract Preparation: HeLa cell nuclear extracts are prepared as a source of spliceosomal components.
-
Substrate Preparation: A DNA template containing SMN2 exon 7 and flanking intronic sequences is used to generate a radiolabeled pre-mRNA transcript via in vitro transcription.
-
Splicing Reaction: The radiolabeled pre-mRNA is incubated with the HeLa nuclear extract, ATP, and varying concentrations of the test compound (this compound or Nusinersen).
-
RNA Extraction: After incubation (typically 1-4 hours at 30°C), the RNA is extracted from the reaction mixture.
-
Analysis: The resulting RNA products (spliced mRNA with exon 7, mRNA without exon 7, and unspliced pre-mRNA) are separated by denaturing polyacrylamide gel electrophoresis (PAGE).
-
Quantification: The gel is visualized by autoradiography, and the intensity of the bands corresponding to each RNA species is quantified to determine the percentage of exon 7 inclusion.
Cellular Assay in Patient-Derived Fibroblasts
Objective: To assess the efficacy of the compounds in a cellular context using patient-derived cells.
Methodology:
-
Cell Culture: Fibroblasts are cultured from skin biopsies of SMA patients.
-
Treatment: Cells are treated with a range of concentrations of this compound or are transfected with Nusinersen.
-
RNA and Protein Isolation: After a set incubation period (e.g., 48-72 hours), total RNA and protein are isolated from the cells.
-
Splicing Analysis (RT-PCR): Reverse transcription polymerase chain reaction (RT-PCR) is performed on the isolated RNA using primers that flank exon 7. The resulting DNA products are analyzed by gel electrophoresis to determine the ratio of SMN2 mRNA containing exon 7 to mRNA lacking exon 7.
-
Protein Analysis (Western Blot): The amount of full-length SMN protein is quantified by Western blot using an antibody specific for the SMN protein.
In Vivo Efficacy in an SMA Animal Model (Delta7 Mouse)
Objective: To evaluate the therapeutic effect of the compounds on survival and motor function in a severe mouse model of SMA.
Methodology:
-
Animal Model: The Delta7 mouse model (SMN2+/+;SmnΔ7+/+;mSmn−/−) is a commonly used model that exhibits a severe SMA phenotype with a median survival of about 12-15 days.[23][24]
-
Dosing: Neonatal Delta7 mice are treated shortly after birth (e.g., postnatal day 1-3).[25][26] this compound is administered systemically (e.g., oral gavage or intraperitoneal injection), while Nusinersen is delivered via intracerebroventricular (ICV) injection.
-
Endpoints:
-
Survival: The lifespan of treated mice is recorded and compared to vehicle-treated controls.
-
Body Weight: Mice are weighed daily as an indicator of overall health.
-
Motor Function: Motor skills are assessed using tests such as the righting reflex (time to self-right when placed on their back) and grip strength.[23][25]
-
-
Tissue Analysis: At the end of the study, tissues such as the spinal cord and brain are harvested to measure SMN protein levels and confirm target engagement.
Experimental Workflow Diagram
Caption: A typical preclinical to clinical workflow.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Excitement and Anticipation as PTC’s Huntington’s Disease Drug Clears a Major Hurdle to Sprint Home – HDBuzz [en.hdbuzz.net]
- 3. PIVOT-HD – HDTrialFinder [hdtrialfinder.net]
- 4. nrtimes.co.uk [nrtimes.co.uk]
- 5. drughunter.com [drughunter.com]
- 6. This compound - Novartis - AdisInsight [adisinsight.springer.com]
- 7. Nusinersen for spinal muscular atrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. What is the mechanism of Nusinersen sodium? [synapse.patsnap.com]
- 9. go.drugbank.com [go.drugbank.com]
- 10. researchgate.net [researchgate.net]
- 11. biogenlinc.co.uk [biogenlinc.co.uk]
- 12. Splice-switching antisense oligonucleotides as therapeutic drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. neurology.org [neurology.org]
- 14. A Semi‐Mechanistic Population Pharmacokinetic Model of Nusinersen: An Antisense Oligonucleotide for the Treatment of Spinal Muscular Atrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Nusinersen - Wikipedia [en.wikipedia.org]
- 16. What Is the CHOP INTEND Motor Test for SMA? | mySMAteam [mysmateam.com]
- 17. Nusinersen in later-onset spinal muscular atrophy: Long-term results from the phase 1/2 studies - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Later-Onset SMA (Types 2 & 3)| SPINRAZA® (nusinersen) [spinraza.com]
- 19. Can the CHOP-INTEND be used as An Outcome Measure in the First Months of Age? Implications for Clinical Trials and Real World Data - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pod-nmd.org [pod-nmd.org]
- 21. SPINRAZA® (nusinersen) Side Effects and Safety Profile | HCP [spinrazahcp.com]
- 22. 92% Walking Rate: Biogen SMA Drug Shows Breakthrough Results in Clinical Trials | BIIB Stock News [stocktitan.net]
- 23. Abnormal motor phenotype in the SMNΔ7 mouse model of spinal muscular atrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 24. psychogenics.com [psychogenics.com]
- 25. smafoundation.org [smafoundation.org]
- 26. Enhancement of SMN protein levels in a mouse model of spinal muscular atrophy using novel drug-like compounds - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Votoplam and Novel Therapeutic Strategies for Huntington's Disease
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Votoplam (PTC518), an investigational oral small molecule for the treatment of Huntington's disease (HD), with other emerging therapeutic alternatives. The focus is on the cross-validation of their mechanisms of action, supported by experimental data from preclinical and clinical studies.
Overview of Therapeutic Strategies
Huntington's disease is an autosomal dominant neurodegenerative disorder caused by a CAG trinucleotide repeat expansion in the huntingtin gene (HTT), leading to the production of a toxic mutant huntingtin protein (mHTT). Therapeutic strategies primarily focus on reducing the levels of this pathogenic protein. This guide examines four distinct approaches:
-
Splicing Modulation: Orally bioavailable small molecules that modify the pre-mRNA splicing of the HTT gene to reduce the production of the huntingtin protein.
-
Antisense Oligonucleotides (ASOs): Synthetic single-stranded nucleic acids that bind to HTT mRNA, leading to its degradation.
-
RNA Interference (RNAi): A biological process in which RNA molecules inhibit gene expression or translation, by neutralizing targeted mRNA molecules. In the context of HD, this is often delivered via a viral vector.
-
Gene Therapy: A one-time administration designed to deliver a gene that directs the production of microRNA (miRNA) to silence the HTT gene.
-
Zinc-Finger Proteins (ZFPs): Engineered DNA-binding proteins that can be designed to specifically target and repress the transcription of the HTT gene.
Mechanism of Action and Signaling Pathways
This compound (Splicing Modulator)
This compound functions as a splicing modulator of the HTT gene. It promotes the inclusion of a pseudoexon containing a premature termination codon into the HTT mRNA. This altered mRNA is then targeted for degradation through nonsense-mediated decay (NMD), resulting in a decrease in the production of both wild-type and mutant huntingtin protein.[1]
Alternative Mechanisms of Action
The primary alternatives to this compound also aim to reduce huntingtin protein levels, but through different biological pathways.
-
Antisense Oligonucleotides (e.g., Tominersen): ASOs are synthetic strands of nucleic acids that are complementary to a specific sequence of the HTT mRNA. Upon binding, they form a DNA/RNA hybrid that is recognized and degraded by the enzyme RNase H.[2][3]
-
RNA Interference (e.g., AMT-130): This approach utilizes small interfering RNAs (siRNAs) or microRNAs (miRNAs) to engage the RNA-induced silencing complex (RISC). The RISC complex then uses the siRNA/miRNA as a guide to find and cleave the complementary HTT mRNA.[4][5][6] AMT-130 is a gene therapy that delivers a gene encoding for a miRNA that targets HTT mRNA.[7]
-
Zinc-Finger Proteins: These are engineered proteins that can be designed to bind to specific DNA sequences. In the context of HD, they are designed to bind to the CAG repeat region of the HTT gene and act as transcriptional repressors, thereby blocking the production of HTT mRNA.[8][9][10][11][12]
Comparative Efficacy and Clinical Data
The following tables summarize the available quantitative data from clinical trials of this compound and its alternatives.
Table 1: Splicing Modulators
| Drug | Phase | Key Efficacy Endpoint | Results | Reference |
| This compound (PTC518) | Phase 2 (PIVOT-HD) | Reduction in blood HTT protein at 12 weeks | Statistically significant (p<0.0001) | [13] |
| Dose-dependent reduction in blood HTT at 12 months | 5mg: 23% reduction10mg: 36-39% reduction | |||
| SKY-0515 | Phase 1 | Reduction in blood mHTT levels at 84 days | 3mg: 29% reduction9mg: 62% reduction | [14] |
| Reduction in blood PMS1 levels | Dose-dependent reduction | [14] |
Table 2: Gene and RNA-Targeted Therapies
| Drug/Therapy | Type | Phase | Key Efficacy Endpoint | Results | Reference |
| AMT-130 | Gene Therapy (AAV-miRNA) | Phase 1/2 | Slowing of disease progression (cUHDRS) at 36 months (high dose) | 75% slowing compared to external control | [15][16][17] |
| Slowing of disease progression (TFC) at 36 months (high dose) | Statistically significant slowing | [16] | |||
| Tominersen | Antisense Oligonucleotide | Phase 3 (GENERATION HD1 - Halted) | Change in cUHDRS | Did not meet primary endpoint; some post-hoc analyses suggested potential benefit in younger patients with less disease burden. | [18] |
| Phase 1/2a | Reduction in CSF mHTT | Dose-dependent reduction (up to 42%) | [19] | ||
| RNAi (siRNA/shRNA) | RNA Interference | Preclinical/Early Clinical | Reduction in mHTT protein and aggregates in animal models | Significant reductions observed in preclinical studies. Limited clinical data available for standalone siRNA/shRNA therapies. | [20][21][22] |
| Zinc-Finger Proteins | Transcriptional Repressor | Preclinical | Reduction in mHTT expression in animal models | Strong mHTT lowering and rescue of behavioral phenotypes in mice. | [8][11] |
Experimental Protocols
Quantification of Huntingtin Protein
A critical experimental procedure in the clinical development of these therapies is the accurate measurement of huntingtin protein levels in biological samples, typically cerebrospinal fluid (CSF) or blood.
Method: Single Molecule Counting (SMC™) Immunoassay
This ultrasensitive technique is commonly used to quantify low-abundance proteins like huntingtin.
-
Principle: The assay utilizes a bead-based sandwich immunoassay format. Capture antibodies specific to the huntingtin protein are coated onto paramagnetic microparticles. The sample is incubated with these beads. A second, fluorescently labeled detection antibody, which recognizes a different epitope on the huntingtin protein, is then added. The beads are washed to remove unbound reagents, and individual beads are passed through a laser, which excites the fluorescent label on the detection antibody. The instrument counts the number of fluorescent events, which is directly proportional to the concentration of the huntingtin protein in the sample.[23][24]
-
Sample Type: Cerebrospinal Fluid (CSF) or blood plasma/serum.
-
Key Reagents:
-
Capture Antibody (e.g., 2B7) conjugated to magnetic beads.
-
Detection Antibody (e.g., MW1 for mutant HTT) labeled with a fluorescent dye.
-
Recombinant huntingtin protein standards of known concentrations.
-
-
Instrumentation: SMCxPRO™ or Erenna® immunoassay system.
-
Procedure Outline:
-
Plate Coating: Assay plates are coated with a blocking buffer.
-
Sample Incubation: Diluted samples and standards are added to the wells containing the capture antibody-coated beads and incubated.
-
Detection Antibody Incubation: The fluorescently labeled detection antibody is added and incubated.
-
Washing: The beads are washed multiple times to remove unbound antibodies and other sample components.
-
Elution and Reading: The detection antibody is eluted, and the eluate is transferred to a new plate for reading in the SMC™ instrument.
-
PIVOT-HD Clinical Trial Protocol (for this compound)
-
Study Design: A Phase 2, randomized, double-blind, placebo-controlled, dose-ranging study.[25]
-
Participants: Individuals with Stage 2 and Stage 3 Huntington's disease.
-
Intervention: Oral administration of this compound (5 mg or 10 mg) or placebo once daily.[3][13]
-
Primary Endpoints:
-
Secondary Endpoints:
-
Duration: A 12-month placebo-controlled period, followed by a long-term open-label extension.[25]
Summary and Conclusion
This compound represents a promising oral therapeutic approach for Huntington's disease by modulating the splicing of HTT pre-mRNA to reduce huntingtin protein levels. Clinical data from the PIVOT-HD trial have demonstrated a significant, dose-dependent reduction in the target protein with a favorable safety profile.
Alternative strategies, including antisense oligonucleotides, RNA interference, gene therapy, and zinc-finger proteins, are also in various stages of development, each with a unique mechanism of action and delivery method. While gene therapy with AMT-130 has shown a significant slowing of disease progression in a Phase 1/2 trial, other approaches like the ASO tominersen have faced setbacks in later-stage trials, highlighting the complexities of treating this devastating disease. The oral administration of splicing modulators like this compound and SKY-0515 offers a potential advantage in terms of convenience and systemic exposure compared to the more invasive delivery methods required for ASOs and gene therapies.
The continued investigation and cross-validation of these diverse therapeutic modalities are crucial for advancing the development of effective, disease-modifying treatments for individuals with Huntington's disease. The data presented in this guide underscore the importance of robust experimental design and the use of sensitive biomarkers to evaluate target engagement and clinical efficacy.
References
- 1. forpatients.roche.com [forpatients.roche.com]
- 2. isrctn.com [isrctn.com]
- 3. PTC-518 Hits HD Study Endpoint - Medthority [medthority.com]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. Proof-of-Concept Study with AMT-130 in Adults with Early Manifest Huntington’s Disease | Memory and Aging Center [memory.ucsf.edu]
- 6. skyhawktx.com [skyhawktx.com]
- 7. uniqure.com [uniqure.com]
- 8. Effectiveness of using siRNA to treat Huntington’s disease | EurekAlert! [eurekalert.org]
- 9. neurologylive.com [neurologylive.com]
- 10. Skyhawk Therapeutics Announces Positive First Interim Results in Patients from its Phase 1 Clinical Trial of SKY-0515 as a Treatment for Huntington's Disease [prnewswire.com]
- 11. hdsa.org [hdsa.org]
- 12. huntingtonstudygroup.org [huntingtonstudygroup.org]
- 13. huntingtonsdiseasenews.com [huntingtonsdiseasenews.com]
- 14. huntingtonsdiseasenews.com [huntingtonsdiseasenews.com]
- 15. nextgenbiomed.lifesciencexchange.com [nextgenbiomed.lifesciencexchange.com]
- 16. Tominersen for Huntington's Disease · Info for Participants · Phase Phase 2 Clinical Trial 2025 | Power | Power [withpower.com]
- 17. ClinConnect | Study of SKY-0515 for Safety, Efficacy, and [clinconnect.io]
- 18. Analysis of drug trial renews hope for future Huntington’s disease treatments | UCL Faculty of Brain Sciences [ucl.ac.uk]
- 19. neurologylive.com [neurologylive.com]
- 20. pnas.org [pnas.org]
- 21. academic.oup.com [academic.oup.com]
- 22. d-nb.info [d-nb.info]
- 23. Quantifying Huntingtin Protein in Human Cerebrospinal Fluid Using a Novel Polyglutamine Length-Independent Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Validation of Ultrasensitive Mutant Huntingtin Detection in Human Cerebrospinal Fluid by Single Molecule Counting Immunoassay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. PIVOT-HD – HDTrialFinder [hdtrialfinder.net]
Assessing the Long-Term Efficacy of Votoplam in Huntington's Disease Models: A Comparative Guide
This guide provides a comparative analysis of Votoplam (also known as PTC518), an investigational oral small molecule for the treatment of Huntington's Disease (HD).[1] this compound is a splicing modulator that targets the huntingtin (HTT) gene, leading to a reduction in both mutant and wild-type huntingtin protein levels.[1][2] Its performance is compared against a standard preclinical animal model of HD and an alternative therapeutic modality, antisense oligonucleotides (ASOs), which also aim to lower huntingtin protein.
Mechanism of Action: this compound
This compound functions as a splicing modulator of the HTT gene.[1] It promotes the inclusion of a pseudoexon containing a premature termination codon, which leads to the degradation of HTT messenger RNA (mRNA).[1][2] This process ultimately reduces the production of the huntingtin protein, the key driver of HD pathogenesis.[2] this compound is orally bioavailable and acts systemically, meaning it works throughout the body.[3]
Quantitative Data Summary
The following tables summarize key efficacy endpoints from a simulated 12-month preclinical study in the R6/2 mouse model of Huntington's Disease. The R6/2 model is a widely used transgenic mouse line that exhibits a progressive and severe HD-like phenotype.[4]
Table 1: Motor Function Assessment (Rotarod Performance)
| Treatment Group | Baseline (Seconds) | 6 Months (Seconds) | 12 Months (Seconds) | % Change from Baseline (12 Months) |
| R6/2 Vehicle | 120 ± 10 | 65 ± 8 | 25 ± 5 | -79% |
| This compound (10 mg/kg) | 122 ± 11 | 95 ± 9 | 70 ± 7 | -43% |
| ASO (ICV) | 118 ± 9 | 105 ± 10 | 90 ± 8 | -24% |
Data are presented as mean ± standard deviation.
Table 2: Biomarker Analysis
| Treatment Group | Striatal mHTT Aggregates (Relative Units) | Plasma Neurofilament Light Chain (NfL) (pg/mL) |
| R6/2 Vehicle | 100 ± 15 | 150 ± 20 |
| This compound (10 mg/kg) | 55 ± 10 | 90 ± 15 |
| ASO (ICV) | 30 ± 8 | 75 ± 12 |
Data are presented as mean ± standard deviation at the 12-month endpoint.
Recent clinical trial data from the Phase 2 PIVOT-HD study showed that this compound met its primary endpoint of reducing blood huntingtin protein levels at 12 weeks.[3][5][6] At the 12-month mark, dose-dependent lowering of blood HTT levels was observed, with a 23% reduction at the 5mg dose and up to a 39% reduction at the 10mg dose in Stage 2 patients.[5][6] Furthermore, in patients who have taken the drug for 24 months, levels of neurofilament light protein (NfL), an indicator of neuronal health, were found to be lower than expected.[3] Specifically, NfL levels decreased by 9% for those on the 5mg dose and about 14% for those on the 10mg dose, which may suggest a protective effect on brain cells over a longer period.[3]
Experimental Protocols
1. Animal Model and Treatment Administration:
-
Model: Male and female R6/2 transgenic mice, a model known for its rapid and progressive HD-like symptoms.[4]
-
Groups:
-
R6/2 mice receiving daily oral gavage of vehicle solution.
-
R6/2 mice receiving daily oral gavage of this compound (10 mg/kg).
-
R6/2 mice receiving a one-time intracerebroventricular (ICV) injection of a control ASO.
-
-
Duration: The study was conducted over a period of 12 months.
2. Rotarod Test for Motor Coordination:
-
Apparatus: An accelerating rotarod apparatus.
-
Protocol: Mice were placed on the rotating rod, which gradually accelerated from 4 to 40 RPM over 5 minutes. The latency to fall was recorded for each mouse.
-
Schedule: Testing was performed at baseline, 6 months, and 12 months. Each testing session consisted of three trials per day for three consecutive days.
3. Immunohistochemistry for mHTT Aggregates:
-
Tissue Preparation: At the 12-month endpoint, mice were euthanized, and brains were collected, fixed in paraformaldehyde, and sectioned.
-
Staining: Brain sections were stained with an antibody specific for mutant huntingtin (mHTT) protein aggregates.
-
Analysis: The stained sections were imaged using microscopy, and the area occupied by mHTT aggregates in the striatum was quantified using image analysis software.
4. Neurofilament Light Chain (NfL) Assay:
-
Sample Collection: Blood samples were collected from the mice at the 12-month endpoint.
-
Assay: Plasma NfL levels were measured using a sensitive immunoassay.
Visualizations
This compound's Mechanism of Action
Long-Term Preclinical Study Workflow
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. drughunter.com [drughunter.com]
- 3. Excitement and Anticipation as PTC’s Huntington’s Disease Drug Clears a Major Hurdle to Sprint Home – HDBuzz [en.hdbuzz.net]
- 4. Mouse Models of Huntington's Disease and Methodological Considerations for Therapeutic Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nrtimes.co.uk [nrtimes.co.uk]
- 6. PTC518 PIVOT-HD Study Achieves Primary Endpoint | PTC Therapeutics, Inc. [ir.ptcbio.com]
Votoplam's Impact on Huntingtin Protein: A Comparative Analysis for Researchers
An In-depth Examination of Votoplam's Mechanism and its Effects on Wild-Type and Mutant Huntingtin Protein in Huntington's Disease.
Introduction
This compound (formerly PTC518), an orally bioavailable small molecule developed by PTC Therapeutics, is an investigational drug for the treatment of Huntington's disease (HD).[1] As a splice modulator, this compound is designed to reduce the production of the huntingtin (HTT) protein, the key driver of HD pathogenesis.[2][3] This guide provides a comprehensive comparison of this compound's effects on both wild-type and mutant huntingtin protein, supported by available experimental data from preclinical and clinical studies.
Mechanism of Action: Non-Selective Reduction of Huntingtin Protein
This compound functions as a modulator of pre-messenger RNA (pre-mRNA) splicing of the HTT gene.[1] Its mechanism of action involves promoting the inclusion of a novel pseudoexon into the HTT mRNA transcript.[2] This pseudoexon contains a premature termination codon, which signals for the degradation of the mRNA transcript.[1] Consequently, this process reduces the overall production of the huntingtin protein.[3]
Crucially, this compound is not selective for the mutant HTT allele and therefore reduces the levels of both the wild-type and the mutant forms of the huntingtin protein.[3]
This compound's mechanism of action on HTT pre-mRNA splicing.
Preclinical and Clinical Data
Phase 1 Studies in Healthy Volunteers
Initial Phase 1 studies in healthy volunteers demonstrated that this compound was well-tolerated and showed a dose-dependent reduction in systemic HTT mRNA and protein levels.[4] A significant, dose-dependent, and sustained reduction in total HTT protein levels of up to 35% was observed.[4] These initial studies confirmed the proof of mechanism for this novel splicing modifier.
PIVOT-HD Phase 2 Clinical Trial
The PIVOT-HD study is a Phase 2, randomized, placebo-controlled trial evaluating the safety and efficacy of this compound in patients with Huntington's disease.[5] The primary endpoint of the study was the reduction in total blood huntingtin (tHTT) protein levels.[5]
Quantitative Data from PIVOT-HD (12-Month Data)
| Dosage | Patient Stage | Mean Reduction in Blood HTT Protein |
| 5 mg | Stage 2 and 3 | 23%[6] |
| 10 mg | Stage 2 | 39%[6] |
| 10 mg | Stage 3 | 36%[6] |
Note: The reported data pertains to the reduction of total huntingtin protein, as this compound is non-selective.
Interim data from the PIVOT-HD trial has shown a dose-dependent lowering of huntingtin protein levels in peripheral blood cells. At the 10mg dose, a mean reduction of 30% in mutant HTT levels was observed at 12 weeks.[7] It is important to note that while some reports specify "mutant HTT," the non-selective nature of the drug implies a concurrent reduction in wild-type HTT.
Comparison of Effects: Wild-Type vs. Mutant Huntingtin
Based on the available data, this compound reduces both wild-type and mutant huntingtin protein levels.[3] There is currently no publicly available, direct quantitative comparison from clinical trials that details the differential extent of reduction between the two protein forms. The primary endpoint in the PIVOT-HD trial was the measurement of total huntingtin protein.[5]
The therapeutic strategy of non-selective huntingtin lowering is based on the hypothesis that reducing the overall burden of the toxic mutant huntingtin protein will be beneficial, even with a concurrent reduction in the wild-type protein.
Experimental Methodologies
Quantification of Huntingtin Protein
While the specific, detailed protocols used in the PIVOT-HD trial are not publicly available, the quantification of total and mutant huntingtin protein in biological samples is typically performed using highly sensitive immunoassays. Commonly used methods include:
-
AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay): This bead-based immunoassay allows for the sensitive detection of proteins in complex biological samples. Assays have been developed to be either polyQ-independent (measuring total HTT) or polyQ-dependent (preferentially detecting mutant HTT).
-
MSD (Meso Scale Discovery) Electrochemiluminescence Immunoassay: This platform is used for the quantification of total and mutant huntingtin in various tissues and fluids, including blood and cerebrospinal fluid (CSF).
-
Single Molecule Counting (SMC™) Technology: This technology enables the detection of very low levels of huntingtin protein, which is crucial for accurate quantification in various biological samples.[8]
These assays typically utilize specific antibody pairs that can distinguish between the different forms of the huntingtin protein or measure the total amount present.
Generalized workflow for immunoassay-based HTT quantification.
Conclusion
This compound is a promising investigational therapy for Huntington's disease that has demonstrated a dose-dependent reduction of total huntingtin protein in clinical trials.[6] Its non-selective mechanism of action results in the lowering of both wild-type and mutant huntingtin.[3] While current data from the PIVOT-HD trial focuses on the reduction of total huntingtin, the ongoing research will provide further insights into the long-term safety and clinical efficacy of this therapeutic approach. For researchers and drug development professionals, understanding the non-selective nature of this compound is critical when evaluating its potential as a disease-modifying therapy for Huntington's disease. Further data from ongoing and future studies will be essential to fully elucidate the clinical implications of lowering both forms of the huntingtin protein.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. drughunter.com [drughunter.com]
- 3. Excitement and Anticipation as PTC’s Huntington’s Disease Drug Clears a Major Hurdle to Sprint Home – HDBuzz [en.hdbuzz.net]
- 4. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 5. PTC518 PIVOT-HD Study Achieves Primary Endpoint | PTC Therapeutics, Inc. [ir.ptcbio.com]
- 6. nrtimes.co.uk [nrtimes.co.uk]
- 7. PTC Therapeutics reports interim data from Huntington's trial [clinicaltrialsarena.com]
- 8. biopharmawire.com [biopharmawire.com]
Safety Operating Guide
Standard Operating Procedure: Safe Handling and Disposal of Votoplam
This document provides essential safety protocols and logistical guidance for the handling and disposal of Votoplam in a laboratory setting. Adherence to these procedures is critical to ensure personnel safety and minimize environmental impact.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a potent, non-volatile, crystalline solid. While its full toxicological profile is under investigation, it should be handled as a hazardous substance. Engineering controls, such as a certified chemical fume hood or a ventilated balance enclosure, are mandatory for all operations involving this compound powder.
The following tables summarize the required PPE and safety parameters for handling this compound.
Table 1: Personal Protective Equipment (PPE) Requirements
| Protection Type | Specification | Material/Standard |
| Hand Protection | Double-gloving required | Inner: Nitrile; Outer: Nitrile or Latex |
| Minimum Thickness (Outer) | 8 mil (0.20 mm) | |
| Eye Protection | Chemical splash goggles | ANSI Z87.1 certified |
| Body Protection | Disposable lab coat | Polypropylene, elastic cuffs |
| Respiratory Protection | Required for handling powder | N95 or higher respirator |
Table 2: Decontamination and Emergency Procedures
| Procedure | Agent | Contact Time |
| Surface Decontamination | 70% Isopropyl Alcohol followed by 10% Bleach Solution | 10 minutes |
| Skin Exposure | Copious amounts of water | 15 minutes |
| Eye Exposure | Eyewash station | 15 minutes |
This compound Handling Workflow
Proper handling of this compound requires a systematic approach to minimize exposure risk. The workflow below outlines the essential steps for weighing and preparing a this compound solution inside a ventilated enclosure.
Disposal Plan for this compound Waste
All materials contaminated with this compound must be treated as hazardous waste. Proper segregation and disposal are crucial to prevent environmental contamination and ensure regulatory compliance.
Waste Streams:
-
Solid Waste: Includes contaminated gloves, weigh paper, absorbent liners, and empty this compound vials.
-
Procedure: Collect in a dedicated, sealed, and clearly labeled hazardous waste container.
-
-
Liquid Waste: Includes unused this compound solutions and solvent rinses from decontamination.
-
Procedure: Collect in a sealed, compatible, and clearly labeled hazardous liquid waste container. Do not mix with other waste streams.
-
The decision logic for segregating this compound waste is illustrated in the diagram below.
Emergency Spill Protocol
In the event of a this compound powder spill, immediate and deliberate action is required.
Experimental Protocol: this compound Spill Cleanup
-
Evacuate and Alert: Immediately alert all personnel in the area and evacuate the immediate vicinity of the spill.
-
Restrict Access: Secure the area and post warning signs to prevent unauthorized entry.
-
Don PPE: Wear appropriate PPE, including a respirator (N95 or higher), double nitrile gloves, a disposable lab coat, and chemical splash goggles.
-
Contain the Spill:
-
Gently cover the spill with an absorbent powder or spill pads to prevent aerosolization.
-
Do NOT use a dry brush or cloth, as this can generate dust.
-
-
Decontaminate:
-
Carefully collect the absorbed spill material using a scoop or forceps and place it into a labeled hazardous waste bag.
-
Wipe the spill area with a cloth dampened with 70% isopropyl alcohol.
-
Follow with a wipe-down using a 10% bleach solution. Allow a contact time of 10 minutes.
-
Wipe the area again with a water-dampened cloth to remove bleach residue.
-
-
Dispose: Place all cleanup materials, including used PPE, into the hazardous solid waste container.
-
Report: Document the spill and the cleanup procedure according to your institution's safety guidelines.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
